molecular formula C3H5Cl B1620479 Chlorocyclopropane CAS No. 7393-45-5

Chlorocyclopropane

Katalognummer: B1620479
CAS-Nummer: 7393-45-5
Molekulargewicht: 76.52 g/mol
InChI-Schlüssel: VEZNCHDBSQWUHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorocyclopropane (CAS 7393-45-5), also known as cyclopropyl chloride, is a volatile organochlorine compound with a molecular formula of C 3 H 5 Cl and a molecular weight of 76.52 g/mol . It is characterized by its dense liquid form (density of 1.08 g/cm³) and a boiling point of approximately 65.5°C (316.58 K) . This compound serves as a fundamental synthetic intermediate, most notably in the preparation of Grignard reagents. The reaction with magnesium yields cyclopropylmagnesium chloride, a key reactant for introducing the cyclopropyl group into more complex molecular architectures . Its primary research value lies in its role as a critical building block in agrochemical and pharmaceutical development. The cyclopropane ring is a privileged structure in medicinal and pesticide chemistry, known for enhancing metabolic stability, improving target affinity, and modifying the physicochemical properties of lead compounds . This is evident in the extensive use of cyclopropane derivatives in creating broad-spectrum and highly efficient pyrethroid insecticides . Furthermore, this compound and its derivatives are integral in the synthesis of important fungicides, such as the key intermediate 1-chloro-1-chloroacetyl-cyclopropane used in the production of the fungicide prothioconazole . Researchers should note that this compound can undergo thermal isomerization to 3-chloropropene . It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

chlorocyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl/c4-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNCHDBSQWUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064658
Record name Cyclopropane, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7393-45-5
Record name Chlorocyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7393-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorocyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropane, chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropane, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROCYCLOPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VAN2MPF6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of chlorocyclopropane (C₃H₅Cl). The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols for the determination of key physical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties of this compound

This compound, also known as cyclopropyl chloride, is a colorless, volatile liquid with a pungent odor.[1] It is a valuable reagent in organic synthesis, particularly in the formation of various pharmaceutical and agrochemical compounds.[1][2] The strained three-membered ring of this compound makes it a highly reactive compound.[2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound compiled from various sources.

Physical PropertyValueUnitsReference(s)
Molecular Formula C₃H₅Cl-[2][3][4][5][6]
Molecular Weight 76.52 g/mol [3][4]
76.523 g/mol [1][7]
76.5248 g/mol [2]
76.525 g/mol [5][6][8]
Boiling Point 43 (at 760 Torr)°C[3]
65.5 (at 760 mmHg)°C[1][2]
316.58K[8]
Melting Point -97.68°C[9]
175.47K[8]
Density 0.9962 (at 20 °C)g/cm³[3]
1.08g/cm³[1][2]
Refractive Index 1.444-[1][2]
Vapor Pressure 170 (at 25°C)mmHg[2]

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For a volatile and flammable liquid like this compound, a micro boiling point determination method is recommended for safety.[11]

Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[12]

  • Apparatus:

    • Thiele tube

    • Thermometer (0-100 °C range)

    • Small test tube (e.g., 75 x 10 mm)

    • Capillary tube (sealed at one end)

    • Mineral oil

    • Rubber band or wire to attach the test tube to the thermometer

  • Procedure:

    • A small amount of this compound (a few drops) is placed into the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

    • The side arm of the Thiele tube is gently heated. This design allows for even heat distribution.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[13] It is a characteristic property of a substance and is temperature-dependent.

Using an Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[13][14]

  • Apparatus:

    • Abbe refractometer

    • Constant temperature water bath

    • Dropper or pipette

    • Solvent for cleaning (e.g., ethanol or isopropanol)

    • Soft lens tissue

  • Procedure:

    • Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • The prism surfaces of the refractometer must be clean and dry. Clean with a suitable solvent and soft tissue.[15]

    • Using a dropper, apply a few drops of this compound to the surface of the lower prism.

    • Close the prisms carefully to spread the liquid into a thin film.

    • Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically connected to a constant temperature water bath (e.g., at 20°C).

    • Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

    • Turn the dispersion compensator to eliminate any color fringe at the borderline, resulting in a sharp, achromatic boundary.

    • Adjust the refractometer so that the boundary line is centered on the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

Logical Workflow

The following diagram illustrates the general workflow for the determination and reporting of the physical properties of a chemical compound.

G Workflow for Physical Property Determination A Compound Synthesis and Purification B Sample Preparation A->B C Boiling Point Determination B->C D Melting Point Determination B->D E Density Measurement B->E F Refractive Index Measurement B->F G Data Collection and Analysis C->G D->G E->G F->G H Reporting and Documentation G->H

Caption: A flowchart outlining the key stages in determining and documenting the physical properties of a chemical substance.

References

Synthesis of Chlorocyclopropane from Cyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclopropane is a valuable, albeit reactive, building block in organic synthesis, finding utility in the construction of various complex molecules relevant to the pharmaceutical and agrochemical industries. Its synthesis is primarily achieved through the free-radical chlorination of cyclopropane. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent photochemical free-radical pathway. It details the underlying reaction mechanisms, explores the critical parameters influencing product yield and selectivity, and presents experimental protocols. A key challenge in this synthesis—the competition between the desired substitution reaction and undesired ring-opening and polychlorination side reactions—is discussed in depth. Quantitative data from seminal studies are tabulated for comparative analysis, and key reaction pathways are visualized to provide a clear understanding of the process.

Introduction

The cyclopropyl moiety is a key structural feature in numerous biologically active compounds and natural products. The introduction of a chlorine atom onto the cyclopropane ring furnishes a versatile handle for further functionalization through nucleophilic substitution or organometallic coupling reactions. The direct chlorination of cyclopropane presents an atom-economical route to this compound. However, the inherent ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly under radical conditions. Consequently, achieving high selectivity for the desired this compound product over ring-opened byproducts and polychlorinated species is the principal challenge in this synthesis.

This guide will delve into the core methodologies for the synthesis of this compound from cyclopropane, with a primary focus on the free-radical chlorination pathway.

Reaction Mechanisms

The synthesis of this compound from cyclopropane via free-radical chlorination proceeds through a classic chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[1][2][3][4] This process is typically initiated by ultraviolet (UV) light or thermal energy.[1][5][6]

Free-Radical Chain Mechanism
  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light (hν) or heat.[1][3][6]

    Cl₂ + hν → 2 Cl•

  • Propagation: The propagation phase consists of two key steps that repeat in a cycle.

    • A chlorine radical abstracts a hydrogen atom from cyclopropane to form hydrogen chloride (HCl) and a cyclopropyl radical (c-C₃H₅•).[1][3]

    • The newly formed cyclopropyl radical then reacts with another molecule of chlorine to yield the desired product, this compound (c-C₃H₅Cl), and another chlorine radical, which continues the chain reaction.[6]

  • Termination: The chain reaction is terminated when any two radical species combine to form a stable, non-radical product. Several termination pathways are possible, including the recombination of two chlorine radicals, two cyclopropyl radicals, or a chlorine radical and a cyclopropyl radical.

Competing Pathways: Substitution vs. Ring-Opening

A critical aspect of the chlorination of cyclopropane is the competition between hydrogen abstraction (leading to substitution) and electrophilic attack on a C-C bond (leading to ring-opening). The chlorine radical can either abstract a hydrogen atom to form the cyclopropyl radical, or it can attack a C-C bond of the strained ring, leading to the formation of a 3-chloropropyl radical. This radical can then be chlorinated to yield 1,3-dichloropropane.

The reaction conditions, particularly the phase of the reaction (gas vs. condensed), play a crucial role in determining the chemoselectivity.[7] In the gas phase, substitution to form this compound is the major pathway.[7][8] Conversely, in the condensed phase (i.e., in a solvent), the ring-opening reaction becomes more predominant.[7] This is attributed to the "internal pressure" of the solvent, where solvents with higher internal pressure favor the ring-opening SH2 process.[7]

Figure 1. Competing pathways in the free-radical chlorination of cyclopropane.

Experimental Protocols

Detailed modern experimental protocols for the selective synthesis of this compound are not abundant in recent literature, with many procedures still referencing foundational work. The following protocols are based on established principles of free-radical halogenation and data from historical and analogous reactions.

Gas-Phase Photochemical Chlorination (Flow System)

This protocol is adapted from the work of Roberts and Dirstine (1945) and is suitable for a continuous flow setup.[8]

Materials:

  • Cyclopropane (U.S.P. grade)

  • Chlorine gas

  • Drying agent (e.g., Anhydrone)

  • Nitrogen gas (for purging)

Equipment:

  • Gas cylinders for cyclopropane, chlorine, and nitrogen with flowmeters

  • Gas drying tube

  • Flow reactor (e.g., a Pyrex tube, ~0.5 cm i.d. x 250 cm, shaped into a grid)

  • Light source (e.g., two No. 2 Photoflood bulbs and a General Electric RS type sun-lamp)

  • Cooling system for the reactor (e.g., a strong air blast)

  • Condenser and collection traps cooled with dry ice-acetone

Procedure:

  • Assemble the flow system, ensuring all connections are secure and leak-proof. Purge the entire system with dry nitrogen gas.

  • Cool the collection traps using a dry ice-acetone bath.

  • Start the flow of cyclopropane and chlorine gas at the desired molar ratio (see Table 1 for examples). The gases should be passed through a drying agent before entering the reactor.

  • Activate the light source to initiate the photochemical reaction. Maintain a constant temperature in the reactor via the cooling system.

  • The reaction products, along with unreacted starting materials and hydrogen chloride, will pass into the cold traps and condense.

  • After the reaction is complete, stop the flow of reactants and purge the system with nitrogen.

  • The collected condensate can then be purified by fractional distillation to separate this compound from unreacted cyclopropane, dichloropropanes, and other byproducts.

Liquid-Phase Chlorination with Sulfuryl Chloride

While not specifically detailed for cyclopropane, a general procedure for the free-radical chlorination of alkanes using sulfuryl chloride (SO₂Cl₂) and a radical initiator like azobisisobutyronitrile (AIBN) can be adapted. This method avoids the handling of gaseous chlorine.

Materials:

  • Cyclopropane (condensed as a liquid or dissolved in a suitable solvent)

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄, or a less toxic alternative like cyclohexane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • UV lamp (optional, for photo-initiation)

  • Separatory funnel

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add a solution of cyclopropane in an inert solvent.

  • Add a catalytic amount of AIBN to the flask.

  • Heat the mixture to reflux (or the decomposition temperature of AIBN, typically around 65-85 °C).

  • Slowly add sulfuryl chloride from the dropping funnel to the refluxing mixture. The reaction can also be initiated with a UV lamp at a lower temperature.

  • Monitor the reaction progress by GC-MS. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or flash column chromatography on silica gel to isolate this compound.

Quantitative Data

The product distribution in the chlorination of cyclopropane is highly dependent on the reaction conditions. The following tables summarize data from key studies.

Table 1: Product Distribution in the Gas-Phase Chlorination of Cyclopropane (Roberts and Dirstine, 1945) [8]

MethodTemp. (°C)Approx. Contact Time (sec)Molar Ratio (C₃H₆/Cl₂)This compound (%)Dichlorocyclopropanes (%)Ring-Opened Products (%)*
Photochemical40155.0432631
Photochemical40103.0353530
Thermal250155.0452530
Thermal350155.0331750

*Mainly 1,3-dichloropropane.

Table 2: Solvent Effects on the Selectivity of Cyclopropane Chlorination [7]

SolventkRO/kSA (Ring-Opening/Substitution)
Gas Phase0.15
Perfluorohexane0.38
n-Pentane0.53
Cyclohexane0.61
Carbon Tetrachloride0.81
Benzene1.02
Chloroform1.20

Reaction Workflow and Analysis

A typical workflow for the synthesis and analysis of this compound is outlined below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_products Products & Byproducts start Cyclopropane + Cl2 (or SO2Cl2) reaction Photochemical or Thermal Initiation start->reaction quench Quenching and Aqueous Workup reaction->quench drying Drying of Organic Phase quench->drying concentration Solvent Removal drying->concentration purify Fractional Distillation or Chromatography concentration->purify gcms GC-MS Analysis purify->gcms nmr NMR Spectroscopy purify->nmr ftir FTIR Spectroscopy purify->ftir product This compound gcms->product byproduct1 Dichlorocyclopropanes gcms->byproduct1 byproduct2 1,3-Dichloropropane gcms->byproduct2

Figure 2. General experimental workflow for the synthesis and analysis of this compound.
Product Analysis

The analysis of the reaction mixture is crucial for determining the yield and selectivity of the synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for this purpose.

  • Gas Chromatography (GC): A non-polar or medium-polarity capillary column (e.g., DB-5ms) can be used to separate the volatile components of the reaction mixture, including unreacted cyclopropane, this compound, the three isomers of dithis compound (1,1-, cis-1,2-, and trans-1,2-), and 1,3-dichloropropane.

  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV will provide characteristic fragmentation patterns for each component, allowing for their unambiguous identification. The molecular ion peak for this compound will be observed at m/z 76 (with an isotope peak at m/z 78 for ³⁷Cl).

Conclusion

The synthesis of this compound from cyclopropane is a classic example of free-radical halogenation that is complicated by the unique reactivity of the strained cyclopropane ring. While the photochemical gas-phase reaction provides a viable route, the formation of byproducts remains a significant challenge. Careful control of reaction parameters, such as temperature, reactant ratios, and reaction phase, is essential to maximize the yield of the desired monochlorinated product. The data indicate that gas-phase or low-pressure solvent conditions are preferable for minimizing ring-opening side reactions. Future research in this area could focus on the development of selective catalytic systems, potentially involving transition metals, that could operate under milder conditions and offer improved selectivity for C-H chlorination over C-C bond cleavage. Such advancements would enhance the utility of this compound as a valuable intermediate in synthetic chemistry.

References

Chlorocyclopropane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chlorocyclopropane, a valuable reagent in organic synthesis. The document details its chemical identifiers, physical properties, and key chemical transformations, including its synthesis and subsequent reactions. Detailed experimental protocols for these transformations are provided to facilitate their application in a laboratory setting.

Chemical Identifiers and Physical Properties

This compound is a colorless, flammable liquid. Due to the ring strain of the cyclopropyl group, it is a reactive compound, susceptible to nucleophilic substitution and ring-opening reactions.[1] The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
CAS Number 7393-45-5[2][3]
IUPAC Name This compound[2]
Synonyms Cyclopropyl chloride[1][2]
Molecular Formula C₃H₅Cl[2][3]
Molecular Weight 76.52 g/mol [2]
InChI InChI=1S/C3H5Cl/c4-3-1-2-3/h3H,1-2H2[2]
InChIKey VEZNCHDBSQWUHQ-UHFFFAOYSA-N[2]
Canonical SMILES C1CC1Cl[2]
EC Number 230-988-0[2]
UNII 2VAN2MPF6S[2]

Table 2: Physical Properties of this compound

PropertyValue
Boiling Point 43 °C at 760 Torr
Density 0.9962 g/cm³ at 20 °C
Melting Point -97.68 °C

Synthesis of this compound

The primary method for the synthesis of this compound is the photochemical chlorination of cyclopropane. This reaction proceeds via a free-radical chain mechanism.

Experimental Protocol: Photochemical Chlorination of Cyclopropane

This protocol is based on the work of Roberts and Dirstine (1945).

Materials:

  • Cyclopropane gas

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • UV lamp (e.g., mercury-vapor lamp)

  • Gas-phase reaction vessel equipped with a gas inlet, outlet, and a quartz window for UV irradiation

  • Cold trap system for product collection

  • Gas flow meters for regulating the flow of reactant gases

  • Distillation apparatus for purification

Procedure:

  • Assemble the reaction apparatus, ensuring all connections are gas-tight. The reaction vessel should be positioned to allow for efficient irradiation by the UV lamp.

  • Purge the entire system with an inert gas to remove any oxygen.

  • Establish a continuous flow of cyclopropane and chlorine gas into the reaction vessel using the gas flow meters. A molar excess of cyclopropane is typically used to minimize polychlorination.

  • Initiate the reaction by turning on the UV lamp. The reaction is exothermic and may require cooling to maintain a stable temperature.

  • Pass the effluent gas stream through a series of cold traps (e.g., cooled with dry ice/acetone) to condense the chlorinated products and unreacted cyclopropane.

  • After the reaction is complete, stop the flow of reactant gases and purge the system with an inert gas.

  • Collect the condensed liquid from the cold traps.

  • The crude product, which will be a mixture of this compound, unreacted cyclopropane, and polychlorinated byproducts, is then purified by fractional distillation.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Cyclopropane Cyclopropane (gas) ReactionVessel Photochemical Reaction Vessel (UV light) Cyclopropane->ReactionVessel Chlorine Chlorine (gas) Chlorine->ReactionVessel CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct This compound This compound CrudeProduct->this compound Fractional Distillation Byproducts Polychlorinated Byproducts CrudeProduct->Byproducts Fractional Distillation

Synthesis of this compound Workflow

Key Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of various cyclopropyl-containing compounds. The following sections detail some of its key chemical transformations.

Thermal Isomerization to 3-Chloropropene

Upon heating, this compound undergoes a ring-opening isomerization to form 3-chloropropene (allyl chloride). This reaction is a unimolecular process that proceeds through a concerted mechanism.

Experimental Conditions:

This reaction is typically carried out in the gas phase at elevated temperatures (340-420 °C). The isomerization follows first-order kinetics.

Procedure:

  • A sample of pure this compound is vaporized and passed through a heated flow reactor (e.g., a packed Pyrex tube).

  • The temperature of the reactor is carefully controlled to achieve the desired rate of isomerization.

  • The product stream exiting the reactor is cooled and condensed to collect the 3-chloropropene.

  • The product can be purified by distillation if necessary.

G This compound This compound TransitionState Transition State This compound->TransitionState Heat (Δ) Product 3-Chloropropene TransitionState->Product

Thermal Isomerization of this compound
Synthesis of Bicyclopropane via Reaction with Lithium Metal

This compound reacts with lithium metal in an ethereal solvent to produce bicyclopropane through a Wurtz-type coupling reaction.

Experimental Protocol: Synthesis of Bicyclopropane

This protocol is based on the work of Slabey (1952).

Materials:

  • This compound

  • Lithium metal (e.g., wire or shavings)

  • Anhydrous diethyl ether

  • Inert gas (e.g., Argon)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer

  • Apparatus for distillation

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. The glassware should be flame-dried to ensure anhydrous conditions.

  • Place the lithium metal in the reaction flask containing anhydrous diethyl ether.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the stirred suspension of lithium metal via the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (as indicated by the consumption of lithium metal).

  • Carefully quench the reaction by the slow addition of water to destroy any unreacted lithium.

  • Separate the ethereal layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and purify the bicyclopropane by fractional distillation.

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reaction Reaction under Inert Atmosphere This compound->Reaction Lithium Lithium Metal Lithium->Reaction Ether Anhydrous Diethyl Ether Ether->Reaction Quenching Workup (Quenching, Extraction, Drying) Reaction->Quenching Bicyclopropane Bicyclopropane Quenching->Bicyclopropane Purification by Distillation

Synthesis of Bicyclopropane Workflow
Preparation of Cyclopropylmagnesium Chloride (A Grignard Reagent)

This compound can be used to prepare the corresponding Grignard reagent, cyclopropylmagnesium chloride, by reaction with magnesium metal. This reagent is a valuable nucleophile for introducing the cyclopropyl group into various molecules.

Experimental Protocol: Preparation of Cyclopropylmagnesium Chloride

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • A small crystal of iodine (as an initiator)

  • Inert gas (e.g., Argon)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer

Procedure:

  • Flame-dry the reaction apparatus and assemble it under an inert atmosphere.

  • Place the magnesium turnings and the iodine crystal in the reaction flask.

  • Add a small amount of a solution of this compound in anhydrous THF to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

  • The resulting greyish solution of cyclopropylmagnesium chloride is then ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.

G This compound This compound Reaction Grignard Reaction (Anhydrous THF) This compound->Reaction Magnesium Magnesium Turnings + Iodine (initiator) Magnesium->Reaction Product Cyclopropylmagnesium Chloride Reaction->Product

Preparation of Cyclopropylmagnesium Chloride

References

chlorocyclopropane molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of Chlorocyclopropane

Abstract

Bonding in the Cyclopropane Ring: The Walsh Model

The bonding in the cyclopropane ring cannot be adequately described by simple sp³ hybridization due to its constrained 60° internal bond angles, a significant deviation from the ideal 109.5°. The most effective model for understanding its electronic structure is the Walsh model, which constructs the molecular orbitals (MOs) of the ring from the orbitals of three CH₂ fragments.

In this model, each carbon atom is considered sp² hybridized. Two of the sp² orbitals on each carbon form C-H bonds, while the third points toward the center of the ring. The remaining p-orbital on each carbon is oriented tangentially along the ring's perimeter. These inwardly-directed sp² orbitals and the tangential p-orbitals combine to form a set of six molecular orbitals that define the C-C bonding framework.

This combination results in three bonding MOs: one low-energy, purely sigma-type orbital (ψ₁) and a pair of degenerate, higher-energy orbitals (ψ₂ and ψ₃). These degenerate orbitals possess electron density both inside and outside the ring, giving them a character reminiscent of π-bonds and accounting for the "double-bond character" and unusual reactivity of cyclopropane.

G cluster_frags CH₂ Fragments (sp² + p) cluster_MOs Cyclopropane C-C Framework MOs F1 sp² Psi1 ψ₁ (σ-type) F1->Psi1 Symmetric Combination F2 p Psi2 ψ₂ (HOMO) F2->Psi2 Combination 1 Psi3 ψ₃ (HOMO) F2->Psi3 Combination 2 F3 sp² F3->Psi1 Symmetric Combination F4 p F4->Psi2 Combination 1 F4->Psi3 Combination 2 F5 sp² F5->Psi1 Symmetric Combination F6 p F6->Psi2 Combination 1 F6->Psi3 Combination 2 caption Figure 1. Formation of Walsh orbitals for the cyclopropane ring. G Sample Gaseous Sample (this compound) Jet Supersonic Jet Expansion Sample->Jet Irradiation Microwave Pulse Jet->Irradiation Detection FID Signal Detection Irradiation->Detection Emission FT Fourier Transform Detection->FT Fit Spectral Fit FT->Fit Spectrum Structure Molecular Structure (Bond Lengths/Angles) Fit->Structure Rotational Constants caption Figure 2. Workflow for molecular structure determination via microwave spectroscopy.

Unlocking the Cyclopropyl Moiety: A Technical Guide to the Reactivity of Chlorocyclopropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a prized structural motif in medicinal chemistry, valued for its ability to confer unique conformational rigidity and metabolic stability upon therapeutic agents. However, the direct functionalization of the cyclopropane ring via nucleophilic substitution on substrates like chlorocyclopropane presents significant and often insurmountable challenges. This technical guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles. It elucidates the profound electronic and steric factors that render this compound largely inert to classical S({N})1 and S({N})2 reactions. We will explore the theoretical underpinnings of this low reactivity, present representative experimental protocols for attempted substitutions, and discuss synthetically viable alternative pathways, such as the ring-opening of activated cyclopropanes, which are crucial for the practical synthesis of functionalized cyclopropyl derivatives.

The Foundational Challenge: Inertness of the C-Cl Bond on a Cyclopropyl Ring

Direct nucleophilic substitution on this compound is exceptionally sluggish. This low reactivity is not an experimental artifact but a fundamental consequence of the ring's unique geometry and electronic structure. Both bimolecular (S({N})2) and unimolecular (S({N})1) pathways are energetically disfavored.

The Prohibitive Energetics of the S(_{N})2 Pathway

The concerted, backside attack mechanism of an S(_{N})2 reaction is severely hindered in cyclopropyl systems for three primary reasons:

  • Angle Strain: The transition state of an S(_{N})2 reaction requires the central carbon atom to adopt a trigonal bipyramidal geometry with bond angles approaching 120° in the equatorial plane. Forcing the 60° bond angles of the cyclopropane ring toward this geometry introduces an immense amount of additional angle strain, creating a prohibitively high activation energy barrier.[1][2]

  • Steric Hindrance: The required backside trajectory for the incoming nucleophile is sterically blocked by the face of the cyclopropane ring itself.[1] The ring's hydrogens effectively shield the electrophilic carbon from attack.

  • Poor Orbital Overlap: Efficient S(_{N})2 reactions depend on the optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond. The rigid structure of the cyclopropane ring prevents this alignment, weakening the interaction and slowing the reaction.[1]

SN2_Transition_State Figure 1: S_N_2 Transition State Strain cluster_reactants Reactants cluster_ts Prohibitive Transition State Nu Nu⁻ TS_Nu Nu C C Cl Cl C->Cl H1 H C->H1 R1 R2 TS_C C C->TS_C High Ea H2 H R1->H2 R2->H2 TS_Cl Cl TS_C->TS_Cl δ⁻ TS_H1 H TS_C->TS_H1 TS_R1 TS_R2 note1 Backside attack is sterically hindered by the ring. TS_C->note1 High Ea note2 Transition state introduces extreme angle strain (forcing 60° towards 120°). TS_C->note2 High Ea TS_Nu->TS_C δ⁻ TS_H2 H TS_R1->TS_H2 TS_R2->TS_H2

Figure 1. Strained S_N_2 transition state on this compound.
The Unfavorable S(_{N})1 Pathway

The S(_{N})1 mechanism is equally unviable due to the high instability of the resulting cyclopropyl cation intermediate. This carbocation is highly strained and, if formed, is prone to rapid, barrierless, disrotatory ring-opening to form the much more stable allyl cation.[3] Consequently, solvolysis reactions of this compound are exceptionally slow and do not typically yield cyclopropyl-substituted products.[4]

Reactivity with Common Nucleophiles: Expected Outcomes & Protocols

Given the inherent inertness, direct substitution reactions on this compound generally require forcing conditions (high temperatures, strong nucleophiles, polar aprotic solvents) and still result in low to negligible yields. Ring-opening or other side reactions often become competing pathways under such conditions.[5]

Summary of Expected Outcomes

The following table summarizes the expected outcomes for reactions of this compound with various nucleophiles based on established principles of chemical reactivity. Quantitative kinetic data for these specific reactions are notably scarce in the literature, a testament to their inefficiency.

NucleophileReagent ExampleExpected ProductTypical ConditionsExpected Outcome & Remarks
Azide Sodium Azide (NaN₃)Cyclopropyl AzideDMF or DMSO, 80-120 °CVery low yield. Reaction is slow; requires elevated temperatures. The protocol is more effective for cyclopropyl bromide.[6]
Amines Ammonia (NH₃), AlkylaminesCyclopropylamineHigh pressure, high temp.Extremely low conversion. Polyalkylation is a problem with primary/secondary amines.[7] Industrial synthesis avoids this route entirely.[8][9]
Iodide Sodium Iodide (NaI)IodocyclopropaneAcetone, refluxVery slow Finkelstein reaction. The equilibrium is unfavorable as chloride is not a significantly better leaving group than iodide in this strained system.
Hydroxide Sodium Hydroxide (NaOH)CyclopropanolHigh temp., pressureExtremely difficult. Prone to ring-opening and elimination side reactions under harsh conditions.[5]
Thiolates Sodium ThiophenoxideCyclopropyl Phenyl SulfideDMF, heatLow yield. Thiolates are strong nucleophiles but are still largely thwarted by the substrate's inertness.
General Experimental Protocol for Attempted Nucleophilic Substitution

The following protocol is a representative procedure for attempting a nucleophilic substitution on a cyclopropyl halide. It is adapted from methods used for the more reactive cyclopropyl bromide.[6] Researchers should anticipate low conversion rates and the need for significant optimization and harsh conditions when applying this to this compound.

Warning: Many reagents, such as sodium azide, are highly toxic. Appropriate personal protective equipment and engineering controls must be used.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nucleophile (e.g., sodium azide, 1.2 equivalents) and a polar aprotic solvent (e.g., anhydrous DMF or DMSO, ~5-10 mL per mmol of substrate).

  • Addition of Substrate: Add this compound (1.0 equivalent) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 80-120 °C). Monitor the reaction progress periodically by GC-MS or TLC, though significant conversion may not be observed even after extended periods (12-48 hours).

  • Workup: After cooling the mixture to room temperature, pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, 3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will likely contain a large amount of unreacted starting material and may require purification by column chromatography or distillation.

References

chlorocyclopropane reaction mechanisms explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of Chlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₃H₅Cl) is a halogenated cycloalkane characterized by a highly strained three-membered ring. This inherent ring strain, estimated at approximately 29.0 kcal/mole, renders the molecule significantly more reactive than its acyclic or larger-ring counterparts.[1] The unique electronic and structural properties of the cyclopropyl group, combined with the reactivity of the carbon-chlorine bond, make this compound and its derivatives valuable intermediates in organic synthesis.[2][3] Their utility is prominent in the construction of complex molecules, including pharmaceuticals and agrochemicals, where the cyclopropyl moiety is a common structural motif.[2][4] This guide provides a detailed exploration of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and development.

Free Radical Substitution: The Synthesis of this compound

The primary industrial synthesis of this compound involves the free radical chlorination of cyclopropane.[5][6] This reaction proceeds via a classic chain mechanism involving three distinct stages: initiation, propagation, and termination. The reaction is typically induced by ultraviolet (UV) light or heat.[5][7]

Reaction Mechanism

  • Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light (hν) to generate two highly reactive chlorine free radicals (Cl•).[5][8]

  • Propagation: A chlorine radical abstracts a hydrogen atom from a cyclopropane molecule, forming hydrogen chloride (HCl) and a cyclopropyl radical (•C₃H₅). This cyclopropyl radical then reacts with another chlorine molecule to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.[5][7]

  • Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two cyclopropyl radicals, or a chlorine radical and a cyclopropyl radical.[5][7]

Free_Radical_Substitution cluster_initiation Initiation cluster_propagation Propagation cluster_prop1 Propagation cluster_prop2 Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad start_prop Cl• c3h5_rad Cyclopropyl Radical (•C₃H₅) start_prop->c3h5_rad c3h6 Cyclopropane (C₃H₆) c3h6->c3h5_rad hcl HCl c3h5cl This compound (C₃H₅Cl) c3h5_rad->c3h5cl cl2_prop Cl₂ cl2_prop->c3h5cl end_prop Cl• cl_rad1 Cl• cl2_term Cl₂ cl_rad1->cl2_term cl_rad2 Cl• cl_rad2->cl2_term c3h5_rad1 •C₃H₅ c6h10 Bicyclopropane c3h5_rad1->c6h10 c3h5_rad2 •C₃H₅ c3h5_rad2->c6h10 c3h5_rad3 •C₃H₅ c3h5cl_term C₃H₅Cl c3h5_rad3->c3h5cl_term cl_rad3 Cl• cl_rad3->c3h5cl_term

Caption: Free radical substitution mechanism for the formation of this compound.

Experimental Protocol: Free Radical Chlorination of Cyclopropane

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on the mechanism.

Materials:

  • Cyclopropane gas

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

  • UV lamp (mercury vapor) or heat source

  • Gas washing bottles

  • Reaction vessel equipped with a gas inlet, condenser, and outlet

  • Neutralizing solution (e.g., sodium bicarbonate)

Procedure:

  • Set up the reaction vessel under a fume hood, ensuring all connections are gas-tight.

  • Pass a mixture of cyclopropane and chlorine gas (typically in excess cyclopropane to minimize polychlorination) through the reaction vessel.

  • Irradiate the vessel with a UV lamp or heat to the appropriate temperature to initiate the reaction.

  • The effluent gas, containing this compound, unreacted starting materials, and HCl byproduct, is passed through a wash bottle containing water or a dilute sodium bicarbonate solution to remove HCl.

  • The product is condensed and collected.

  • Fractional distillation is used to separate this compound from unreacted cyclopropane and any polychlorinated byproducts.[6]

Quantitative Data: Reaction Kinetics

The kinetics of the reaction between atomic chlorine and cyclopropane have been studied to understand atmospheric chemistry and combustion processes.

ParameterValue (kcal/mol)Reference
C₃H₅-H Bond Dissociation Energy (BDE)102.1[9]
Enthalpy of Reaction (Cyclopropyl Ring Opening)-26.1[9]

Nucleophilic Substitution Reactions

Due to high s-character in the C-C bonds of the ring, classical nucleophilic substitution (Sₙ2) directly on the this compound carbon is highly disfavored.[10] However, derivatives such as (chloromethyl)cyclopropane are excellent substrates for Sₙ2 reactions, providing a key pathway to introduce the cyclopropylmethyl moiety into various molecules.[4]

Sₙ2 Reaction Mechanism

The reaction proceeds via a concerted, single-step Sₙ2 mechanism. A nucleophile attacks the carbon atom bearing the chlorine, from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center as the new bond forms concurrently with the breaking of the C-Cl bond.[4][11]

SN2_Mechanism reactant_nu Nu⁻ ts [Transition State]‡ reactant_nu->ts reactant_substrate (Chloromethyl)cyclopropane reactant_substrate->ts Backside Attack plus1 + product_sub Nu-CH₂-Cyclopropane ts->product_sub Inversion of Configuration product_lg Cl⁻ ts->product_lg ts_label Nu···CH₂···Cl plus2 +

Caption: Sₙ2 mechanism for nucleophilic substitution on (chloromethyl)cyclopropane.

Experimental Protocol: General Nucleophilic Substitution

The following is a general protocol for the reaction of (chloromethyl)cyclopropane with various nucleophiles.[4]

Materials:

  • (Chloromethyl)cyclopropane

  • Nucleophile (e.g., aniline, sodium phenoxide)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, THF)

  • Standard glassware for inert atmosphere reactions

  • Workup and purification supplies (separatory funnel, silica gel)

Procedure:

  • Preparation: In a dry, inert-atmosphere flask, dissolve the nucleophile (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous solvent like DMF.

  • Addition: Stir the mixture at room temperature for 15-30 minutes.

  • Electrophile Addition: Add (chloromethyl)cyclopropane (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 80 °C) and monitor by TLC until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Experimental_Workflow prep 1. Preparation (Nucleophile, Base, Solvent) in Inert Atmosphere add 2. Addition (Chloromethyl)cyclopropane prep->add react 3. Reaction (Heat, Monitor by TLC) add->react workup 4. Aqueous Workup (Quench, Extract) react->workup purify 5. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Sₙ2 reactions.[4]

Quantitative Data: Representative Yields

The yields of substitution reactions with (chloromethyl)cyclopropane vary depending on the nucleophile and reaction conditions.

NucleophileProduct TypeRepresentative Yield (%)Reference
AnilineSecondary Amine85-95[4]
Sodium PhenoxideAryl Ether80-90[4]
Sodium ThiophenoxideThioether90-98[4]
Sodium AzideAlkyl Azide88-96[4]

Elimination Reactions

Elimination reactions of this compound can lead to the formation of cyclopropene, a highly strained and reactive alkene. These reactions typically require a strong, sterically hindered base to favor elimination over substitution. The process is believed to proceed via an E2-like mechanism.[12] Due to the high reactivity of cyclopropene, this pathway is often part of a sequence, such as an elimination-addition mechanism, to form substituted cyclopropanes.[10]

Elimination-Addition Mechanism

  • Elimination: A strong base abstracts a proton from the carbon adjacent to the C-Cl bond, while the chloride ion departs simultaneously, forming a cyclopropene intermediate.

  • Addition: A nucleophile (which can be the base itself or another species present) adds across the double bond of the highly strained cyclopropene to form the final substituted product.[10]

Elimination_Addition start This compound intermediate Cyclopropene (Intermediate) start->intermediate E2 Elimination base Base⁻ base->intermediate final_product Substituted Cyclopropane intermediate->final_product Nucleophilic Addition nucleophile Nu⁻ nucleophile->final_product

Caption: Elimination-Addition pathway for formal substitution on this compound.

Organometallic Reactions

This compound is a valuable precursor for the synthesis of cyclopropyl-containing organometallic reagents. These reagents are powerful nucleophiles used to form new carbon-carbon bonds.

Formation of Organometallic Reagents
  • Grignard Reagent: this compound reacts with magnesium metal in an ether solvent (like THF or diethyl ether) to form cyclopropylmagnesium chloride.[6]

  • Organolithium Reagent: Reaction with lithium metal yields cyclopropyllithium, which can then be used in various coupling reactions. The reaction of cyclopropyl chloride with lithium can also lead to coupling products like bicyclopropane.[6]

Grignard_Formation c3h5cl This compound grignard Cyclopropylmagnesium Chloride c3h5cl->grignard Ether Solvent mg Mg mg->grignard plus +

Caption: Formation of a cyclopropyl Grignard reagent.

Experimental Protocol: Grignard Reagent Synthesis

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Three-neck flask with condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Dry all glassware thoroughly in an oven.

  • Place magnesium turnings and a small crystal of iodine in the reaction flask under a nitrogen atmosphere.

  • Add a small amount of anhydrous ether.

  • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting grey-black solution of cyclopropylmagnesium chloride can be used directly in subsequent reactions.

Ring-Opening Reactions

The significant strain energy of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening reactions.

Thermal Isomerization

Upon heating, this compound undergoes a thermal rearrangement to form 3-chloropropene (allyl chloride).[6] This reaction proceeds through a mechanism that involves the homolytic cleavage of a C-C bond to form a diradical intermediate, which then rearranges.

Thermal_Isomerization start This compound product 3-Chloropropene (Allyl Chloride) start->product Δ (Heat)

Caption: Thermal isomerization of this compound.

In addition to thermal isomerization, ring-opening can be initiated by transition metals or through radical pathways, often leading to complex cycloadditions or functionalization reactions that capitalize on the release of ring strain.[1][13][14]

Conclusion

The reactivity of this compound is dominated by its significant ring strain and the presence of the C-Cl bond. This guide has detailed the primary mechanistic pathways through which it and its derivatives react: free radical substitution, nucleophilic substitution, elimination, organometallic transformations, and ring-opening reactions. A thorough understanding of these mechanisms, supported by the provided protocols and data, is essential for leveraging the synthetic potential of this versatile building block in the development of novel chemical entities.

References

An In-depth Technical Guide to the Thermophysical Properties of Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclopropane (C₃H₅Cl), also known as cyclopropyl chloride, is a halogenated cycloalkane that serves as a versatile intermediate in organic synthesis and is a subject of interest in studies of strained ring systems. A thorough understanding of its thermophysical properties is paramount for its application in chemical engineering, process design, safety protocols, and computational modeling. This guide provides a comprehensive overview of the key thermophysical properties of this compound, detailing available quantitative data and the experimental methodologies employed for their determination.

Quantitative Thermophysical Data

The following tables summarize the available experimental data for the principal thermophysical properties of this compound. It is important to note that some properties, such as heat capacity, viscosity, and thermal conductivity, have limited publicly available experimental data, with comprehensive datasets often held in subscription-based databases like the NIST/TRC Web Thermo Tables.

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValueUnitsConditionsReference(s)
Molecular FormulaC₃H₅Cl--[1]
Molecular Weight76.525 g/mol -[1][2]
Boiling Point43.43°Cat 101.325 kPa (760 Torr)[2]
Melting Point-97.68°C-[3]
Density0.9962g/cm³at 20 °C[3]
Vapor Pressure22.66kPaat 25 °C (170 mmHg)[3]

Table 2: Temperature-Dependent Properties of this compound (Data from NIST/TRC Web Thermo Tables)

PropertyTemperature Range (K)Pressure Range (kPa)Phase
Density (Liquid)175.51 - 515In equilibrium with gasLiquid
Density (Gas)250 - 5100.001 - 1173.41Gas
Viscosity (Liquid)220 - 510In equilibrium with gasLiquid
Viscosity (Gas)320 - 770-Gas
Thermal Conductivity (Liquid)180 - 460In equilibrium with gasLiquid
Thermal Conductivity (Gas)320 - 770-Gas
Heat Capacity at Saturation Pressure (Liquid)175.51 - 500In equilibrium with gasLiquid
Ideal Gas Heat Capacity at Constant Pressure298 - 700-Gas
Enthalpy of Vaporization175.51 - 515-Liquid to Gas
Enthalpy (Liquid)175.51 - 500In equilibrium with gasLiquid
Enthalpy (Ideal Gas)298 - 700-Gas

Note: Specific data points from the NIST/TRC Web Thermo Tables require a subscription for access. The table indicates the range over which critically evaluated data is available.[4]

Experimental Protocols

The determination of thermophysical properties requires precise and well-established experimental techniques. The following sections detail the general methodologies applicable to the measurement of these properties for liquid this compound.

Density Measurement: Pycnometry

Density, a fundamental physical property, is typically measured using a pycnometer. This method offers high precision and is suitable for liquids.

Methodology:

  • Calibration: The exact volume of the pycnometer is determined by filling it with a reference substance of a known density, such as deionized water, at a precisely controlled temperature. The pycnometer is weighed empty and then filled with the reference substance to determine the mass of the liquid it holds. The volume is then calculated using the known density.

  • Sample Measurement: The calibrated pycnometer is filled with this compound at the same controlled temperature.

  • Weighing: The mass of the this compound-filled pycnometer is accurately measured.

  • Calculation: The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

G cluster_0 Pycnometry Workflow for Density Measurement start Start: Clean and Dry Pycnometer weigh_empty Weigh Empty Pycnometer start->weigh_empty fill_ref Fill with Reference Liquid (e.g., Water) at Known Temperature weigh_empty->fill_ref weigh_full_ref Weigh Filled Pycnometer fill_ref->weigh_full_ref calc_vol Calculate Pycnometer Volume weigh_full_ref->calc_vol fill_sample Fill with this compound at the Same Temperature calc_vol->fill_sample weigh_full_sample Weigh Filled Pycnometer fill_sample->weigh_full_sample calc_density Calculate Density of this compound weigh_full_sample->calc_density end_process End: Density Determined calc_density->end_process G cluster_1 Ebulliometry Workflow for Vapor Pressure Measurement start Start: Sample in Ebulliometer set_pressure Set and Control System Pressure start->set_pressure heat_sample Heat this compound to Boiling set_pressure->heat_sample measure_temp Measure Equilibrium Boiling Temperature heat_sample->measure_temp record_data Record Pressure-Temperature Pair measure_temp->record_data change_pressure Change System Pressure record_data->change_pressure end_process End: Vapor Pressure Curve Data record_data->end_process change_pressure->set_pressure Repeat for different pressures G cluster_2 DSC Workflow for Heat Capacity Measurement start Start: Calibrate DSC with Standard prepare_sample Prepare and Weigh this compound in a Pan start->prepare_sample prepare_ref Prepare an Empty Reference Pan prepare_sample->prepare_ref load_dsc Load Sample and Reference Pans into DSC prepare_ref->load_dsc run_program Run Temperature Program (Heating Ramp) load_dsc->run_program measure_heat_flow Measure Differential Heat Flow run_program->measure_heat_flow calc_cp Calculate Heat Capacity vs. Temperature measure_heat_flow->calc_cp end_process End: Heat Capacity Data calc_cp->end_process G cluster_3 Capillary Viscometry Workflow start Start: Calibrate Viscometer load_sample Load this compound into Viscometer start->load_sample equilibrate Equilibrate in Constant Temperature Bath load_sample->equilibrate measure_time Measure Flow Time Between Marks equilibrate->measure_time calc_kinematic Calculate Kinematic Viscosity measure_time->calc_kinematic measure_density Measure Density at the Same Temperature calc_kinematic->measure_density calc_dynamic Calculate Dynamic Viscosity measure_density->calc_dynamic end_process End: Viscosity Determined calc_dynamic->end_process G cluster_4 Transient Hot-Wire Workflow for Thermal Conductivity start Start: Submerge Hot Wire in Sample apply_current Apply a Step-wise Electrical Current start->apply_current measure_resistance Measure Resistance Change of Wire over Time apply_current->measure_resistance convert_to_temp Convert Resistance to Temperature Change measure_resistance->convert_to_temp plot_data Plot Temperature Rise vs. log(Time) convert_to_temp->plot_data calc_conductivity Calculate Thermal Conductivity from the Slope plot_data->calc_conductivity end_process End: Thermal Conductivity Determined calc_conductivity->end_process G cluster_5 Combustion Calorimetry Workflow for Enthalpy of Formation start Start: Calibrate Bomb Calorimeter prepare_sample Weigh and Seal this compound Sample start->prepare_sample pressurize_bomb Pressurize Bomb with Excess Oxygen prepare_sample->pressurize_bomb ignite_sample Ignite Sample and Measure Temperature Rise pressurize_bomb->ignite_sample calc_combustion_heat Calculate Enthalpy of Combustion ignite_sample->calc_combustion_heat apply_hess_law Apply Hess's Law with Known Enthalpies of Formation of Products calc_combustion_heat->apply_hess_law calc_formation_heat Calculate Enthalpy of Formation of this compound apply_hess_law->calc_formation_heat end_process End: Enthalpy of Formation Determined calc_formation_heat->end_process

References

Spectroscopic Profile of Chlorocyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for chlorocyclopropane. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the diastereotopic nature of the methylene protons. The spectrum exhibits three distinct sets of signals corresponding to the methine proton (Hα) and the two pairs of non-equivalent methylene protons (Hβ and Hγ).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in Hz
2.962mJ(A,B) = 7.01, J(A,B') = 7.01, J(A,C) = 3.58, J(A,C') = 3.58
0.865mJ(B,B') = 10.26, J(B,C) = -6.01, J(B,C') = 7.14
0.740mJ(B',C) = 7.14, J(B',C') = -6.01, J(C,C') = 10.58
  • Hα: The proton on the carbon bearing the chlorine atom is the most deshielded and appears at the lowest field.

  • Hβ and Hγ: The two pairs of methylene protons are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows two distinct signals corresponding to the carbon atom bonded to chlorine (Cα) and the two equivalent methylene carbons (Cβ).

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) in ppm
34.6
9.1

Data obtained from: N. C. Rol, A. D. H. Clague, Org. Magn. Resonance1981 , 16, 187-194.

The carbon atom attached to the electronegative chlorine atom (Cα) is significantly deshielded and appears at a lower field compared to the methylene carbons (Cβ).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3080-3000C-H stretch (cyclopropyl)Medium-Strong
~1450CH₂ scissoringMedium
~1020Cyclopropane ring breathingMedium-Strong
~850CH₂ rockMedium
~750-650C-Cl stretchStrong

The IR spectrum of this compound is characterized by the C-H stretching vibrations of the cyclopropyl ring, the scissoring and rocking modes of the methylene groups, a characteristic ring breathing mode, and a strong absorption corresponding to the C-Cl stretching vibration.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16 or more for good signal-to-noise ratio

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.

Instrument Parameters (FTIR):

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Mode: Transmittance

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Multiplicities NMR_Acq->NMR_Analysis IR_Analysis Analyze Absorption Frequencies and Intensities IR_Acq->IR_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Chlorocyclopropane: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorocyclopropane, a strained three-membered carbocycle bearing a chlorine atom, has emerged as a valuable and versatile precursor in organic synthesis. Its unique combination of ring strain and the reactivity of the carbon-chlorine bond allows for a diverse array of chemical transformations, making it an attractive building block for the synthesis of complex molecules, including pharmaceutically active compounds. This technical guide provides a comprehensive overview of the core synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reactions and pathways.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around three key types of transformations: nucleophilic substitution, organometallic intermediate formation, and participation in cycloaddition and ring-opening reactions.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in this compound is susceptible to nucleophilic attack, providing a straightforward method for the introduction of the cyclopropyl moiety.[1] These reactions typically proceed via an S(_N)2-like mechanism, although the strained nature of the ring can influence reactivity. A variety of nucleophiles, including amines, thiols, and cyanide, can be employed to generate a range of functionalized cyclopropanes.

Table 1: Representative Nucleophilic Substitution Reactions of this compound and its Analogs

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineN-CyclopropylanilineDMFK(2)CO(_3)8012-18~75-85[2]
MethanolCyclopropyl methyl etherTHFNaHReflux4-6~60-70[2]
Sodium CyanideCyclopropyl cyanideEthanol-Reflux6-12>80
p-ThiocresolCyclopropyl p-tolyl sulfideDMSOK
ttt
BuO
220.585[2][3]
Sodium AzideAzidocyclopropaneNMP-RT3High[2]
Formation of Cyclopropyl Grignard Reagents

This compound readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, cyclopropylmagnesium chloride.[4] This organometallic intermediate is a powerful nucleophile in its own right and can be used to create new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.[5]

Table 2: Formation and Reactions of Cyclopropylmagnesium Chloride

ElectrophileProductReaction ConditionsYield (%)Reference
-Cyclopropylmagnesium chlorideMg, THF, reflux>90[6]
BenzaldehydePhenyl(cyclopropyl)methanolTHF, 0 °C to RT~80-90[5]
Acetone2-Cyclopropylpropan-2-olTHF, 0 °C to RT~85[5]
Ethyl acetate1-Cyclopropyl-1-methylethanol (after double addition)THF, 0 °C to RT~70-80[5]
Cycloaddition and Ring-Opening Reactions

The strained nature of the cyclopropane ring makes it a participant in various cycloaddition and ring-opening reactions. While this compound itself is not typically the direct substrate in complex cycloadditions, vinylcyclopropanes, which can be synthesized from this compound-derived intermediates, are valuable precursors in [3+2] cycloaddition reactions, often catalyzed by transition metals like rhodium.[7] These reactions provide efficient routes to five-membered ring systems.

Furthermore, cyclopropanes bearing electron-withdrawing groups are susceptible to ring-opening by nucleophiles.[2] This reactivity provides a pathway to linear, functionalized molecules that can be difficult to access through other means.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of N-Cyclopropylaniline

This protocol details the nucleophilic substitution of a this compound analog with aniline.[2]

Materials:

  • (Chloromethyl)cyclopropane (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add aniline, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add (chloromethyl)cyclopropane to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(cyclopropylmethyl)aniline.[2]

Preparation of Cyclopropylmagnesium Chloride

This protocol describes the formation of a Grignard reagent from this compound.[6]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF to cover the magnesium.

  • A solution of this compound in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.

  • Once the reaction has started (as evidenced by bubbling and heat generation), the addition is continued at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • The resulting grey-black solution of cyclopropylmagnesium chloride is then cooled and used immediately in subsequent reactions.

Rh(I)-Catalyzed [3+2] Cycloaddition of a Vinylcyclopropane-Ene

This protocol details a representative intramolecular [3+2] cycloaddition of a vinylcyclopropane derivative.[7]

Materials:

  • --INVALID-LINK-- (5 mol%)

  • Toluene (anhydrous)

  • VCP-ene substrate (0.2 mmol)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, dissolve --INVALID-LINK-- in anhydrous toluene.

  • To this solution, add a solution of the VCP-ene substrate in anhydrous toluene at room temperature.

  • Immerse the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of silica gel, washing with diethyl ether.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic [3+2] cycloadduct.[7]

Nucleophilic Ring-Opening of an Activated Cyclopropane

This protocol describes the ring-opening of a donor-acceptor cyclopropane with a thiophenolate nucleophile.[2][3]

Materials:

  • 2-Arylcyclopropane-1,1-dicarbonitrile (1 equiv.)

  • p-Thiocresol (1 equiv.)

  • Potassium tert-butoxide (1.05 equiv.)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Aqueous ammonium chloride solution

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve p-thiocresol and potassium tert-butoxide in DMSO.

  • Add this solution to a solution of the 2-arylcyclopropane-1,1-dicarbonitrile in DMSO.

  • Stir the reaction mixture for 30 minutes at ambient temperature.

  • Add aqueous ammonium chloride solution to quench the reaction.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and remove the volatiles under vacuum.

  • Purify the crude product by column chromatography to yield the ring-opened product.[3]

Spectroscopic Data of Key Products

Table 3: Spectroscopic Data for Selected Products

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
Cyclopropylamine 2.45 (m, 1H), 0.40 (m, 4H), 1.15 (br s, 2H)33.5, 6.53360, 3280, 3080, 3000, 1590
Cyclopropyl cyanide 1.25-1.15 (m, 2H), 1.10-1.00 (m, 2H), 1.40-1.30 (m, 1H)119.5, 10.0, 1.53090, 3010, 2250 (C≡N)
trans-2-Phenylcyclopropylamine 7.35-7.15 (m, 5H), 2.60 (m, 1H), 2.15 (m, 1H), 1.10 (m, 2H), 1.50 (br s, 2H)142.5, 128.5, 126.0, 125.5, 40.0, 35.0, 16.03360, 3280, 3080, 3020, 1600, 1495

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.

Visualization of Workflows and Pathways

General Experimental Workflow for Nucleophilic Substitution

G start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat and Stir (Monitor by TLC/GC) reagents->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Workflow for Grignard Reagent Formation and Reaction

G start Start setup Flame-dried glassware under inert atmosphere start->setup grignard_formation React this compound with Mg in ether setup->grignard_formation electrophile_addition Add Electrophile (e.g., Aldehyde, Ketone) grignard_formation->electrophile_addition quench Acidic Work-up electrophile_addition->quench extraction Extraction and Purification quench->extraction product Alcohol Product extraction->product

Caption: Workflow for Grignard reagent formation and reaction.

Signaling Pathway Inhibition by a Cyclopropyl-Containing Drug: Ticagrelor

Ticagrelor is an antiplatelet drug that contains a cyclopropyl group and is used to prevent thrombotic events. It acts as a reversible antagonist of the P2Y(_12) receptor on platelets.

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 G_protein Gi Protein Activation P2Y12->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP VASP VASP-P Inhibition cAMP->VASP GPIIb_IIIa GPIIb/IIIa Activation VASP->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversible Antagonist

Caption: Ticagrelor's inhibition of the P2Y12 signaling pathway.

Conclusion

This compound serves as a readily accessible and highly versatile precursor for a range of valuable organic transformations. Its ability to participate in nucleophilic substitutions, form organometallic reagents, and engage in cycloaddition and ring-opening reactions makes it a cornerstone for the synthesis of molecules with diverse and complex architectures. The methodologies and data presented in this guide underscore the importance of this compound in the toolkit of the modern synthetic chemist, particularly in the fields of medicinal chemistry and drug development, where the cyclopropyl moiety is a frequently encountered and valuable structural motif.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclo[1.1.0]butane from Chlorocyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocyclic compounds that have garnered significant interest in organic synthesis and medicinal chemistry. Their inherent ring strain, estimated to be around 64-66 kcal/mol, makes them versatile intermediates for the construction of complex molecular architectures, particularly substituted cyclobutanes. The unique reactivity of the central C1-C3 bond allows for a variety of strain-releasing transformations. This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[1.1.0]butane and its derivatives from readily accessible chlorocyclopropane precursors. The primary method detailed is the intramolecular reductive cyclization of 1,3-dihalocyclopropane derivatives.

Key Synthetic Strategy: Intramolecular Reductive Cyclization

The most common and effective method for the synthesis of the bicyclo[1.1.0]butane core from this compound derivatives is through an intramolecular Wurtz-type reductive cyclization. This strategy involves a 1,3-dihalocyclopropane, typically bearing a chloromethyl group and another halogen on the cyclopropane ring, which upon treatment with a reducing agent, undergoes intramolecular carbon-carbon bond formation to yield the bicyclic product.

A prominent example of this approach is the magnesium-mediated cyclization of 2-bromo-1-(chloromethyl)cyclopropane.[1] In this reaction, magnesium metal facilitates the reductive coupling of the carbon-bromine and carbon-chlorine bonds within the same molecule to form the central bond of the bicyclo[1.1.0]butane skeleton.

Another powerful method involves the generation of a bicyclo[1.1.0]butyllithium intermediate from a gem-dihalocyclopropane bearing a chloromethyl group.[2][3] This is typically achieved by treating a 1,1-dibromo-2-(chloromethyl)cyclopropane derivative with an organolithium reagent. The resulting highly reactive organolithium species can then be trapped with various electrophiles to afford functionalized bicyclo[1.1.0]butanes.

Data Presentation

The following table summarizes the synthesis of bicyclo[1.1.0]butane and a representative derivative using intramolecular reductive cyclization methods.

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-Bromo-3-chlorocyclobutaneNa, dioxane, refluxBicyclo[1.1.0]butane78-94%Organic Syntheses, Coll. Vol. 6, p.141 (1988)
1,1-Dibromo-2-(chloromethyl)cyclopropaneMeLi, then t-BuLi, THF, -78 °C; then electrophile (e.g., imine)Functionalized Bicyclo[1.1.0]butaneVaries with electrophileWalczak, M. A. A. (2009). Synthesis and Reactions of Bicyclo[1.1.0]butanes.

Note: While 1-bromo-3-chlorocyclobutane is not a this compound derivative, its intramolecular Wurtz coupling to form bicyclo[1.1.0]butane is a highly relevant and well-documented analogous transformation that provides a benchmark for yield expectations.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[1.1.0]butane via Intramolecular Wurtz Reaction (Adapted from a conceptually similar synthesis)

This protocol is adapted from the high-yield synthesis of the parent bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane, demonstrating the principles of intramolecular reductive cyclization.

Materials:

  • 1-Bromo-3-chlorocyclobutane

  • Sodium metal, freshly cut

  • Dioxane, anhydrous

  • Dry nitrogen or argon atmosphere

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing addition funnel

  • Traps cooled with liquid nitrogen

Procedure:

  • Apparatus Setup: A 300-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. The condenser is connected in series with two traps immersed in liquid nitrogen. A dry nitrogen or argon inlet is connected to the addition funnel.

  • Reaction Initiation: To the flask are added 150 mL of anhydrous dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium. The mixture is heated to reflux, and the molten sodium is dispersed with vigorous stirring.

  • Addition of Substrate: A solution of 20.0 g (0.118 mole) of 1-bromo-3-chlorocyclobutane in 20 mL of dioxane is added to the refluxing mixture over a period of 1 hour.

  • Reaction Completion: Refluxing is maintained for an additional 2 hours after the addition is complete.

  • Product Collection: The volatile bicyclo[1.1.0]butane product is collected in the liquid nitrogen-cooled traps.

  • Isolation and Purification: The product is separated from any co-condensed dioxane using a vacuum manifold, yielding 5–6 g (78–94%) of bicyclo[1.1.0]butane.

Protocol 2: Generation of Functionalized Bicyclo[1.1.0]butanes via Bicyclo[1.1.0]butyllithium Intermediate

This protocol describes the in-situ generation of a bicyclo[1.1.0]butyllithium species and its subsequent reaction with an electrophile.[2][3]

Materials:

  • 1,1-Dibromo-2-(chloromethyl)cyclopropane derivative

  • Methyllithium (MeLi) in diethyl ether

  • tert-Butyllithium (t-BuLi) in pentane

  • Electrophile (e.g., aldehyde, ketone, imine)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

  • Schlenk flask or similar flame-dried glassware

  • Syringes for transfer of air-sensitive reagents

Procedure:

  • Preparation of the Organolithium Reagent:

    • A solution of the 1,1-dibromo-2-(chloromethyl)cyclopropane derivative (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an argon atmosphere in a flame-dried Schlenk flask.

    • Methyllithium (1.1 equivalents) is added dropwise, and the solution is stirred for 10 minutes at -78 °C.

    • tert-Butyllithium (1.1 equivalents) is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C to generate the bicyclo[1.1.0]butan-1-yllithium reagent.

  • Reaction with Electrophile:

    • A solution of the electrophile (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared organolithium solution at -78 °C.

    • The reaction is stirred at -78 °C for 1-2 hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC, GC-MS).

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired functionalized bicyclo[1.1.0]butane derivative.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate (optional) cluster_product Product start_chloro This compound Derivative reaction Intramolecular Reductive Cyclization start_chloro->reaction start_reductant Reducing Agent (e.g., Mg, Na, RLi) start_reductant->reaction intermediate Organometallic Intermediate reaction->intermediate e.g., with RLi product Bicyclo[1.1.0]butane Derivative reaction->product intermediate->product Electrophilic Quench

Caption: General workflow for the synthesis of bicyclo[1.1.0]butanes.

Conclusion

The synthesis of bicyclo[1.1.0]butanes from this compound derivatives via intramolecular reductive cyclization is a robust and versatile strategy. The choice of reducing agent and the specific substitution pattern on the cyclopropane ring allows for the preparation of the parent bicyclo[1.1.0]butane as well as a variety of functionalized derivatives. These highly strained molecules serve as valuable building blocks in synthetic chemistry, providing access to complex and biologically relevant scaffolds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this fascinating class of compounds.

References

Application Notes and Protocols: Chlorocyclopropane in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a valuable structural component in medicinal chemistry and drug development, often imparting unique conformational rigidity, metabolic stability, and enhanced biological activity to molecules. Chlorocyclopropane serves as a versatile reagent and building block for the introduction of this three-membered ring. These application notes provide an overview of the use of this compound and its derivatives in key chemical transformations, with detailed protocols for researchers in organic synthesis and drug discovery. The inherent reactivity of the carbon-chlorine bond, combined with the strain of the cyclopropyl ring, allows for a range of useful synthetic applications.

Application Note 1: Synthesis of Cyclopropylamines

Cyclopropylamines are important pharmacophores found in numerous approved drugs and clinical candidates. This compound provides a direct route to this valuable amine functional group through nucleophilic substitution with ammonia or primary amines. This method is particularly useful for the synthesis of N-substituted cyclopropylamines, which are key components in various therapeutic agents.

The reaction typically proceeds via a nucleophilic substitution where the amine displaces the chloride. The process may require elevated temperatures and pressures, and the choice of solvent can significantly influence the reaction rate and yield. The basicity of the amine nucleophile plays a crucial role in the reaction's success.

Key advantages of this approach include:

  • Direct Amination: Provides a straightforward method to introduce the cyclopropylamine moiety.

  • Versatility: Adaptable for the synthesis of a variety of primary and secondary cyclopropylamines.

  • Scalability: The reaction can be scaled up for the production of larger quantities of the desired product.

Application Note 2: this compound as a Building Block in Medicinal Chemistry

The incorporation of a cyclopropane ring can significantly impact the pharmacological profile of a drug candidate. This compound can be used as a starting material to build more complex molecular architectures. For instance, it can undergo substitution reactions with various nucleophiles to attach the cyclopropyl group to a larger scaffold.

The reactivity of this compound allows for its use in the synthesis of precursors for more complex cyclopropane derivatives. These derivatives are then used in the development of novel therapeutic agents, including antivirals, antibiotics, and CNS-targeting drugs.

Application AreaExample TransformationTherapeutic Relevance
AntiviralsSynthesis of cyclopropyl-nucleoside analogsModification of nucleosides to improve metabolic stability and antiviral activity.
AntibioticsIncorporation into quinolone antibiotic scaffoldsThe cyclopropyl group can enhance the antibacterial potency and spectrum.
CNS AgentsSynthesis of monoamine oxidase inhibitors (MAOIs)The cyclopropylamine moiety is a key feature of certain antidepressant drugs.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylcyclopropylamine from this compound

This protocol details the synthesis of a secondary cyclopropylamine via nucleophilic substitution.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), benzylamine (2.0 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylcyclopropylamine.

  • Purify the product by column chromatography on silica gel if necessary.

Product Characterization:

  • ¹H NMR: Expect signals for the cyclopropyl protons (typically in the upfield region of 0.4-1.0 ppm) and the benzylic and aromatic protons.

  • ¹³C NMR: Look for the characteristic upfield signals of the cyclopropyl carbons.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Application Note 3: Dichlorocyclopropanation of Alkenes

While not a direct use of this compound, the generation of dichlorocarbene from chloroform is a closely related and fundamental cyclopropanation reaction that illustrates the principles of using chlorinated precursors. This method is widely used to synthesize gem-dichlorocyclopropanes, which are versatile intermediates that can be further transformed.

The reaction involves the alpha-elimination of HCl from chloroform using a strong base, often in a biphasic system with a phase-transfer catalyst. The resulting dichlorocarbene is highly reactive and adds to alkenes in a concerted, stereospecific manner.

Protocol 2: General Procedure for Dichlorocyclopropanation of an Alkene

This protocol provides a general method for the synthesis of gem-dichlorocyclopropanes.[1]

Materials:

  • Alkene

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Dichloromethane (if necessary as a co-solvent)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine the alkene (1.0 eq), chloroform (1.5 eq), and the phase-transfer catalyst (0.02-0.05 eq).

  • If the alkene is a solid, dissolve it in a minimal amount of dichloromethane.

  • Stir the mixture vigorously and add the 50% aqueous NaOH solution dropwise. The reaction is often exothermic.

  • Continue stirring at room temperature for 4-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and dichloromethane.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude dithis compound.

  • Purify the product by distillation or column chromatography.

Substrate TypeTypical YieldDiastereoselectivity
Terminal AlkenesGood to ExcellentN/A
Cis-AlkenesGood to ExcellentTypically preserved
Trans-AlkenesGood to ExcellentTypically preserved
Electron-rich AlkenesExcellentHigh

Product Characterization:

  • ¹H NMR: The signals for the cyclopropyl protons will be shifted downfield compared to non-halogenated cyclopropanes.

  • ¹³C NMR: The carbon bearing the two chlorine atoms will have a characteristic downfield chemical shift.

  • Mass Spectrometry: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

Safety Precautions

This compound is a flammable and potentially toxic liquid. Chloroform is a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Strong bases like sodium hydroxide are corrosive. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Purification of Chlorocyclopropane Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclopropanes are versatile synthetic intermediates crucial in the development of pharmaceuticals and agrochemicals. Their strained three-membered ring and the presence of a chlorine atom offer unique reactivity for constructing complex molecular architectures. The stereochemical and constitutional purity of chlorocyclopropane products is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complicate the isolation and characterization of the final target molecules.

This document provides detailed application notes and experimental protocols for the most common and effective techniques used to purify this compound products. These methods include fractional distillation for volatile liquid products, column chromatography for non-volatile oils and separation of isomers, gas chromatography for analytical and preparative-scale separation of volatile compounds, and recrystallization for solid derivatives.

General Purification Strategy

The selection of an appropriate purification technique is dictated by the physical properties of the this compound product and its impurities, such as volatility, polarity, and whether it is a solid or liquid. A general workflow for selecting a purification method is outlined below.

crude Crude Reaction Mixture workup Aqueous Workup (LLE) crude->workup analysis Purity Analysis (GC-MS, NMR) workup->analysis Crude Product solid Product is a Solid analysis->solid Assess Physical State liquid Product is a Liquid solid->liquid No recryst Recrystallization solid->recryst Yes volatile Volatile? liquid->volatile Check Boiling Point pure Pure Product recryst->pure distill Fractional Distillation or Prep GC volatile->distill Yes column Column Chromatography volatile->column No distill->pure column->pure start Start: Crude Liquid setup Assemble Fractional Distillation Apparatus start->setup heat Heat Distilling Flask setup->heat temp_stable Temperature Stabilizes at Product B.P.? heat->temp_stable forerun Collect Forerun (Low-Boiling Impurities) forerun->heat temp_stable->forerun No collect Collect Pure Product Fraction temp_stable->collect Yes temp_change Temperature Changes or Distillation Ends? collect->temp_change temp_change->collect No stop Stop Distillation temp_change->stop Yes end End: Purified Liquid stop->end start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filter cool_rt Cool Slowly to Room Temperature hot_filter->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath Crystals form vac_filter Collect Crystals by Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Application Notes and Protocols for the Analytical Characterization of Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of chlorocyclopropane, a valuable building block in pharmaceutical synthesis. The following protocols for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate identification, quantification, and purity assessment of this compound.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a robust technique for assessing the purity of this compound and performing quantitative analysis. Due to its volatility, headspace sampling is a suitable injection technique, minimizing matrix effects and protecting the instrument.

Experimental Protocol: Headspace GC-FID/ECD Analysis

This protocol is adapted from standard methods for the analysis of volatile halogenated hydrocarbons.[1][2]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetone. Create a series of calibration standards by spiking known amounts of the stock solution into sealed headspace vials containing deionized water. For increased sensitivity, sodium chloride can be added to the vials to facilitate the "salting-out" effect.[2]

  • Sample Preparation: For drug substance analysis, dissolve a precisely weighed amount of the sample in a suitable solvent and dilute to fall within the calibration range. For residual solvent analysis in a drug product, accurately weigh the drug product into a headspace vial and add a suitable dissolution solvent.

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]

  • Headspace Sampler: Agilent 8697 Headspace Sampler or equivalent.[1]

  • Detector: Flame Ionization Detector (FID) for general quantitative analysis or an Electron Capture Detector (ECD) for high sensitivity to the halogenated analyte.[1][3]

  • Column: A mid-polarity column such as an Agilent J&W DB-624 Ultra Inert GC column (30 m x 0.25 mm, 1.4 μm) is recommended for separating halogenated hydrocarbons.[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.

  • For quantitative analysis, generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The percentage purity can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Quantitative Data Summary:

ParameterValueReference
Linearity (R²)> 0.999[1]
Method Detection Limit (MDL)0.001 - 0.63 µg/L (for similar halogenated hydrocarbons)[1]
Recovery75.5 - 129.1% (for similar halogenated hydrocarbons)[1]
Relative Standard Deviation (RSD)0.53 - 5.49% (for similar halogenated hydrocarbons)[1]

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Prepare Standards Headspace Headspace Injection Standard->Headspace Sample Prepare Sample Sample->Headspace GC GC Separation Headspace->GC Detector FID/ECD Detection GC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR provide characteristic signals that can be used to confirm the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[4]

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (NS), acquisition time (AQ), and relaxation delay (D1). For quantitative purposes, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.[5]

  • ¹³C NMR: Acquire a standard one-dimensional proton-decoupled carbon spectrum.

4. Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in the molecule.

  • Compare the observed chemical shifts and coupling constants with known data for this compound to confirm its identity.[6]

¹H and ¹³C NMR Data for this compound:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
¹H (CH-Cl)2.962Multiplet-[6]
¹H (CH₂)0.865Multiplet-[6]
¹H (CH₂)0.740Multiplet-[6]
¹³C (CH-Cl)33.1--Inferred from similar compounds
¹³C (CH₂)8.5--Inferred from similar compounds

Logical Flow for NMR-based Structural Confirmation

Start This compound Sample Prep Dissolve in CDCl3 Start->Prep Acquire Acquire 1H and 13C NMR Spectra Prep->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants Process->Analyze Compare Compare with Reference Spectra Analyze->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Logical workflow for the structural confirmation of this compound using NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for confirming the molecular weight of this compound and identifying impurities through their fragmentation patterns.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a volatile solvent such as dichloromethane or hexane.[4][7]

2. Instrumentation:

  • GC-MS System: An Agilent 7890A/5975C GC/MS or a similar system is suitable.[8]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.[4]

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[4]

3. Data Acquisition:

  • GC Separation: Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure the separation of this compound from any potential impurities.[4]

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak to identify the molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

Expected Mass Spectral Data:

m/zIonNotes
76/78[C₃H₅Cl]⁺Molecular ion (M⁺), showing the isotopic pattern for one chlorine atom.
41[C₃H₅]⁺Loss of chlorine radical.
39[C₃H₃]⁺Loss of HCl.

Signaling Pathway for Mass Spectrometric Fragmentation

M This compound (M) Ionization Electron Ionization (70 eV) M->Ionization M_ion [C3H5Cl]+• (m/z 76/78) Ionization->M_ion Loss_Cl - •Cl M_ion->Loss_Cl Loss_HCl - HCl M_ion->Loss_HCl Frag1 [C3H5]+ (m/z 41) Loss_Cl->Frag1 Frag2 [C3H3]+ (m/z 39) Loss_HCl->Frag2

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Application Notes and Protocols: Chlorocyclopropane in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclopropane and its derivatives are strained, three-membered carbocycles that hold significant potential as versatile building blocks in the synthesis of novel heterocyclic compounds. The inherent ring strain of the cyclopropane ring, combined with the reactivity imparted by the chloro substituent, allows for a variety of transformations leading to diverse and complex molecular architectures. These heterocycles are of paramount interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of several classes of heterocycles, including triazoles, aziridines, and thiazoles. The methodologies presented are based on established reactivity principles and published synthetic work, offering a guide for the exploration of this compound chemistry in the pursuit of new chemical entities.

I. Synthesis of Triazole-Containing Heterocycles: The Case of Prothioconazole

One of the most prominent applications of a this compound derivative in the synthesis of a complex heterocycle is in the industrial production of the broad-spectrum fungicide, prothioconazole. This synthesis utilizes 2-chloro-1-(1-chlorocyclopropyl)ethanone, a readily available starting material.

Reaction Principle:

The synthesis involves a multi-step reaction sequence starting with the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with a thiol, followed by cyclization with a triazole precursor. The chlorocyclopropyl moiety is a key structural feature of the final product, contributing to its biological activity.

Experimental Protocol: Synthesis of a Prothioconazole Precursor

This protocol is adapted from established industrial syntheses of prothioconazole.

Materials:

  • 2-chloro-1-(1-chlorocyclopropyl)ethanone

  • 2-chlorobenzyl chloride

  • Sodium hydrosulfide (NaSH)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Synthesis of 2-chlorobenzyl mercaptan: In a well-ventilated fume hood, a solution of sodium hydrosulfide (1.1 eq) in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. 2-chlorobenzyl chloride (1.0 eq) is added dropwise to the stirred solution at room temperature. The reaction is stirred for 2-4 hours until completion (monitored by TLC). The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-chlorobenzyl mercaptan.

  • Reaction with 2-chloro-1-(1-chlorocyclopropyl)ethanone: To a solution of 2-chlorobenzyl mercaptan (1.0 eq) and potassium carbonate (1.5 eq) in ethanol, 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq) is added. The mixture is heated to reflux for 4-6 hours.

  • Cyclization with 1,2,4-Triazole: After cooling to room temperature, 1,2,4-triazole (1.2 eq) and additional potassium carbonate (2.0 eq) are added to the reaction mixture. The mixture is then heated to reflux for 8-12 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between toluene and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired triazole product.

Quantitative Data Summary:

Starting MaterialProductYield (%)Reference
2-chloro-1-(1-chlorocyclopropyl)ethanoneProthioconazoleHighIndustrial Syntheses

Logical Workflow for Prothioconazole Synthesis

G cluster_0 Synthesis of 2-chlorobenzyl mercaptan cluster_1 Coupling and Cyclization A 2-chlorobenzyl chloride C 2-chlorobenzyl mercaptan A->C NaSH, H₂O B Sodium hydrosulfide B->C F Prothioconazole C->F 1. K₂CO₃, EtOH 2. 1,2,4-Triazole, K₂CO₃ D 2-chloro-1-(1-chlorocyclopropyl)ethanone D->F E 1,2,4-Triazole E->F

Caption: Workflow for the synthesis of Prothioconazole.

II. Synthesis of Aziridines

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. A plausible, though not widely reported, route to N-substituted aziridines involves the reaction of this compound with primary amines. This reaction likely proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization.

Reaction Principle:

The reaction is proposed to occur in two steps: first, the nucleophilic attack of the amine on this compound, displacing the chloride ion. The resulting secondary amine then undergoes an intramolecular cyclization, facilitated by a base, to form the aziridine ring.

Hypothetical Experimental Protocol: Synthesis of N-Benzylaziridine

Materials:

  • This compound

  • Benzylamine

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C and add benzylamine (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.

  • The reaction is allowed to warm to room temperature and then heated to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

Quantitative Data Summary (Hypothetical):

Starting MaterialProductExpected Yield (%)
This compoundN-Benzylaziridine40-60

Proposed Pathway for Aziridine Synthesis

G A This compound C N-Cyclopropylbenzylamine (Intermediate) A->C Nucleophilic Substitution B Benzylamine B->C D N-Benzylaziridine C->D Intramolecular Cyclization (Base)

Caption: Proposed pathway for N-benzylaziridine synthesis.

III. Synthesis of Thiazoles

Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen atoms, which are common scaffolds in pharmaceuticals. The synthesis of thiazoles from this compound derivatives can be envisioned through a variation of the Hantzsch thiazole synthesis.

Reaction Principle:

This proposed synthesis involves the reaction of an activated this compound, such as 2-chloro-1-cyclopropylethanone, with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the thiazole ring.

Hypothetical Experimental Protocol: Synthesis of 2-Amino-4-cyclopropylthiazole

Materials:

  • 2-bromo-1-cyclopropylethanone (can be synthesized from cyclopropyl methyl ketone)

  • Thiourea

  • Ethanol

Procedure:

  • Synthesis of 2-bromo-1-cyclopropylethanone: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent like diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C. The reaction is stirred until the color of bromine disappears. The solvent is removed under reduced pressure to yield the crude alpha-bromoketone, which can be used in the next step without further purification.

  • Thiazole formation: A mixture of 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in ethanol is heated to reflux for 2-4 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol to give pure 2-amino-4-cyclopropylthiazole.

Quantitative Data Summary (Hypothetical):

Starting MaterialProductExpected Yield (%)
2-bromo-1-cyclopropylethanone2-Amino-4-cyclopropylthiazole70-85

Hantzsch-type Synthesis of a Cyclopropylthiazole

G A 2-bromo-1-cyclopropylethanone C Thiazolium Intermediate A->C S-Alkylation B Thiourea B->C D 2-Amino-4-cyclopropylthiazole C->D Cyclization & Dehydration

Caption: Hantzsch-type synthesis of a cyclopropylthiazole.

Conclusion

This compound and its activated derivatives represent a promising, yet underexplored, class of reagents for the synthesis of novel heterocycles. The protocols and application notes provided herein offer a starting point for researchers to investigate the rich chemistry of these strained building blocks. The successful application of a this compound derivative in the synthesis of the commercial fungicide prothioconazole underscores the industrial relevance of this chemistry. Further exploration of the reactivity of chlorocyclopropanes with a wider range of nucleophiles and in various cycloaddition reactions is anticipated to unlock new pathways to valuable heterocyclic compounds for the pharmaceutical and agrochemical industries.

Application Notes and Protocols for the Formation of Cyclopropylmagnesium Chloride from Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often imparting unique conformational rigidity, metabolic stability, and potency to drug candidates. The introduction of this strained ring system frequently utilizes cyclopropyl Grignard reagents. While cyclopropylmagnesium bromide is commonly prepared from its corresponding bromide, the use of chlorocyclopropane offers an alternative route that can be advantageous based on the availability and cost of the starting material. This document provides detailed protocols and application notes for the formation of cyclopropylmagnesium chloride from this compound, a process that requires careful attention to reaction initiation due to the lower reactivity of alkyl chlorides compared to bromides.

Core Concepts and Challenges

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. For this compound, the reaction is as follows:

c-C₃H₅Cl + Mg → c-C₃H₅MgCl

The primary challenge in this synthesis is the initiation of the reaction. The magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting. Furthermore, alkyl chlorides are less reactive than the corresponding bromides and iodides. Therefore, activation of the magnesium surface is critical for the successful formation of cyclopropylmagnesium chloride.

Data Presentation: Grignard Reagent Formation from Cyclopropyl Halides

Quantitative data for the formation of cyclopropylmagnesium chloride from this compound is not extensively reported in the literature. However, data from the analogous reaction using cyclopropyl bromide provides a useful benchmark. The yield of Grignard reagent from bromocyclopropane can be modest, with side reactions forming cyclopropane.

Starting MaterialSolventTypical Yield of Grignard ReagentReference
BromocyclopropaneDiethyl ether~25-30%[1][2][3]

It is important to note that optimization of reaction conditions, particularly magnesium activation, can significantly improve these yields.

Experimental Protocols

Protocol 1: Grignard Reagent Formation with Iodine Activation

This protocol utilizes a common and straightforward method for activating the magnesium surface.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine (a few crystals)

  • Anhydrous work-up reagents (e.g., anhydrous N,N-dimethylformamide for quenching and titration)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line

Procedure:

  • Preparation: Assemble the dry glassware under a stream of inert gas. Place the magnesium turnings in the flask.

  • Activation: Add a few crystals of iodine to the flask containing the magnesium turnings. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface, indicated by a brownish-purple color.

  • Solvent Addition: Allow the flask to cool to room temperature and add a portion of the anhydrous THF or diethyl ether, just enough to cover the magnesium.

  • Initiation: Add a small amount of this compound to the stirred suspension. The reaction is initiated when the color of the iodine fades and gas evolution is observed. Gentle warming may be necessary to start the reaction.

  • Addition of this compound: Once the reaction has initiated, add the remaining this compound, diluted in the remaining anhydrous solvent, dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the this compound.

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by quenching an aliquot with a known excess of a standard electrophile (e.g., iodine or N,N-dimethylformamide) followed by titration.

Protocol 2: Grignard Reagent Formation using 1,2-Dibromoethane (Entrainment Method)

This method involves the in-situ cleaning of the magnesium surface.

Materials:

  • Magnesium turnings

  • This compound

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Same as Protocol 1

Procedure:

  • Preparation: Set up the oven-dried glassware under an inert atmosphere with the magnesium turnings in the reaction flask.

  • Activation: Add a small amount of 1,2-dibromoethane to the magnesium suspension in a small amount of anhydrous THF. The reaction should start spontaneously, evidenced by the evolution of ethene gas. This process exposes a fresh, reactive magnesium surface.

  • Initiation of Main Reaction: Once the activation reaction subsides, begin the slow addition of a small amount of the this compound solution. Successful initiation is marked by a gentle reflux or a noticeable exotherm.

  • Addition and Completion: Continue with the dropwise addition of the remaining this compound solution and maintain a gentle reflux as described in Protocol 1. The reaction is typically continued for 1-2 hours after the addition is complete.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation of cyclopropylmagnesium chloride.

Grignard_Formation_Workflow start Start glassware Oven-Dried Glassware (Flask, Condenser, Funnel) start->glassware mg Add Magnesium Turnings glassware->mg activate Activate Magnesium (e.g., I2 or 1,2-Dibromoethane) mg->activate solvent Add Anhydrous Solvent (THF or Et2O) activate->solvent initiate Initiate Reaction (Small amount of c-C3H5Cl) solvent->initiate initiate->initiate addition Dropwise Addition of c-C3H5Cl Solution initiate->addition If initiated reflux Maintain Gentle Reflux addition->reflux complete Stir at Reflux (1-2 hours) reflux->complete product Cyclopropylmagnesium Chloride Solution complete->product end End product->end

Caption: Workflow for Cyclopropylmagnesium Chloride Synthesis.

Concluding Remarks

The formation of cyclopropylmagnesium chloride from this compound is a feasible but challenging reaction that hinges on the effective activation of magnesium. The protocols provided here offer robust starting points for researchers. It is recommended to perform small-scale trials to optimize the initiation and reaction conditions for specific applications. The resulting Grignard reagent is a powerful tool for the introduction of the cyclopropyl moiety in the synthesis of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols: The Reaction of Chlorocyclopropane with Lithium Metal and its Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of chlorocyclopropane with lithium metal is a fundamental transformation in organometallic chemistry, primarily leading to the formation of cyclopropyllithium via a lithium-halogen exchange mechanism. This organolithium reagent is a valuable synthetic intermediate, particularly for the introduction of the cyclopropyl moiety into organic molecules. The cyclopropyl group is of significant interest in medicinal chemistry due to its unique conformational and electronic properties, which can impart desirable pharmacological characteristics to drug candidates. Under different reaction conditions, a Wurtz-type coupling can also occur, leading to the formation of bicyclopropane. This document provides detailed application notes and protocols for the reaction of this compound with lithium metal and explores the utility of the resulting cyclopropylamine derivatives in drug development, with a focus on their roles as inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Reaction of this compound with Lithium Metal

The reaction of this compound with lithium metal can proceed via two main pathways, largely dependent on the reaction conditions:

  • Lithium-Halogen Exchange: This is the predominant pathway when the reaction is carried out in an ethereal solvent, leading to the formation of cyclopropyllithium. This reaction is a versatile method for generating a highly reactive nucleophilic cyclopropyl species.

  • Wurtz Coupling: In the presence of an excess of lithium metal and under conditions that favor radical intermediates, a coupling reaction can occur to produce bicyclopropane.

Data Presentation
ProductReaction TypeTypical SolventTypical Temperature (°C)Typical Yield (%)Spectroscopic Data Summary
Cyclopropyllithium Lithium-Halogen ExchangeDiethyl ether, THF-10 to 070-90¹H NMR: Broad multiplets in the upfield region (-0.5 to 0.5 ppm). ¹³C NMR: Upfield signals characteristic of carbanionic carbons. IR: C-Li stretching vibrations.
Bicyclopropane Wurtz CouplingDiethyl ether0 to reflux40-60¹H NMR: Complex multiplets in the upfield region (0.1 to 0.8 ppm). ¹³C NMR: Signals in the aliphatic region characteristic of cyclopropyl rings. MS: Molecular ion peak corresponding to C₆H₁₀.
Experimental Protocols

Protocol 1: Synthesis of Cyclopropyllithium via Lithium-Halogen Exchange

This protocol describes a general procedure for the preparation of cyclopropyllithium. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Lithium metal (wire or sand)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon inlet, add lithium metal (2.2 equivalents) cut into small pieces.

  • Add 100 mL of anhydrous diethyl ether to the flask.

  • Cool the flask to -10 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 equivalent) in 50 mL of anhydrous diethyl ether from the dropping funnel over a period of 1 hour, maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours. The formation of a white precipitate of lithium chloride will be observed.

  • The resulting solution of cyclopropyllithium is ready for use in subsequent reactions. The concentration can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator).

Protocol 2: Synthesis of Bicyclopropane via Wurtz Coupling

This protocol outlines a general method for the synthesis of bicyclopropane.

Materials:

  • This compound

  • Lithium metal (in excess)

  • Anhydrous diethyl ether

  • Ice bath

  • Standard distillation apparatus

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place an excess of lithium metal (approximately 4-5 equivalents).

  • Add 200 mL of anhydrous diethyl ether.

  • From the dropping funnel, add a solution of this compound (1.0 equivalent) in 100 mL of anhydrous diethyl ether dropwise over 2 hours. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of water to destroy any unreacted lithium.

  • Separate the ethereal layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Fractionally distill the ethereal solution to isolate bicyclopropane.

Logical Workflow for the Synthesis of Cyclopropylamine Derivatives

The cyclopropyllithium generated from the reaction of this compound with lithium can be further utilized to synthesize cyclopropylamine, a key building block for various pharmaceuticals.

G cluster_synthesis Synthesis Pathway cluster_application Application A This compound C Cyclopropyllithium A->C Lithium-Halogen Exchange B Lithium Metal B->C E Cyclopropylamine C->E Nucleophilic Attack D Electrophilic Amination (e.g., with an N-chloroamine) D->E F Pharmaceuticals E->F Key Building Block

Synthesis of Cyclopropylamine from this compound.

Application in Drug Development: Cyclopropylamines as Enzyme Inhibitors

Cyclopropylamines are privileged scaffolds in medicinal chemistry, notably as mechanism-based inhibitors of enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibitors for the Treatment of Depression

Application: Cyclopropylamine-containing molecules, such as the antidepressant drug tranylcypromine, act as irreversible inhibitors of MAO. MAO is responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine in the brain.[1] Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, which is believed to be the mechanism behind their antidepressant effects.[2]

Signaling Pathway:

MAO_Inhibition cluster_pathway Monoamine Oxidase (MAO) Inhibition Pathway Neurotransmitter Serotonin & Norepinephrine MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO->Synaptic_Levels Blockade of Degradation Antidepressant_Effect Antidepressant Effect Synaptic_Levels->Antidepressant_Effect Cyclopropylamine_Inhibitor Cyclopropylamine-based MAO Inhibitor (e.g., Tranylcypromine) Cyclopropylamine_Inhibitor->MAO Irreversible Inhibition

Mechanism of action of cyclopropylamine-based MAO inhibitors.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors for Cancer Therapy

Application: More recently, cyclopropylamine derivatives have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[3] LSD1 is overexpressed in various cancers and is involved in maintaining the cancer cell phenotype by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes.[4][5] Inhibition of LSD1 can reactivate these genes and induce cancer cell differentiation and apoptosis. Several LSD1 inhibitors containing a cyclopropylamine moiety are currently in clinical trials for the treatment of various cancers.[6]

Signaling Pathway:

LSD1_Inhibition cluster_pathway LSD1 Inhibition Pathway in Cancer LSD1 Lysine-Specific Demethylase 1 (LSD1) Demethylation Demethylation LSD1->Demethylation Gene_Activation Tumor Suppressor Gene Activation LSD1->Gene_Activation Blockade of Demethylation Histone Histone H3 (H3K4me2) Histone->Demethylation Gene_Repression Tumor Suppressor Gene Repression Demethylation->Gene_Repression Cancer_Progression Cancer Cell Proliferation & Survival Gene_Repression->Cancer_Progression Cyclopropylamine_Inhibitor Cyclopropylamine-based LSD1 Inhibitor Cyclopropylamine_Inhibitor->LSD1 Inhibition Apoptosis Apoptosis & Differentiation Gene_Activation->Apoptosis

Mechanism of action of cyclopropylamine-based LSD1 inhibitors.

Conclusion

The reaction of this compound with lithium metal provides a gateway to valuable cyclopropyl-containing building blocks. The resulting cyclopropyllithium can be transformed into a variety of derivatives, with cyclopropylamines being of particular importance to the pharmaceutical industry. The unique structural and electronic properties of the cyclopropylamine moiety have been successfully exploited in the design of potent enzyme inhibitors for the treatment of depression and cancer, highlighting the significance of this fundamental organometallic reaction in modern drug discovery and development.

References

Application Notes and Protocols: Free Radical Chlorination of Cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the free radical chlorination of cyclopropane, a reaction of significant interest due to the unique chemical properties of the cyclopropyl moiety. The inherent ring strain in cyclopropane introduces competitive reaction pathways, namely direct substitution and ring-opening, making the study of its halogenation crucial for understanding radical chemistry and for the synthesis of halogenated cycloalkanes and open-chain compounds. These notes include a thorough examination of the reaction mechanism, quantitative data on product distribution under various conditions, and detailed experimental protocols.

Introduction

The free radical chlorination of cyclopropane is a classic example of a chain reaction involving highly reactive radical intermediates. Unlike the halogenation of unstrained alkanes, the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes the cyclopropyl radical susceptible to ring-opening. This results in a competition between two primary reaction pathways:

  • Hydrogen Abstraction: Leading to the formation of chlorocyclopropane.

  • Ring-Opening: Resulting in the formation of 1,3-dichloropropane.

The reaction is typically initiated by ultraviolet (UV) light or heat, which facilitates the homolytic cleavage of molecular chlorine into chlorine radicals. The subsequent propagation steps determine the product distribution. Understanding and controlling the selectivity between these pathways is critical for synthetic applications.

Reaction Mechanism

The free radical chlorination of cyclopropane proceeds via a standard chain mechanism involving initiation, propagation, and termination steps. The key feature is the bifurcation in the propagation stage, where the chlorine radical can either abstract a hydrogen atom or induce ring-opening.

Initiation

The reaction is initiated by the homolytic cleavage of the Cl-Cl bond, typically induced by UV light (hν) or heat (Δ), to generate two chlorine radicals (Cl•).

Cl₂ --(hν or Δ)--> 2 Cl•

Propagation

The propagation phase consists of two competing pathways:

Pathway A: Hydrogen Abstraction (Substitution)

  • A chlorine radical abstracts a hydrogen atom from cyclopropane to form a cyclopropyl radical and hydrogen chloride.[1]

  • The cyclopropyl radical then reacts with a molecule of chlorine to yield this compound and a new chlorine radical, which continues the chain.[1]

Pathway B: Ring-Opening (Addition-Elimination)

  • A chlorine radical attacks a C-C bond of the cyclopropane ring, leading to the formation of a transient 3-chloropropyl radical.

  • This radical then abstracts a chlorine atom from a molecule of chlorine to form 1,3-dichloropropane and a new chlorine radical.

Termination

The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Quantitative Data

The product distribution in the free radical chlorination of cyclopropane is highly dependent on the reaction conditions, particularly the phase (gas vs. condensed) and the solvent.[2]

ParameterValueConditionsReference
Product Ratio (this compound : 1,3-Dichloropropane) Major : MinorGas Phase[2]
Minor : MajorCondensed Phase (e.g., CCl₄)[2]
C-H Bond Dissociation Energy (Cyclopropane) 106.3 ± 0.25 kcal/molGas Phase
Rate of Ring Opening (Cyclopropylmethyl radical) ~1.2 x 10⁸ s⁻¹37 °C[3]

Note: The cyclopropylmethyl radical is a close analog to the cyclopropyl radical, and its rate of ring-opening provides insight into the propensity of the cyclopropyl system to undergo this rearrangement.

Diagrams

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad hν or Δ Cl_rad_prop Cl• Cl_rad->Cl_rad_prop Cl_rad_term1 Cl• Cl_rad->Cl_rad_term1 Cl_rad_term2 Cl• Cl_rad->Cl_rad_term2 Cyclopropane Cyclopropane Cyclopropyl_rad Cyclopropyl• Cyclopropane->Cyclopropyl_rad Ring_Opened_rad •CH₂CH₂CH₂Cl Cyclopropane->Ring_Opened_rad Cl_rad_prop->Cyclopropyl_rad H abstraction Cl_rad_prop->Ring_Opened_rad Ring Opening HCl HCl Cyclopropyl_rad->HCl This compound This compound Cyclopropyl_rad->this compound + Cl₂ Cyclopropyl_rad_term Cyclopropyl• Cyclopropyl_rad->Cyclopropyl_rad_term Cl2_prop Cl₂ Cl2_prop->this compound Dichloropropane 1,3-Dichloropropane Cl2_prop->Dichloropropane Cl_rad_regen Cl• This compound->Cl_rad_regen Cl_rad_regen->Cl_rad_prop Ring_Opened_rad->Dichloropropane + Cl₂ Cl_rad_regen2 Cl• Dichloropropane->Cl_rad_regen2 Cl_rad_regen2->Cl_rad_prop Cl2_term Cl₂ Cl_rad_term1->Cl2_term Chlorocyclopropane_term This compound Cl_rad_term1->Chlorocyclopropane_term Cl_rad_term2->Cl2_term Dicyclopropyl Dicyclopropyl Cyclopropyl_rad_term->Dicyclopropyl Cyclopropyl_rad_term->Chlorocyclopropane_term

Figure 1: Detailed mechanism of the free radical chlorination of cyclopropane.

Experimental_Workflow start Start: Prepare Reaction Mixture reactants Cyclopropane (gas or condensed) Chlorine (gas) start->reactants initiation Initiate Reaction (UV irradiation or Heat) reactants->initiation reaction Reaction Progression (Monitor temperature and pressure) initiation->reaction quenching Quench Reaction (Remove initiation source, wash with Na₂S₂O₃) reaction->quenching extraction Product Extraction (Organic solvent) quenching->extraction drying Drying of Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) extraction->drying analysis Product Analysis (GC-MS, NMR) drying->analysis end End: Characterized Products analysis->end

Figure 2: General experimental workflow for free radical chlorination.

Experimental Protocols

The choice of experimental protocol depends on the desired product. For the preferential formation of this compound, a gas-phase reaction is recommended. For the synthesis of 1,3-dichloropropane, a liquid-phase reaction is more suitable.

Protocol 1: Gas-Phase Photochemical Chlorination (Favors this compound)

Objective: To synthesize this compound via the free radical chlorination of cyclopropane in the gas phase.

Materials:

  • Cyclopropane gas

  • Chlorine gas

  • Nitrogen gas (for purging)

  • Gas-tight syringes

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

  • Infrared (IR) gas cell

Procedure:

  • System Purge: Thoroughly purge the photochemical reactor with dry nitrogen gas to remove any oxygen and moisture.

  • Reactant Introduction: Introduce a known pressure of cyclopropane gas into the reactor. Subsequently, introduce a controlled amount of chlorine gas. The molar ratio of cyclopropane to chlorine should be high (e.g., 10:1) to minimize polychlorination.

  • Initiation: Irradiate the reaction mixture with a UV lamp at room temperature. Monitor the reaction progress by periodically taking gas samples and analyzing them by GC-MS or IR spectroscopy (monitoring the disappearance of reactants and the appearance of products).

  • Reaction Quenching: Once the desired conversion is achieved (or the rate of reaction slows significantly), turn off the UV lamp.

  • Work-up: The product mixture can be passed through a solution of sodium thiosulfate to remove unreacted chlorine, followed by a drying tube.

  • Analysis: Analyze the final product mixture by GC-MS to determine the relative amounts of this compound, 1,3-dichloropropane, and any polychlorinated products.

Protocol 2: Liquid-Phase Chlorination (Favors 1,3-Dichloropropane)

Objective: To synthesize 1,3-dichloropropane via the free radical chlorination of cyclopropane in a condensed phase.

Materials:

  • Cyclopropane gas

  • Chlorine gas

  • An inert solvent with high internal pressure (e.g., carbon tetrachloride - Caution: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. )

  • Three-necked round-bottom flask equipped with a condenser, gas inlet tube, and a magnetic stirrer

  • UV lamp or a radical initiator (e.g., AIBN)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Cool the flask to a low temperature (e.g., 0 °C) using an ice bath.

  • Reactant Introduction: Condense a known amount of cyclopropane gas into the cooled, stirred solvent. Bubble chlorine gas through the solution at a controlled rate.

  • Initiation: Irradiate the stirred solution with a UV lamp or add a catalytic amount of a radical initiator like AIBN and heat gently.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GC.

  • Quenching: Stop the chlorine flow and turn off the initiation source.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with sodium thiosulfate solution (to remove excess chlorine), sodium bicarbonate solution (to neutralize any HCl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by fractional distillation. Analyze the purified product by GC-MS and NMR spectroscopy to confirm its identity and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Chlorine gas is toxic and corrosive; handle with extreme care.

  • Cyclopropane is a flammable gas.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Carbon tetrachloride is a carcinogen and is toxic; use with caution and proper containment.

Conclusion

The free radical chlorination of cyclopropane is a versatile reaction whose outcome can be tuned by the reaction conditions. Gas-phase chlorination favors the formation of this compound through hydrogen abstraction, while condensed-phase reactions promote ring-opening to yield 1,3-dichloropropane. The choice of protocol should be guided by the desired synthetic target. The quantitative data and detailed protocols provided in these notes offer a comprehensive resource for researchers working in organic synthesis, medicinal chemistry, and related fields.

References

Application Notes and Protocols: Chlorocyclopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclopropane and its derivatives are valuable building blocks in medicinal chemistry, offering a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of drug candidates. The strained cyclopropane ring, when incorporated into a molecule, can impart conformational rigidity, improve metabolic stability, and provide novel interactions with biological targets.[1][2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways related to the use of this compound in the development of opioid receptor modulators, potential antipsychotics, and antiviral agents.

I. Synthesis of Opioid Receptor Modulators: Buprenorphine Analogues

(Chloromethyl)cyclopropane is a key reagent for the introduction of the N-cyclopropylmethyl group, a critical pharmacophore in numerous opioid receptor modulators, including the potent analgesic and opioid use disorder treatment, Buprenorphine.[4] This substituent plays a crucial role in the partial agonist activity of Buprenorphine at the µ-opioid receptor.[5]

Quantitative Data: Opioid Receptor Binding Affinities
CompoundReceptorKᵢ (nM)Application
Buprenorphineµ-Opioid (MOR)0.21 - 2.2Analgesic, Opioid Use Disorder
δ-Opioid (DOR)1.8 - 4.5-
κ-Opioid (KOR)0.3 - 2.4-
Naloxoneµ-Opioid (MOR)1.2 - 2.6Opioid Antagonist
Naltrexoneµ-Opioid (MOR)0.1 - 0.5Opioid Antagonist

Kᵢ values represent the binding affinity of the compound for the receptor.

Experimental Protocol: N-Alkylation of Norbuprenorphine

This protocol describes the synthesis of Buprenorphine from its precursor, Norbuprenorphine, using (chloromethyl)cyclopropane.

Materials:

  • Norbuprenorphine

  • (Chloromethyl)cyclopropane

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bromide (NaBr)

  • Dimethylacetamide (DMA)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry three-neck flask equipped with a magnetic stirrer and a condenser, add norbuprenorphine (1.0 eq) and sodium bromide (0.2 eq).

  • Add dimethylacetamide to the flask to dissolve the solids.

  • Add sodium bicarbonate (2.1 eq) and (chloromethyl)cyclopropane (1.5 eq) to the mixture.

  • Stir the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture in an oil bath to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Buprenorphine.[5]

Signaling Pathway: µ-Opioid Receptor

Buprenorphine acts as a partial agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its binding leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Buprenorphine Buprenorphine (Partial Agonist) MOR µ-Opioid Receptor (MOR) Buprenorphine->MOR Binds G_protein Gαi/o-βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) VGCC N-type Ca²⁺ Channel G_protein->VGCC Inhibits (Gβγ) cAMP cAMP AC->cAMP Decreases K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ VGCC->Ca_ion Influx Blocked PKA PKA cAMP->PKA Decreased Activation Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Decreased Hyperpolarization->Neurotransmitter Decreased dopamine_d2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antagonist D₂ Antagonist (e.g., 6-(Cyclopropylmethylamino)purine) D2R Dopamine D₂ Receptor Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Binding Inhibited G_protein Gαi/o-βγ D2R->G_protein Activation Blocked AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Production Maintained PKA PKA cAMP->PKA Activation cyclopropavir_moa cluster_cell Infected Host Cell CPV Cyclopropavir CPV_MP Cyclopropavir Monophosphate CPV->CPV_MP Phosphorylation UL97 Viral UL97 Kinase CPV->UL97 Inhibits Function CPV_TP Cyclopropavir Triphosphate CPV_MP->CPV_TP Phosphorylation DNA_Polymerase Viral DNA Polymerase CPV_TP->DNA_Polymerase Inhibits Cell_Kinases Cellular Kinases Viral_DNA Viral DNA Replication DNA_Polymerase->Viral_DNA Mediates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chlorocyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are the free-radical chlorination of cyclopropane and the reaction of a chlorocarbene equivalent with ethylene. Of these, free-radical chlorination is the more direct and commonly cited method for producing the unsubstituted this compound.

Q2: Why is free-radical chlorination often preferred for unsubstituted this compound?

A2: Free-radical chlorination directly converts cyclopropane to this compound. While it can suffer from a lack of selectivity, leading to polychlorinated byproducts, reaction conditions can be optimized to favor monosubstitution. The alternative, generating a monochlorocarbene and reacting it with ethylene, is a less common approach for this specific molecule, as dichlorocarbene reactions are more prevalent for creating dichlorocyclopropanes.

Q3: What are the major side products in the free-radical chlorination of cyclopropane?

A3: The primary side products are polychlorinated cyclopropanes, such as 1,1-dithis compound and other di-, tri-, and tetrachlorinated derivatives.[1][2] Additionally, ring-opening reactions can occur, leading to acyclic chlorinated propanes, particularly at higher temperatures.

Q4: How can I minimize the formation of polychlorinated byproducts?

A4: To favor the formation of this compound over polychlorinated products, a significant molar excess of cyclopropane relative to chlorine should be used. This increases the probability that a chlorine radical will react with a cyclopropane molecule rather than an already chlorinated cyclopropane.

Q5: What are the safety precautions I should take when working with cyclopropane and chlorine gas?

A5: Both cyclopropane and chlorine are gases at room temperature and require careful handling in a well-ventilated fume hood. Cyclopropane is flammable, and chlorine is toxic and corrosive. Reactions should be conducted with appropriate safety measures, including the use of a blast shield for photochemical reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Free-Radical Chlorination
Potential Cause Recommended Solution
Insufficient reaction initiation Ensure the UV lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction. For thermal initiation, verify the reaction temperature is adequate.
Incorrect ratio of reactants A low cyclopropane to chlorine ratio will favor polychlorination. Increase the molar excess of cyclopropane. A ratio of 3:1 or higher of cyclopropane to chlorine is a good starting point.
Reaction time is too short or too long Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS). Insufficient time will lead to low conversion, while excessive time can increase the formation of polychlorinated byproducts.
Loss of volatile product during workup This compound is a volatile liquid. Ensure that all workup and purification steps (e.g., rotary evaporation, distillation) are performed at reduced pressure and with adequate cooling to minimize product loss.
Issue 2: High Percentage of Polychlorinated Byproducts
Potential Cause Recommended Solution
High concentration of chlorine As mentioned, use a large excess of cyclopropane. Consider adding the chlorine gas to the reaction mixture slowly over time to maintain a low instantaneous concentration.
"Hot spots" in the reaction mixture For photochemical reactions, ensure uniform irradiation of the reaction vessel to prevent localized areas of high radical concentration, which can promote over-chlorination. For thermal reactions, ensure efficient stirring.
Inadequate separation of products The boiling points of this compound and dichlorocyclopropanes are different. Use fractional distillation to carefully separate the desired product from the higher-boiling polychlorinated byproducts.
Issue 3: Formation of Ring-Opened Byproducts
Potential Cause Recommended Solution
High reaction temperature The cyclopropane ring is strained and can open at elevated temperatures, especially in the presence of radicals. If using thermal initiation, optimize for the lowest effective temperature. Photochemical initiation at lower temperatures is often preferred to minimize ring-opening.
Presence of impurities Certain impurities can catalyze ring-opening reactions. Ensure that the starting materials and solvent are pure.

Data Presentation

Table 1: Typical Reaction Parameters for Free-Radical Chlorination of Cyclopropane

ParameterConditionNotes
Reactants Cyclopropane, Chlorine (gas)
Molar Ratio (Cyclopropane:Chlorine) ≥ 3:1A higher ratio favors monochlorination.
Initiation UV light (e.g., mercury vapor lamp) or HeatPhotochemical initiation often allows for lower reaction temperatures.
Temperature Room temperature (for photochemical)Higher temperatures can lead to ring-opening.
Solvent Typically performed in the gas phase or neatInert solvents like carbon tetrachloride have been used in similar reactions.
Typical Yield of this compound Variable, depends on conditionsOptimization is key to maximizing yield.

Table 2: Physical Properties for Separation of Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Cyclopropane42.08-33
This compound 76.52 43-44
1,1-Dithis compound110.97~75
1,2-Dichloropropane112.9996

Experimental Protocols

Key Experiment: Photochemical Chlorination of Cyclopropane

This protocol is a representative procedure based on the principles of free-radical halogenation.

Objective: To synthesize this compound via the photochemical chlorination of cyclopropane.

Materials:

  • Cyclopropane gas

  • Chlorine gas

  • Gas flow meters

  • Quartz or Pyrex reaction vessel

  • UV lamp (e.g., mercury vapor lamp)

  • Cold trap (e.g., dry ice/acetone bath)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. The setup should consist of gas inlets for cyclopropane and chlorine, each connected to a flow meter, leading into the reaction vessel. The outlet of the reaction vessel should pass through a cold trap to collect the products and then through a scrubber to neutralize any unreacted chlorine and HCl byproduct.

  • Initiation of Gas Flow: Begin by purging the system with an inert gas like nitrogen. Then, introduce a continuous flow of cyclopropane gas.

  • Reaction Initiation: Once a steady flow of cyclopropane is established, turn on the UV lamp to irradiate the reaction vessel.

  • Introduction of Chlorine: Slowly introduce a controlled flow of chlorine gas into the reaction vessel. The molar ratio of cyclopropane to chlorine should be maintained at a minimum of 3:1.

  • Product Collection: The reaction products will exit the vessel as a gas stream. Pass this stream through the cold trap cooled with a dry ice/acetone bath to condense the this compound and other chlorinated products.

  • Workup and Purification: After the reaction is complete, stop the gas flows and turn off the UV lamp. Allow the collected liquid in the cold trap to warm to room temperature. The crude product can then be purified by fractional distillation to separate the this compound from unreacted starting materials and polychlorinated byproducts.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Gas Phase Reactor purge Purge with N2 setup->purge start_c3h6 Start Cyclopropane Flow purge->start_c3h6 uv_on Turn on UV Lamp start_c3h6->uv_on add_cl2 Introduce Chlorine Gas uv_on->add_cl2 collect Condense Products in Cold Trap add_cl2->collect distill Fractional Distillation collect->distill product Pure this compound distill->product

Caption: Experimental workflow for photochemical synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound? cause1 Incorrect Reactant Ratio? start->cause1 Yes cause2 Poor Initiation? start->cause2 Yes cause3 Product Loss? start->cause3 Yes sol1 Increase Cyclopropane:Chlorine Ratio cause1->sol1 sol2 Check UV Lamp / Temperature cause2->sol2 sol3 Improve Cold Trap Efficiency cause3->sol3 end Optimized Yield sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Chlorocyclopropane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorocyclopropane and its derivatives in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in substitution reactions with this compound?

A1: The primary side products in substitution reactions involving this compound, or more specifically its isomer (chloromethyl)cyclopropane, are rearrangement products. These arise from the formation of a carbocation intermediate, which is common under SN1 (unimolecular nucleophilic substitution) conditions. The main side products include:

  • Cyclobutanol and other cyclobutyl-substituted compounds.

  • But-3-en-1-ol (also known as homoallyl alcohol) and other homoallyl derivatives.

These side products are a result of the rearrangement of the highly strained cyclopropylmethyl carbocation to the less strained cyclobutyl and homoallyl cations.[1]

Q2: How can I minimize the formation of these rearrangement side products?

A2: To minimize the formation of rearrangement products, it is crucial to favor an SN2 (bimolecular nucleophilic substitution) reaction pathway, which avoids the formation of a carbocation intermediate. The following conditions favor the SN2 mechanism:

  • Use of a strong, non-bulky nucleophile: High concentrations of a potent nucleophile will promote a bimolecular reaction.

  • Employ a polar aprotic solvent: Solvents such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or acetone are ideal for SN2 reactions as they do not excessively solvate and deactivate the nucleophile.[1]

  • Maintain a low reaction temperature: Lower temperatures can help to suppress the competing SN1 pathway.

  • Consider a better leaving group: If feasible, using (bromomethyl)cyclopropane or (iodomethyl)cyclopropane can increase the rate of the SN2 reaction relative to the SN1 pathway, as bromide and iodide are better leaving groups than chloride.

Q3: Why am I observing a mixture of products even when using a strong nucleophile?

A3: The formation of multiple products, even with a strong nucleophile, suggests that the reaction is, at least in part, proceeding through an SN1 mechanism. This can be caused by several factors:

  • Use of a protic solvent: Protic solvents like water, ethanol, or methanol can stabilize the carbocation intermediate, thus promoting the SN1 pathway. They can also solvate and deactivate the nucleophile.

  • Sub-optimal temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the SN1 pathway.

  • Purity of the starting material: Impurities in the this compound starting material can lead to unexpected side reactions.

Q4: Can solvolysis of this compound yield the desired substitution product without rearrangement?

A4: Solvolysis, where the solvent acts as the nucleophile (e.g., hydrolysis in water), inherently favors the SN1 mechanism due to the use of polar, protic solvents. This will almost invariably lead to a mixture of the direct substitution product and rearranged products. For example, the hydrolysis of cyclopropylmethyl chloride results in a mixture of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of cyclobutanol and/or homoallylic alcohol. Reaction conditions are favoring an SN1 mechanism.To favor the SN2 pathway, use a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., NaN₃ in DMSO). Avoid protic solvents like water or alcohols.
Low or no conversion of the starting material. 1. The reaction temperature is too low.2. The nucleophile is not strong enough.3. Chloride is a poor leaving group.1. Gradually and carefully increase the reaction temperature while monitoring for product formation and the emergence of side products.2. Use a stronger nucleophile or increase its concentration.3. Consider converting the chloride to an iodide in situ (Finkelstein reaction) or using (bromomethyl)cyclopropane as the starting material.
Formation of unexpected peaks in GC/MS or NMR analysis. 1. Rearrangement of the cyclopropylmethyl carbocation.2. Impurities in the starting material.1. Confirm the identity of the byproducts by comparing their spectra with known standards of cyclobutanol and but-3-en-1-ol. This confirms an SN1 pathway is occurring.2. Verify the purity of your this compound before use.
Inconsistent reaction outcomes between batches. The product distribution in SN1 reactions of cyclopropylmethyl systems is highly sensitive to reaction conditions.Maintain precise and consistent control over solvent, temperature, and pH for reproducible results.

Data Presentation

The following table summarizes the product distribution in the hydrolysis of cyclopropylmethyl chloride, a classic example of an SN1 reaction, and provides a qualitative comparison with the expected outcome of an SN2 reaction.

Reaction Type Substrate Nucleophile/Solvent Approx. Temperature Desired Product (Unrearranged) Side Products (Rearranged)
SN1 (Solvolysis) Cyclopropylmethyl ChlorideH₂O50°C~48% (Cyclopropylmethanol)~47% (Cyclobutanol)~5% (But-3-en-1-ol)
SN2 Cyclopropylmethyl BromideNaN₃ in DMSORoom Temperature>95% (Cyclopropylmethyl azide)Minimal to none

Note: The data for the SN1 reaction is derived from the product composition of corresponding chlorides formed under acidic conditions. The SN2 data is a qualitative representation of a typical outcome under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylmethyl Azide (SN2 Conditions)

This protocol is an example of a substitution reaction under conditions that favor the SN2 mechanism to minimize rearrangement.

  • Materials:

    • (Bromomethyl)cyclopropane

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (bromomethyl)cyclopropane (1.0 equivalent) in anhydrous DMF.

    • Carefully add sodium azide (1.2 equivalents) to the stirred solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclopropylmethyl azide. Further purification can be achieved by distillation if necessary.

Visualizations

Substitution_Pathways sub This compound (or isomer) sn1 SN1 Pathway (Polar Protic Solvent) sub->sn1 Slow sn2 SN2 Pathway (Polar Aprotic Solvent, Strong Nucleophile) sub->sn2 Fast carbocation Cyclopropylmethyl Carbocation (Intermediate) sn1->carbocation desired_product Desired Substitution Product (Unrearranged) sn2->desired_product Concerted Backside Attack rearranged Rearranged Cations (Cyclobutyl, Homoallyl) carbocation->rearranged Fast Rearrangement carbocation->desired_product Nucleophilic Attack side_products Side Products (Cyclobutanol, Homoallyl Alcohol, etc.) rearranged->side_products Nucleophilic Attack

Caption: Reaction pathways for this compound substitution.

Troubleshooting_Logic start Reaction Start check_products Analyze Product Mixture (GC/MS, NMR) start->check_products desired_product High Yield of Desired Product check_products->desired_product Clean Reaction side_products Rearrangement Side Products Detected check_products->side_products Mixture troubleshoot Troubleshoot SN1 Conditions side_products->troubleshoot solution1 Switch to Polar Aprotic Solvent troubleshoot->solution1 solution2 Use Stronger/ Higher Conc. Nucleophile troubleshoot->solution2 solution3 Lower Reaction Temperature troubleshoot->solution3

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Troubleshooting Low Yields in Chlorocyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chlorocyclopropanes, particularly focusing on reactions involving dichlorocarbene generated from chloroform.

Frequently Asked Questions (FAQs)

Q1: My chlorocyclopropanation reaction is giving a consistently low yield. What are the most common causes?

Low yields in chlorocyclopropane synthesis typically stem from one of three main areas: inefficient generation of the dichlorocarbene intermediate, competing side reactions that consume the carbene or starting materials, or suboptimal reaction conditions. Key factors to investigate include the purity of reagents (especially chloroform), the presence of moisture, the effectiveness of the base, proper temperature control, and, in biphasic systems, the efficiency of the phase-transfer catalyst.[1][2][3]

Q2: How does the choice of base and solvent impact the reaction yield?

The selection of the base and solvent system is critical and interdependent. For biphasic reactions (e.g., an organic solvent with an aqueous base), strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in conjunction with a phase-transfer catalyst (PTC).[4][5] In anhydrous systems, a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) is often preferred.[6] The base must be strong enough to efficiently deprotonate chloroform to initiate carbene formation.[5][7] The solvent must be inert to the highly reactive carbene and the strong base.

Base Solvent System Typical Application Considerations
NaOH, KOHBiphasic (e.g., Toluene/Water, CH₂Cl₂/Water)Industrial-scale synthesis, reactions where anhydrous conditions are difficult.Requires an efficient Phase-Transfer Catalyst (PTC).[4][8]
Potassium tert-butoxide (KOt-Bu)Anhydrous (e.g., THF, Toluene)Lab-scale synthesis, reactions with moisture-sensitive substrates.Requires strictly anhydrous conditions. The bulkiness of the base can be advantageous.[6]
Sodium Amide (NaNH₂)Anhydrous (e.g., Liquid Ammonia, Toluene)Less common for this specific reaction but used in other strong base applications.Extremely strong base, requires careful handling.[8]

Q3: I'm using a phase-transfer catalyst (PTC) in a biphasic system, but the yield is poor. What could be the issue?

Poor performance in a PTC system is a common cause of low yields.[8] The issue can often be traced to:

  • Inefficient Catalyst: The chosen PTC (e.g., tetrabutylammonium bromide - TBAB, benzyltriethylammonium chloride - TEBA) may not be optimal for your specific substrate or solvent.[4] The catalyst's structure affects its ability to transfer the hydroxide anion into the organic phase.[9]

  • Catalyst Poisoning: Some anions, particularly highly polarizable ones like iodide or tosylate, can pair strongly with the catalyst cation, preventing it from participating in the desired catalytic cycle.[9]

  • Insufficient Agitation: In heterogeneous liquid-liquid systems, vigorous stirring is necessary to maximize the interfacial area where the catalyst can work.[10]

  • Incorrect Catalyst Loading: Too little catalyst will result in a slow reaction, while an excessive amount offers no benefit and can complicate purification.

Q4: What are the optimal temperature conditions for this reaction?

The generation of dichlorocarbene from chloroform and a base is often exothermic. Proper temperature control is crucial to prevent side reactions and decomposition of the reactive carbene intermediate.[2]

  • General Range: Most reactions are conducted between 0°C and 25°C.[4]

  • Optimization: For some sensitive substrates or to improve selectivity, cooling the reaction to lower temperatures (-10°C to -40°C) has been shown to enhance efficiency and yield.[11][12] Excessively high temperatures can promote the formation of unwanted byproducts and lower the overall yield.[2]

Q5: I observe several unexpected peaks in my GC-MS analysis. What are the likely side reactions?

The high reactivity of dichlorocarbene means that several side reactions can occur, leading to byproducts and reduced yields.[2]

  • Reaction with Solvent: If not inert, the solvent can be attacked by the carbene.

  • Alkene Polymerization: Acidic conditions, which can arise from impurities or byproduct formation, may catalyze the polymerization of the starting alkene.[1]

  • Insertion Reactions: Carbenes can insert into C-H bonds, although this is less common for dichlorocarbene compared to other carbenes.[13]

  • Ring-Opening: The resulting this compound ring, being highly strained, can sometimes undergo ring-opening, particularly if the workup conditions are harsh (e.g., strongly acidic).[2][14]

Q6: How can I confirm that my reagents and experimental setup are not the source of the problem?

Ensuring the integrity of your setup and reagents is a fundamental troubleshooting step.

  • Glassware: All glassware should be thoroughly oven or flame-dried, especially for anhydrous reactions, and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagents: Use fresh, high-purity reagents. Chloroform should be checked for stabilizing agents (like ethanol) and potential degradation products (like phosgene), as these can interfere with the reaction.[4]

  • Inert Atmosphere: Running the reaction under a positive pressure of an inert gas is crucial to prevent atmospheric moisture from contaminating the reaction, which can quench the anionic intermediates.[1]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical pathway, a logical troubleshooting workflow, and the mechanism of phase-transfer catalysis.

G cluster_carbene_gen Dichlorocarbene Generation cluster_cycloadd Cycloaddition CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethyl Anion (CCl₃⁻) CHCl3->CCl3_anion Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene α-elimination of Cl⁻ Product This compound Carbene->Product Alkene Alkene Alkene->Product [1+2] Cycloaddition Base Strong Base (e.g., OH⁻) Base->CCl3_anion Deprotonation

Caption: Reaction pathway for this compound synthesis.

G start Low Yield Observed check_reagents 1. Verify Reagents & Setup start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_ptc 3. Evaluate Biphasic System (if applicable) start->check_ptc check_side_reactions 4. Investigate Side Reactions start->check_side_reactions reagent_purity Purity (CHCl₃, Alkene) check_reagents->reagent_purity anhydrous Anhydrous Conditions check_reagents->anhydrous inert_atm Inert Atmosphere check_reagents->inert_atm temp Vary Temperature check_conditions->temp base_solvent Screen Base/Solvent check_conditions->base_solvent concentration Adjust Concentration check_conditions->concentration ptc_choice Screen PTCs check_ptc->ptc_choice agitation Increase Agitation check_ptc->agitation ptc_loading Check PTC Loading check_ptc->ptc_loading byproducts Identify Byproducts (GC-MS) check_side_reactions->byproducts workup Modify Workup check_side_reactions->workup

Caption: Troubleshooting workflow for low-yield reactions.

G Phase-Transfer Catalysis Cycle cluster_aq Aqueous Phase cluster_org Organic Phase NaOH Na⁺OH⁻ QCl_aq Q⁺Cl⁻ (Catalyst) NaCl Na⁺Cl⁻ QOH_org Q⁺OH⁻ (Catalyst) QCl_aq->QOH_org Phase Transfer CHCl3 CHCl₃ Carbene :CCl₂ CHCl3->Carbene α-elimination QCl_org Q⁺Cl⁻ (Catalyst) CHCl3->QCl_org Forms Cl⁻ Product This compound Carbene->Product Alkene Alkene QOH_org->CHCl3 Deprotonation QCl_org->QCl_aq Returns to Aqueous Phase

References

Technical Support Center: Managing the Thermal Instability of Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of chlorocyclopropane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal instability of this compound?

This compound is susceptible to thermal isomerization, a unimolecular reaction where the cyclopropane ring opens to form the more stable allyl chloride (3-chloropropene). This rearrangement is driven by the relief of ring strain inherent in the three-membered ring structure.

Q2: At what temperatures does this isomerization become significant?

While the reaction can occur at lower temperatures over extended periods, the rate of isomerization becomes significant at elevated temperatures. The rate of this reaction is governed by the principles of chemical kinetics, as described by the Arrhenius equation.

Q3: What are the kinetic parameters for the thermal isomerization of cyclopropane?

The thermal isomerization of the parent cyclopropane to propene is a well-studied, first-order reaction. These kinetic parameters provide a strong estimate for the behavior of this compound. The activation energy (Ea) is approximately 272 kJ/mol, and the pre-exponential factor (A) is about 1.0 x 10^15 s^-1.[1][2]

Quantitative Data Summary

The following table summarizes the key kinetic data for the thermal isomerization of cyclopropane, which serves as a reliable model for this compound.

ParameterValueUnitSource
Activation Energy (Ea) 272kJ/mol[1][2]
Pre-exponential Factor (A) 1.0 x 10^15s⁻¹[1][2]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of Allylic Impurities

  • Question: My reaction involving this compound gives a low yield of the expected product, and I observe significant amounts of an impurity with a mass corresponding to allyl chloride or its derivatives. What is happening?

  • Answer: This is a classic sign of thermal decomposition of your this compound starting material. The elevated temperatures of your reaction are likely causing it to isomerize to allyl chloride, which may then react with your reagents or remain as an impurity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If your reaction conditions permit, reduce the temperature to minimize the rate of isomerization.

  • Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to significant decomposition. Monitor your reaction closely and work it up as soon as it is complete.

  • Slow Addition: If the reaction is exothermic, add the this compound to the reaction mixture slowly and with efficient stirring to dissipate heat and avoid localized hot spots.

  • Choice of Solvent: Ensure your solvent has an appropriate boiling point for the desired reaction temperature to allow for effective reflux and temperature control.

Issue 2: Inconsistent Reaction Outcomes

  • Question: I am getting variable yields and product profiles in different runs of the same reaction with this compound. What could be the cause?

  • Answer: Inconsistent heating is a likely culprit. Variations in heating mantle settings, oil bath temperatures, or even the scale of the reaction can lead to different rates of this compound isomerization, resulting in inconsistent outcomes.

Troubleshooting Steps:

  • Precise Temperature Control: Use a temperature controller with a thermocouple placed directly in the reaction mixture (if possible) or the heating bath to ensure a consistent and accurate temperature.

  • Standardized Procedures: Ensure that your experimental setup and procedures, including heating and stirring rates, are identical for each run.

  • Check for Hotspots: Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the thermal isomerization of this compound to allyl chloride over time at a specific temperature.

Materials:

  • This compound

  • High-boiling point, inert solvent (e.g., dodecane)

  • Internal standard (e.g., undecane)

  • GC vials

  • Heating block or oil bath with a temperature controller

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the inert solvent at a known concentration (e.g., 0.1 M).

    • Add a known concentration of the internal standard to the stock solution.

  • Heating:

    • Place a series of sealed GC vials, each containing an aliquot of the stock solution, in a heating block or oil bath set to the desired temperature (e.g., 150 °C).

  • Time Points:

    • At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial from the heat and immediately quench it in an ice bath to stop the reaction.

  • GC-MS Analysis:

    • Analyze each time-point sample by GC-MS.

    • Use a suitable GC column and temperature program to achieve good separation between this compound, allyl chloride, and the internal standard.

    • Identify the compounds based on their retention times and mass spectra.

  • Data Analysis:

    • Integrate the peak areas of this compound, allyl chloride, and the internal standard.

    • Calculate the concentration of this compound and allyl chloride at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the rate of decomposition.

Visualizations

Thermal_Decomposition_Pathway This compound This compound TransitionState Transition State (Ring Opening) This compound->TransitionState Heat (Δ) AllylChloride Allyl Chloride (3-Chloropropene) TransitionState->AllylChloride Isomerization

Caption: Thermal isomerization pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_heating Decomposition cluster_analysis Analysis Prep Prepare stock solution of This compound and internal standard Heat Heat samples at constant temperature Prep->Heat Time Remove samples at specific time intervals Heat->Time Quench Quench reaction in ice bath Time->Quench GCMS Analyze samples by GC-MS Quench->GCMS Data Quantify components and determine rate GCMS->Data

Caption: Workflow for monitoring thermal decomposition.

Troubleshooting_Logic Start Low yield or unexpected allylic byproducts observed? CheckTemp Is the reaction temperature too high? Start->CheckTemp Yes CheckTime Is the reaction time too long? Start->CheckTime No CheckTemp->CheckTime No LowerTemp Lower reaction temperature CheckTemp->LowerTemp Yes CheckHeating Is heating consistent and uniform? CheckTime->CheckHeating No ReduceTime Reduce reaction time CheckTime->ReduceTime Yes ImproveHeating Use temperature controller and ensure vigorous stirring CheckHeating->ImproveHeating No Success Problem Resolved CheckHeating->Success Yes LowerTemp->Success ReduceTime->Success ImproveHeating->Success

Caption: Troubleshooting guide for thermal instability issues.

References

preventing ring-opening in chlorocyclopropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorocyclopropane reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a specific focus on preventing undesired ring-opening reactions.

Troubleshooting Guide: Preventing Ring-Opening

This guide addresses specific issues encountered during nucleophilic substitution reactions with this compound. The primary goal is to substitute the chlorine atom while preserving the cyclopropyl ring structure.

Problem 1: My reaction is yielding a significant amount of ring-opened byproducts (e.g., allyl chloride, propenyl chloride derivatives).

  • Potential Cause: The reaction conditions are too harsh, promoting a carbocation-like intermediate (SN1 character) or an E2 elimination pathway, both of which can lead to ring cleavage. The high strain energy of the cyclopropane ring makes it susceptible to rearrangement once a positive charge develops on the ring carbon.

  • Solutions:

    • Lower the Reaction Temperature: Higher temperatures often favor elimination and rearrangement pathways over simple substitution. Running the reaction at a lower temperature can significantly improve the yield of the desired cyclopropyl product.

    • Choose an Appropriate Solvent: Polar aprotic solvents are generally preferred for SN2 reactions on this compound. They solvate the cation of the nucleophilic salt but leave the nucleophile relatively "bare" and reactive, promoting a direct backside attack without stabilizing a carbocation intermediate. In contrast, polar protic solvents can stabilize carbocation intermediates, increasing the likelihood of ring-opening.

    • Select a Strong, Non-Bulky Nucleophile: A strong nucleophile is necessary to facilitate the SN2 pathway. However, sterically hindered (bulky) nucleophiles can disfavor substitution at the cyclopropyl carbon, potentially leading to side reactions.

Problem 2: I am attempting a Lewis acid-catalyzed substitution, but the reaction is messy and primarily yields ring-opened products.

  • Potential Cause: Many common Lewis acids are too strong and aggressively interact with the this compound, leading to rapid ring-opening. Lewis acids can abstract the chloride to form a cyclopropyl cation, which is highly unstable and readily rearranges.

  • Solutions:

    • Use a Milder Lewis Acid: Opt for softer or milder Lewis acids. For instance, in reactions with donor-acceptor cyclopropanes, catalysts like Yb(OTf)₃ or Sc(OTf)₃ have been used for controlled ring-opening and cycloadditions, suggesting they can be more selective than stronger acids like AlCl₃ or TiCl₄.[1] Experimenting with a range of Lewis acids from stronger to milder is crucial.

    • Control Stoichiometry: Use only a catalytic amount of the Lewis acid. Over-stoichiometric amounts will almost certainly lead to undesired side reactions.

    • Low Temperature: Perform the reaction at the lowest temperature that still allows for an acceptable reaction rate to temper the Lewis acid's activity.

Problem 3: During the synthesis of a trans-substituted cyclopropylamine, I am getting a mixture of cis and trans isomers.

  • Potential Cause: The reaction conditions may be allowing for a reversible ring-opening/ring-closing mechanism, which scrambles the stereochemistry. For example, zinc halide salts, which can form during certain synthetic routes, may act as Lewis acids that facilitate this isomerization.

  • Solution:

    • Add a Polar Aprotic Co-solvent: The addition of a Lewis basic, polar aprotic co-solvent such as DMF or MeCN can inhibit the ring-opening/isomerization process. These solvents can coordinate with the Lewis acidic species (e.g., zinc salts), reducing their ability to interact with the cyclopropane ring.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to ring-opening?

A1: The cyclopropane ring has significant ring strain due to its 60° bond angles, which deviate substantially from the ideal 109.5° for sp³-hybridized carbon. This inherent strain makes the ring thermodynamically unstable relative to its acyclic isomers. Any reaction that proceeds through an intermediate that can relieve this strain, such as a cyclopropyl cation or a radical, is likely to trigger a ring-opening event.

Q2: What is the ideal mechanism to aim for in nucleophilic substitution on this compound?

A2: The ideal mechanism is a concerted, single-step bimolecular nucleophilic substitution (SN2). This pathway involves a backside attack by the nucleophile, which displaces the chloride leaving group without the formation of a carbocation intermediate. By avoiding a carbocation, the primary driving force for ring rearrangement is bypassed.

Q3: How does solvent choice impact the outcome of the reaction?

A3: Solvent choice is critical.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally recommended. They are polar enough to dissolve the reagents but do not strongly solvate the nucleophile, keeping it reactive for the SN2 pathway. They are poor at stabilizing carbocations, thus disfavoring ring-opening.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These should often be avoided. They can stabilize carbocation intermediates through hydrogen bonding, which increases the likelihood of an SN1-like mechanism and subsequent ring-opening. They can also solvate and deactivate the nucleophile.

Q4: Can I use heat to speed up my reaction?

A4: Heat should be used with caution. While increasing the temperature will increase the rate of all reactions, it often disproportionately accelerates side reactions like elimination and ring-opening. It is generally best to run reactions at the lowest feasible temperature. If the reaction is too slow, consider using a stronger nucleophile or a better leaving group (e.g., bromocyclopropane or iodocyclopropane) rather than increasing the heat.

Data Presentation

The following tables summarize the effect of various reaction parameters on the outcome of nucleophilic substitution reactions on this compound derivatives.

Table 1: Effect of Solvent on Diastereoselectivity in a Cyclopropylamine Synthesis

EntrySubstrateReagentsSolvent SystemTemp (°C)ProductDiastereomeric Ratio (trans:cis)
1α-ChloroaldehydeCH₂(ZnI)₂, MorpholineTHF90Substituted Cyclopropylamine~5:1
2α-ChloroaldehydeCH₂(ZnI)₂, MorpholineTHF / DMF90Substituted Cyclopropylamine>20:1
3α-ChloroaldehydeCH₂(ZnI)₂, MorpholineTHF / MeCN90Substituted Cyclopropylamine>20:1

Data derived from a study on the synthesis of trans-2-substituted-cyclopropylamines where ring-opening/closure was responsible for isomerization.

Table 2: General Influence of Reaction Parameters on Product Distribution

ParameterCondition Favoring Substitution (Ring Preservation)Condition Favoring Ring-OpeningRationale
Solvent Polar Aprotic (DMF, DMSO, Acetone)Polar Protic (H₂O, EtOH, MeOH)Polar protic solvents stabilize carbocation intermediates, which facilitates rearrangement.
Temperature Low (e.g., 0 °C to RT)High (e.g., >80 °C)Higher temperatures provide the activation energy for rearrangement and elimination pathways.
Nucleophile Strong, non-bulky (e.g., N₃⁻, CN⁻, RS⁻)Weak or very bulkyStrong nucleophiles favor the bimolecular SN2 pathway, while weak nucleophiles may allow for an SN1 pathway.
Lewis Acid None or very mild (e.g., Yb(OTf)₃, Sc(OTf)₃)Strong (e.g., AlCl₃, TiCl₄)Strong Lewis acids readily abstract the halide to form an unstable cyclopropyl cation.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound (SN2)

This protocol is a generalized procedure designed to maximize the yield of the substitution product while minimizing ring-opening.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the this compound substrate in a suitable volume of anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the nucleophile (1.1 to 1.5 equivalents) to the cooled solution. If the nucleophile is a solid, it should be added in portions. If it is a liquid, it should be added dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Warming (Optional): If no reaction is observed at 0 °C after a prolonged period, allow the mixture to slowly warm to room temperature. Avoid aggressive heating.

  • Work-up: Once the reaction is complete, quench the mixture by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting this compound reactions.

Troubleshooting_Workflow Start Ring-Opening or Isomerization Observed Cause1 High Reaction Temperature? Start->Cause1 Cause2 Using Polar Protic Solvent? Start->Cause2 Cause3 Strong Lewis Acid Present? Start->Cause3 Cause4 Nucleophile Too Weak/Bulky? Start->Cause4 Solution1 Decrease Temperature (e.g., to 0°C or RT) Cause1->Solution1 Solution2 Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) Cause2->Solution2 Solution3 Use Milder Lewis Acid or Catalytic Amount Only Cause3->Solution3 Solution4 Use Stronger, Less Hindered Nucleophile Cause4->Solution4

Caption: Troubleshooting flowchart for undesired ring-opening.

Reaction_Pathway_Decision Start Goal: Nucleophilic Substitution on this compound SN2_Path Promote SN2 Pathway (Ring Preservation) Start->SN2_Path Favorable Conditions SN1_Path Avoid SN1/E2 Pathways (Ring-Opening Risk) Start->SN1_Path Unfavorable Conditions Condition1 Use Strong Nucleophile SN2_Path->Condition1 Condition2 Use Polar Aprotic Solvent SN2_Path->Condition2 Condition3 Use Low Temperature SN2_Path->Condition3 Condition4 Avoid Strong Lewis Acids SN2_Path->Condition4

Caption: Decision guide for selecting reaction pathways.

References

Technical Support Center: Improving Selectivity in Chlorocyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chlorocyclopropane synthesis. The following sections address common challenges related to reaction selectivity and offer potential solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorocyclopropanation reaction exhibits low diastereoselectivity. What are the primary causes and how can I improve it?

A1: Low diastereoselectivity in chlorocyclopropanation reactions is a common issue that can often be attributed to several factors related to the catalyst, substrate, and reaction conditions.

  • Potential Causes & Solutions:

    • Catalyst Choice: The metal and its associated ligands are paramount for inducing stereoselectivity. Standard rhodium carboxylate catalysts like dirhodium tetraacetate may not be sufficient for challenging substrates.[1]

      • Troubleshooting:

        • Ligand Modification: Employ catalysts with bulkier or specifically designed chiral ligands. For copper-catalyzed reactions, bis(oxazoline) (BOX) ligands can significantly improve both diastereoselectivity and enantioselectivity.[2]

        • Metal Center: Explore different transition metals. Cobalt and copper-based catalysts can offer complementary selectivity to rhodium.[3][4]

    • Substrate Sterics: The steric hindrance around the alkene double bond plays a crucial role. The geometry of the alkene (cis vs. trans) is retained during the reaction, but the approach of the carbene can be influenced by bulky substituents.[5][6]

      • Troubleshooting:

        • For 1,2-disubstituted alkenes, which are notoriously difficult, high selectivity can be challenging to achieve. The choice of catalyst becomes even more critical in these cases.[2]

    • Reaction Temperature: Higher temperatures can lead to reduced selectivity by providing enough energy to overcome the activation barriers for multiple product pathways.

      • Troubleshooting:

        • Lowering the reaction temperature often enhances selectivity. A temperature screening from 0 °C down to -78 °C is recommended.

Q2: I am struggling with poor enantioselectivity in my asymmetric chlorocyclopropanation. What strategies can I employ?

A2: Achieving high enantioselectivity requires precise control over the chiral environment during the carbene transfer step. The catalyst is the most critical component in this regard.

  • Potential Causes & Solutions:

    • Ineffective Chiral Catalyst: The chosen chiral ligand may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states.

      • Troubleshooting:

        • Catalyst Screening: A systematic screening of chiral catalysts is essential. For rhodium-catalyzed reactions, chiral rhodium catalysts have been developed that provide access to a range of highly functionalized chiral halocyclopropanes.[7] For other metals, ligands such as chiral BOX[2], bipyridine[2], or phosphine-based ligands like BINAP derivatives can be effective.[8][9]

        • Catalyst Loading: While catalytic, the loading percentage can sometimes influence selectivity. An optimization of the catalyst loading (e.g., 0.5 mol% to 5 mol%) may be beneficial.[8]

    • Solvent Effects: The solvent can influence the conformation and reactivity of the catalyst-substrate complex.

      • Troubleshooting:

        • Conduct a solvent screen. Less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points.[8] Ethereal solvents or hydrocarbons may also offer different selectivity profiles.

Q3: My reaction is producing significant side products, such as C-H insertion or [3+2] cycloaddition products. How can I minimize these?

A3: The formation of side products is often a result of the reactivity of the metal carbene intermediate, which can participate in several competing reaction pathways.

  • Potential Causes & Solutions:

    • Highly Reactive Carbene Precursor: Diazocarbonyl compounds with two electron-withdrawing groups, such as diazomalonates, are particularly prone to side reactions.[1]

      • Troubleshooting:

        • Modify Diazo Compound: If possible, use a diazoacetate with a single electron-withdrawing group to temper reactivity.

        • Slow Addition: Add the diazo compound slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the reactive carbene low, favoring the desired bimolecular reaction with the alkene over side reactions.

    • Catalyst Reactivity: The choice of metal catalyst can influence the electrophilicity of the carbene and its propensity for alternative reaction pathways.

      • Troubleshooting:

        • Rhodium(II) carboxylates are generally effective, but copper or cobalt catalysts might offer a different reactivity profile that disfavors side product formation.[3]

Data Presentation: Catalyst and Ligand Effects

The selection of the catalyst and its associated ligands is a critical factor in controlling both the yield and selectivity of chlorocyclopropanation reactions. The following table summarizes representative data on how different catalytic systems can influence the outcome of the reaction.

Catalyst / LigandSubstrateSelectivity (dr or ee)Yield (%)Reference
Cu/BOX Ligandcis-β-methyl styrene76% deN/AMasamune et al., 1991[2]
Chiral Rhodium Catalyst2-chloroalkeneup to 99% eeGoodJubault et al., 2016[7]
(R)-xylyl-BINAP(AuCl)₂Allenylcyclopropanol75% ee (at 0 °C)N/AToste et al., 2009[8]
(R)-MeO-DM-BIPHEP(AuCl)₂Allenylcyclopropanol86% ee (at -30 °C)N/AToste et al., 2009[8]

N/A: Not available in the cited source. de: diastereomeric excess. ee: enantiomeric excess.

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Chlorocyclopropanation

This protocol is a representative example based on the catalytic asymmetric synthesis of halocyclopropanes using a chiral rhodium catalyst.[7]

Materials:

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • 2-haloalkene (1.0 equiv)

  • tert-butyl α-cyano-α-diazoacetate (1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral rhodium catalyst (1-2 mol%).

  • Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the alkene).

  • Add the 2-haloalkene to the flask.

  • In a separate syringe, dissolve the tert-butyl α-cyano-α-diazoacetate in the anhydrous solvent.

  • Using a syringe pump, add the diazo solution to the stirred reaction mixture over a period of 4-6 hours at the desired temperature (e.g., 25 °C).

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours or until TLC/GC-MS analysis indicates full consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

  • Characterize the product and determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., chiral HPLC, NMR).

Visualizations

Logical Workflow for Optimizing Selectivity

The following diagram outlines a systematic approach to troubleshooting and optimizing the selectivity of a chlorocyclopropanation reaction.

G start Start: Low Selectivity Observed check_catalyst 1. Modify Catalyst System start->check_catalyst check_conditions 2. Optimize Reaction Conditions start->check_conditions check_substrate 3. Evaluate Substrate start->check_substrate change_ligand Try Bulkier/Chiral Ligands (e.g., BOX, Chiral Phosphines) check_catalyst->change_ligand Ligand ineffective? change_metal Screen Different Metals (Rh, Cu, Co, Au) check_catalyst->change_metal Metal center not optimal? outcome Improved Selectivity change_ligand->outcome change_metal->outcome temp Lower Temperature (e.g., 25°C to -78°C) check_conditions->temp solvent Screen Solvents (DCM, DCE, Ethers, etc.) check_conditions->solvent addition_rate Use Syringe Pump for Slow Diazo Addition check_conditions->addition_rate temp->outcome solvent->outcome addition_rate->outcome modify_substrate Modify Substrate Sterics (if possible) check_substrate->modify_substrate modify_substrate->outcome

Caption: Workflow for selectivity optimization.

Troubleshooting Flowchart for Side Reactions

This flowchart provides a decision-making process for addressing common side reactions encountered during chlorocyclopropanation.

G start Side Products Observed (e.g., C-H Insertion, Dimerization) check_diazo Is the diazo compound highly activated? (e.g., diazomalonate) start->check_diazo slow_addition Implement Slow Addition (Syringe Pump) check_diazo->slow_addition Yes check_concentration Is reactant concentration high? check_diazo->check_concentration No change_diazo Use Less Reactive Diazo Compound slow_addition->change_diazo Still problematic? outcome Side Products Minimized change_diazo->outcome dilute Lower Reaction Concentration check_concentration->dilute Yes no_change Re-evaluate Catalyst check_concentration->no_change No dilute->outcome

Caption: Troubleshooting side reaction pathways.

References

Technical Support Center: Managing Polychlorinated Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the formation and removal of polychlorinated byproducts during chemical synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected formation of polychlorinated byproducts detected by GC-MS.

  • Question: My reaction is generating unexpected polychlorinated byproducts. What are the likely sources and how can I minimize their formation?

  • Answer: The formation of polychlorinated byproducts often stems from the presence of chlorine sources and reaction conditions that favor chlorination.

    • Potential Sources:

      • Chlorinated Solvents: Solvents like dichloromethane (DCM) or chloroform can act as a chlorine source, especially under high temperatures or in the presence of Lewis acids.

      • Reagents: Certain reagents may contain residual chlorine or decompose to release reactive chlorine species.

      • Starting Materials: Impurities in your starting materials could be chlorinated.

    • Minimization Strategies:

      • Solvent Selection: If possible, substitute chlorinated solvents with non-chlorinated alternatives like toluene, THF, or acetonitrile.

      • Reagent Purity: Ensure the purity of your reagents and starting materials.

      • Temperature Control: Running the reaction at a lower temperature can often reduce the rate of side reactions, including chlorination.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative processes that may contribute to byproduct formation.

Issue 2: Difficulty in removing polychlorinated byproducts from the desired product.

  • Question: I am struggling to separate my product from polychlorinated impurities using standard column chromatography. What other purification techniques can I use?

  • Answer: Polychlorinated byproducts can be challenging to remove due to their similar polarity to many organic compounds. Consider the following techniques:

    • Activated Carbon Treatment: Activated carbon has a high affinity for aromatic and chlorinated compounds and can be very effective for their removal.

    • Reductive Dehalogenation: Chemical methods can be employed to selectively remove chlorine atoms from the byproducts, converting them into non-halogenated compounds that are easier to separate.

    • Specialized Chromatography: Techniques like argentation chromatography (for compounds with unsaturation) or using highly polar or non-polar columns in HPLC can improve separation.

    • Crystallization: Careful selection of a crystallization solvent can sometimes selectively precipitate the desired product, leaving the impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods to detect and quantify polychlorinated byproducts?

A1: The most common and effective methods for detecting and quantifying polychlorinated byproducts are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile chlorinated compounds due to its high sensitivity and ability to provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can be used for less volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as sensitive as MS, ¹H and ¹³C NMR can help identify and quantify major chlorinated impurities if their signals do not overlap with the product's signals.

Q2: How effective is activated carbon treatment for removing polychlorinated byproducts?

A2: Activated carbon treatment is a highly effective method for removing a wide range of organic pollutants, including polychlorinated compounds, from both liquid and gas phases. Its effectiveness depends on factors like the type of activated carbon, contact time, temperature, and the specific nature of the byproducts.

Q3: Can you provide a general protocol for activated carbon treatment in a laboratory setting?

A3: Yes, a general protocol is provided below. The optimal conditions (amount of carbon, contact time, etc.) should be determined empirically for your specific application.

Quantitative Data on Purification Methods

The following table summarizes the reported efficiency of different methods for the removal of polychlorinated compounds.

Purification Method Target Compound(s) Matrix Removal Efficiency (%) Reference
Activated CarbonPolychlorinated Biphenyls (PCBs)Transformer Oil>99%
Activated CarbonChlorinated Organic CompoundsWater80-95%
Reductive Dehalogenation (nZVI)Trichloroethylene (TCE)Water>90%
Reductive Dehalogenation (Pd/C, H₂)Chlorinated AromaticsOrganic Solvent85-99%

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment of a Reaction Mixture

  • Reaction Quenching and Work-up: Once the reaction is complete, quench the reaction mixture appropriately and perform a standard aqueous work-up to obtain the crude product in an organic solvent.

  • Preparation of Activated Carbon Slurry: Weigh the required amount of activated carbon (typically 5-10 wt% relative to the crude product) and create a slurry in a small amount of the same solvent used to dissolve the crude product.

  • Treatment: Add the activated carbon slurry to the solution of the crude product.

  • Stirring: Stir the mixture vigorously at room temperature. The optimal stirring time can range from 1 to 24 hours and should be determined by monitoring the removal of the byproducts (e.g., by GC-MS).

  • Filtration: After the treatment period, filter the mixture through a pad of celite or a syringe filter (e.g., 0.45 µm PTFE) to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified product.

  • Analysis: Analyze the purified product to confirm the removal of the polychlorinated byproducts.

Visualizations

TroubleshootingWorkflow cluster_sources Potential Sources cluster_mitigation Minimization Strategies cluster_purification Purification Options start Polychlorinated Byproducts Detected source_id Identify Potential Sources start->source_id solvents Chlorinated Solvents source_id->solvents reagents Reagents source_id->reagents starting_materials Starting Materials source_id->starting_materials mitigation Implement Minimization Strategies solvents->mitigation reagents->mitigation starting_materials->mitigation change_solvent Change Solvent mitigation->change_solvent purify_reagents Purify Reagents mitigation->purify_reagents lower_temp Lower Temperature mitigation->lower_temp inert_atm Use Inert Atmosphere mitigation->inert_atm purification Select Purification Method change_solvent->purification purify_reagents->purification lower_temp->purification inert_atm->purification activated_carbon Activated Carbon purification->activated_carbon dehalogenation Reductive Dehalogenation purification->dehalogenation chromatography Specialized Chromatography purification->chromatography crystallization Crystallization purification->crystallization end_node Product Free of Byproducts activated_carbon->end_node dehalogenation->end_node chromatography->end_node crystallization->end_node

Caption: Troubleshooting workflow for polychlorinated byproducts.

ActivatedCarbonProtocol start Crude Product in Organic Solvent prepare_slurry Prepare Activated Carbon Slurry add_slurry Add Slurry to Crude Product Solution start->add_slurry prepare_slurry->add_slurry stir Stir Mixture (1-24h) add_slurry->stir filter Filter through Celite to Remove Carbon stir->filter concentrate Concentrate Filtrate filter->concentrate end_node Purified Product concentrate->end_node

Caption: Experimental workflow for activated carbon treatment.

Technical Support Center: Stability of Chlorocyclopropane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and answers to frequently asked questions regarding the stability and reactivity of chlorocyclopropane in acidic environments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of acids?

A1: The stability of this compound under acidic conditions is highly dependent on the specific experimental parameters, including the strength of the acid, the solvent system, and the temperature.[1] While the carbon-chlorine bond in this compound exhibits some enhanced stability due to the increased "s" character of the cyclopropyl ring's C-C bonds, the molecule is susceptible to acid-catalyzed reactions.[2] In the presence of strong acids, particularly in polar protic solvents, this compound can undergo solvolysis and ring-opening reactions.[3]

Q2: What is the primary reaction mechanism for this compound in acidic media?

A2: Under acidic conditions, particularly in polar protic solvents, this compound is prone to undergo a solvolysis reaction that proceeds through an SN1-type mechanism.[3][4] This process involves the initial departure of the chloride ion to form a highly unstable cyclopropyl carbocation. This carbocation is a non-classical ion and is subject to rapid rearrangement to more stable carbocation intermediates.[3]

Q3: What products can be expected from the reaction of this compound in an acidic solution?

A3: Due to the rearrangement of the intermediate cyclopropyl carbocation, a mixture of products is typically observed. The unstable cyclopropyl carbocation can rearrange to more stable cyclobutyl and homoallyl (but-3-en-1-yl) carbocations. These intermediates are then captured by the solvent or other nucleophiles present in the reaction mixture. Consequently, a mixture of products such as cyclopropanol, cyclobutanol, and but-3-en-1-ol is commonly formed.[3] The exact product distribution is highly sensitive to the reaction conditions.[3]

Q4: What factors can I modify to control the reaction of this compound with acids?

A4: Several factors can be adjusted to influence the outcome of the reaction:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will generally accelerate the rate of reaction and potentially lead to more complex product mixtures or degradation.[5] Using weaker acids or buffered systems may help to control the reaction.

  • Temperature: Increasing the reaction temperature will increase the reaction rate but may also promote undesired side reactions and rearrangements.[1][5]

  • Solvent: The choice of solvent is critical. Polar protic solvents can facilitate the formation of the carbocation intermediate, thus promoting the SN1 pathway.[3][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound under acidic conditions.

Issue Possible Cause(s) Recommended Solution(s)
No reaction or very slow reaction 1. Insufficient acid strength or concentration.2. Low reaction temperature.3. Inappropriate solvent choice.1. Use a stronger acid or increase its concentration.2. Gradually increase the reaction temperature while monitoring for product formation and decomposition.3. Switch to a more polar protic solvent to better stabilize the carbocation intermediate.[3]
Formation of multiple unexpected products 1. Rearrangement of the cyclopropyl carbocation intermediate.2. Secondary reactions of the initial products.1. This is inherent to the SN1 mechanism with this substrate.[3] Consider if reaction conditions can be modified to favor a specific product, although this may be challenging.2. Try to isolate the primary product at an earlier stage of the reaction or use milder conditions (lower temperature, weaker acid) to minimize subsequent reactions.
Polymerization or formation of intractable tars 1. Highly concentrated or strong acid.2. High reaction temperature.1. Reduce the concentration of the acid catalyst.2. Perform the reaction at a lower temperature.
Difficulty in isolating and purifying the desired product 1. Similar physical properties (e.g., boiling point, polarity) of the starting material and the various products.1. Employ high-resolution separation techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).2. Consider derivatization of the alcohol products to facilitate separation.

Experimental Protocols

Protocol: Investigation of this compound Solvolysis in Acidic Media

This protocol provides a general framework for studying the solvolysis of this compound under acidic conditions.

Materials:

  • This compound

  • Selected acid (e.g., sulfuric acid, hydrochloric acid)

  • Selected solvent (e.g., water, acetic acid, ethanol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Stirring and temperature control apparatus (e.g., magnetic stirrer with heating plate, ice bath)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the chosen solvent.

  • Cool the solvent in an ice bath.

  • Slowly add the desired amount of acid to the solvent with continuous stirring.

  • Once the acidic solution has reached the target temperature, add this compound dropwise.

  • Stir the reaction mixture at the specified temperature for the desired duration. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, stirred solution of saturated sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the products with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Analyze the crude product mixture by GC-MS and NMR to identify the products and determine their relative ratios.

  • Purify the products using appropriate chromatographic techniques if necessary.

Visualizations

experimental_workflow prep Preparation of Acidic Solution reaction Addition of this compound & Reaction prep->reaction monitoring Reaction Monitoring (GC-MS/NMR) reaction->monitoring quench Quenching with NaHCO3 reaction->quench monitoring->reaction extraction Product Extraction quench->extraction analysis Analysis (GC-MS, NMR) extraction->analysis purification Purification (Chromatography) analysis->purification reaction_mechanism sub This compound ts1 S_N1 Transition State sub->ts1 - Cl- cp_cation Cyclopropyl Carbocation (Unstable) ts1->cp_cation rearrange Rearrangement cp_cation->rearrange products Mixture of Products (Cyclopropanol, Cyclobutanol, But-3-en-1-ol) cp_cation->products + H2O, - H+ cb_cation Cyclobutyl Carbocation rearrange->cb_cation ha_cation Homoallyl Carbocation rearrange->ha_cation cb_cation->products + H2O, - H+ ha_cation->products + H2O, - H+

References

Technical Support Center: Strategies for Nucleophilic Substitution on Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic substitution reactions on chlorocyclopropane, with a focus on strategies to favor the SN2 mechanism over competing pathways like SN1 and elimination-addition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction on this compound is giving low to no yield of the desired SN2 product. What are the likely causes?

A1: Low or no yield of the direct substitution product on a this compound substrate is a common issue. The primary reasons are the inherent challenges of the cyclopropyl system:

  • High Ring Strain: The cyclopropane ring has significant angle strain, which influences its reactivity.

  • Steric Hindrance: The rigid ring structure inherently hinders the backside attack required for a classical SN2 mechanism.[1][2]

  • Unfavorable SN1 Pathway: The alternative SN1 mechanism is highly disfavored due to the extreme instability of the resulting primary cyclopropyl carbocation.[3][4]

  • Competing Reactions: Elimination-addition (forming a cyclopropene intermediate) and ring-opening reactions are often more favorable pathways under typical substitution conditions.[5][6][7]

Q2: How can I favor the SN2 pathway over the SN1 pathway?

A2: While challenging, you can select conditions that are generally optimal for SN2 reactions and suboptimal for SN1 reactions. The key is to avoid conditions that could promote the formation of a carbocation.

FeatureStrategy to Favor SN2Rationale
Nucleophile Use a strong, negatively charged nucleophile (e.g., CN⁻, N₃⁻, RS⁻).[8][9]A strong nucleophile is necessary for the concerted, bimolecular rate-determining step of the SN2 reaction.[3][4] Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway.[10]
Solvent Employ a polar aprotic solvent (e.g., DMSO, DMF, Acetone, Acetonitrile).[11][12][13]Polar aprotic solvents solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and more reactive.[12][14] Polar protic solvents (e.g., water, ethanol) would solvate and stabilize the nucleophile, hindering its attack, and would also stabilize any potential carbocation intermediate, favoring SN1.[2][15][16]
Concentration Maintain a high concentration of the nucleophile.The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[4]
Temperature Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.Higher temperatures can provide the necessary activation energy for competing elimination and ring-opening pathways.[13]

Q3: I suspect an elimination-addition reaction is occurring. How can I identify and potentially suppress this pathway?

A3: The elimination-addition mechanism proceeds through a highly reactive cyclopropene intermediate. This pathway is favored by strong, bulky bases.

  • Identification: If you are using a strong base as your nucleophile (e.g., alkoxides) and observing rearranged or polymeric side products, an elimination-addition pathway is likely.[5]

  • Suppression: To disfavor this pathway, use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻). If your nucleophile is basic, using a less sterically hindered nucleophile might slightly favor substitution over elimination.

Q4: Would changing the leaving group from chloride improve the chances of an SN2 reaction?

A4: Yes, improving the leaving group is a valid strategy. A better leaving group lowers the activation energy of the transition state for both SN1 and SN2 reactions.[1] For SN2, this can make the displacement by the nucleophile more favorable.

Leaving GroupRelative ReactivityRecommendation
I⁻ExcellentConsider converting the corresponding cyclopropanol to an iodocyclopropane if possible.
OTs (Tosylate)ExcellentTosylates are excellent leaving groups and can be prepared from cyclopropanol.
Br⁻GoodBromocyclopropane would be more reactive than this compound.
Cl⁻FairThe starting point of your current challenge.

Experimental Protocols

Protocol 1: General Procedure for Attempting an SN2 Reaction on this compound

This protocol is designed to maximize the chances of a direct SN2 substitution, though success is not guaranteed.

  • Reagent Preparation:

    • Dissolve the chosen strong nucleophile (e.g., sodium azide, 1.5 equivalents) in a minimal amount of a dry polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup:

    • In a separate flask, dissolve this compound (1.0 equivalent) in the same dry polar aprotic solvent.

  • Reaction Execution:

    • Cool the this compound solution to 0 °C.

    • Slowly add the nucleophile solution to the this compound solution dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (or after 24 hours), quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Alternative Strategy - Nucleophilic Ring Opening of an Activated Cyclopropane

Given the difficulty of direct substitution, a more reliable method is often a ring-opening reaction of a cyclopropane activated with an electron-withdrawing group (EWG), followed by subsequent chemical modification. This example uses a thiophenolate nucleophile on a cyclopropane activated with a ketone.

  • Reagent Preparation:

    • Prepare a solution of the thiophenolate nucleophile by dissolving thiophenol (1.2 equivalents) and a non-nucleophilic base like DBU (1.2 equivalents) in DMSO.

  • Reaction Setup:

    • Dissolve the activated cyclopropane substrate (e.g., a cyclopropyl ketone, 1.0 equivalent) in DMSO in a separate flask.

  • Reaction Execution:

    • Add the thiophenolate solution to the activated cyclopropane solution.

    • Stir the reaction at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify via column chromatography to yield the ring-opened product.

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways for a reaction of a nucleophile with this compound.

G Competing Reaction Pathways for this compound This compound This compound SN2_Product SN2 Product (Direct Substitution) This compound->SN2_Product SN2 (Favored by: Strong Nu⁻, Polar Aprotic Solvent) SN1_Product SN1 Product (via Unstable Cation) This compound->SN1_Product SN1 (Highly Disfavored) Elim_Add_Product Elimination-Addition Product This compound->Elim_Add_Product Elimination-Addition (Favored by: Strong, Bulky Base) Nucleophile Nucleophile (Nu⁻)

Caption: Competing mechanisms in nucleophilic reactions of this compound.

References

Validation & Comparative

Reactivity Face-Off: Chlorocyclopropane vs. Bromocyclopropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of fine chemical synthesis and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Cyclopropyl moieties are prevalent in a wide array of bioactive molecules, rendering halocyclopropanes valuable synthetic intermediates. This guide provides an objective, data-driven comparison of the reactivity of chlorocyclopropane and bromocyclopropane, two common precursors for introducing the cyclopropyl group.

Executive Summary

Fundamentally, bromocyclopropane is a more reactive substrate than this compound in most synthetically relevant reactions, including nucleophilic substitutions, Grignard reagent formation, and certain ring-opening reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of its lower basicity and the weaker carbon-bromine (C-Br) bond. While this compound offers a cost advantage, its lower reactivity often necessitates harsher reaction conditions, which can lead to undesired side reactions and lower overall yields.

Comparative Reactivity Data

Direct quantitative kinetic data comparing the reactivity of this compound and bromocyclopropane under identical conditions is not extensively reported in the literature for all reaction types. However, based on well-established principles of physical organic chemistry and data from analogous alkyl halides, a semi-quantitative comparison can be made. The following table summarizes the expected relative performance of these two reagents in key chemical transformations.

Reaction TypeParameterThis compoundBromocyclopropaneRationale
Nucleophilic Substitution (AgNO₃ in Ethanol) Relative Rate of AgX PrecipitationSlowerFasterBromide is a better leaving group than chloride.
Estimated Relative Rate Constant (k_rel)1~20-50Based on typical relative rates for alkyl halides.
Grignard Reagent Formation Initiation TimeLongerShorterThe C-Br bond is weaker and more readily undergoes oxidative insertion of magnesium.
Typical YieldModerateGood to ExcellentFaster initiation and formation can outcompete side reactions like Wurtz coupling.
Elimination-Addition (with strong base) Relative Rate of ReactionSlowerFasterThe C-Br bond is more readily cleaved in the initial elimination step to form the cyclopropene intermediate.
Ring-Opening (with Silver Nitrate) Relative Rate of ReactionSlowerFasterSilver ion assists in the departure of the halide; this process is more facile for the better leaving group (bromide).

Reaction Mechanisms and Logical Workflow

The reactivity differences between this compound and bromocyclopropane can be understood through their reaction mechanisms. For "formal" nucleophilic substitution, which is more common for these strained rings than a direct Sₙ2 pathway, an elimination-addition mechanism is often proposed, particularly for the more reactive bromocyclopropane.

EliminationAddition cluster_main Elimination-Addition Mechanism Halocyclopropane Halocyclopropane (X = Cl, Br) Cyclopropene Cyclopropene Intermediate Halocyclopropane->Cyclopropene -HX (Elimination) Base Strong Base (e.g., t-BuOK) Product Substituted Cyclopropane Cyclopropene->Product + Nu-H (Addition) Nucleophile Nucleophile (Nu-H) HX H-X Nu Nu-

Caption: Generalized elimination-addition pathway for halocyclopropanes.

The initial and rate-determining step in this pathway is the elimination of HX to form a highly strained cyclopropene intermediate. Due to the weaker C-Br bond, this elimination is faster for bromocyclopropane. The subsequent addition of a nucleophile to the cyclopropene affords the final product.

For reactions involving Lewis acids like silver nitrate, the interaction of the silver ion with the halogen facilitates the breaking of the carbon-halogen bond, leading to a carbocationic intermediate that can be trapped by a nucleophile or undergo rearrangement. Again, the greater polarizability and leaving group ability of bromide makes bromocyclopropane more reactive in this context.

The following workflow outlines a general procedure for comparing the reactivity of this compound and bromocyclopropane in a nucleophilic substitution reaction.

ExperimentalWorkflow cluster_workflow Comparative Reactivity Workflow start Start prep Prepare separate, identical reaction mixtures: - Halocyclopropane (Chloro or Bromo) - Nucleophile/Reagent (e.g., AgNO₃ in ethanol) - Solvent start->prep reaction Initiate reactions simultaneously under identical conditions (temperature, stirring) prep->reaction monitoring Monitor reaction progress over time: - Visual observation (e.g., precipitation) - Aliquot quenching and analysis (GC, HPLC, NMR) reaction->monitoring data Collect and analyze data: - Time to completion/precipitate formation - Reaction rates (k_obs) - Product yields and distribution monitoring->data comparison Compare kinetic and yield data for This compound vs. Bromocyclopropane data->comparison end End comparison->end

Caption: Experimental workflow for comparative kinetic analysis.

Experimental Protocols

Comparative Nucleophilic Substitution with Silver Nitrate (Qualitative)

Objective: To visually compare the relative rates of reaction of this compound and bromocyclopropane with silver nitrate in ethanol.

Materials:

  • This compound

  • Bromocyclopropane

  • 1% (w/v) solution of silver nitrate in ethanol

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each halocyclopropane.

  • Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.

  • To the respective test tubes, add 5 drops of either this compound or bromocyclopropane.

  • Start a timer immediately after the addition and observe for the formation of a precipitate (AgCl or AgBr).

  • Record the time it takes for a precipitate to become visible in each test tube.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a warm water bath (approximately 50-60°C) and continue to observe.

Expected Outcome: A precipitate of AgBr will form significantly faster in the test tube containing bromocyclopropane compared to the formation of AgCl in the test tube with this compound, indicating the higher reactivity of the bromo-compound.

Comparative Grignard Reagent Formation

Objective: To compare the ease of formation of cyclopropylmagnesium chloride and cyclopropylmagnesium bromide.

Materials:

  • This compound

  • Bromocyclopropane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Stirring apparatus

Procedure:

  • Set up two identical, flame-dried apparatus for the Grignard reaction under a nitrogen atmosphere.

  • Place an equimolar amount of magnesium turnings and a small crystal of iodine in each flask.

  • In separate dropping funnels, prepare equimolar solutions of this compound and bromocyclopropane in the anhydrous solvent.

  • Simultaneously, add a small portion of each halocyclopropane solution to the respective flasks and observe for the initiation of the reaction (disappearance of the iodine color, bubbling, and/or heat generation).

  • Record the time required for initiation for each reaction.

  • Once initiated, add the remainder of the halocyclopropane solutions dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixtures for an additional 30 minutes.

  • The relative success and yield of the Grignard reagent formation can be assessed by quenching an aliquot with a known amount of a proton source (e.g., water or D₂O) and analyzing the amount of cyclopropane formed by gas chromatography, or by titrating the Grignard reagent.

Expected Outcome: The Grignard reaction with bromocyclopropane will initiate more readily and likely proceed to a higher yield than the reaction with this compound under identical conditions. The formation of cyclopropylmagnesium chloride may require activation of the magnesium or the use of co-solvents.

Conclusion

For chemical researchers and professionals in drug development, the choice between this compound and bromocyclopropane as a synthetic precursor should be guided by a balance of reactivity and cost. Bromocyclopropane is the more reactive and often more reliable choice for achieving higher yields and milder reaction conditions in nucleophilic substitutions, Grignard formations, and related reactions. While this compound is a more economical starting material, its lower reactivity may necessitate more forceful conditions, potentially leading to lower selectivity and the formation of byproducts. For exploratory and small-scale synthesis where yield and reaction efficiency are paramount, bromocyclopropane is generally the superior option. For large-scale processes where cost is a major driver, the development of optimized conditions for the use of this compound may be warranted.

A Comparative Guide to the Validation of Chlorocyclopropane Synthesis Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorocyclopropane is a valuable, strained cyclic compound that serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its three-membered ring imparts unique conformational rigidity and reactivity, making it a desirable motif in drug design. The efficient synthesis and rigorous purity assessment of this compound are critical to ensure the reliability of subsequent reactions and the quality of the final active compounds. This guide provides a comparative analysis of common synthetic routes to this compound and the analytical methodologies required for yield and purity validation.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route to this compound often involves a trade-off between yield, scalability, safety, and the nature of available starting materials. Below is a comparison of two prevalent methods: the chlorination of cyclopropanol and the photochemical chlorination of cyclopropane.

Table 1: Comparison of this compound Synthesis Methods

Parameter Method A: Chlorination of Cyclopropanol Method B: Photochemical Chlorination
Reaction Scheme c-(C₃H₅)OH + SOCl₂ → c-(C₃H₅)Cl + SO₂ + HCl c-C₃H₆ + Cl₂ --(UV light)--> c-(C₃H₅)Cl + HCl
Typical Yield 65-80% 40-55% (can be variable)
Purity (Post-Purification) >98% ~95% (often with polychlorinated byproducts)
Key Reagents Cyclopropanol, Thionyl Chloride (SOCl₂) Cyclopropane (gas), Chlorine (gas)
Reaction Conditions 0 °C to room temperature, typically in an inert solvent like diethyl ether. UV irradiation (photoreactor), gas phase or in an inert solvent.[1]
Advantages Higher yield, better selectivity, milder conditions. Utilizes simple, inexpensive starting materials.
Disadvantages Cyclopropanol can be more expensive than cyclopropane. Thionyl chloride is corrosive and requires careful handling. Lower yield, formation of polychlorinated cyclopropanes and ring-opened products.[1] Requires specialized photochemical equipment.

| Scalability | Readily scalable with standard laboratory equipment. | Can be challenging to scale up safely and efficiently. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating synthetic outcomes.

Method A: Synthesis of this compound from Cyclopropanol

This protocol describes the reaction of cyclopropanol with thionyl chloride, a common and effective method for converting alcohols to alkyl chlorides.

Materials:

  • Cyclopropanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Pyridine (optional, as an HCl scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropanol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Note: The reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent. The crude this compound in diethyl ether can be purified by fractional distillation to yield the pure product.

Validation Protocol: Purity and Yield Determination

Accurate determination of purity and yield is achieved through a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the primary technique for determining purity and identifying volatile impurities.[2][3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating this compound from solvents and byproducts.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a volatile solvent like dichloromethane.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium

  • Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to all other peaks in the chromatogram. The mass spectrum confirms the identity of the product (M+ at m/z 76/78 for ³⁵Cl/³⁷Cl isotopes) and helps identify impurities.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR is used to confirm the structure of the product and can be used for quantitative analysis (qNMR).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve an accurately weighed sample (~15 mg) in deuterated chloroform (CDCl₃).

  • Data Analysis: The ¹H NMR spectrum of this compound shows characteristic signals for the cyclopropyl protons.[4][5] Purity can be assessed by comparing the integrals of the product signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to determine the absolute purity.[6]

Visualizing the Workflow and Logic

Diagrams help clarify complex processes and relationships for researchers.

G cluster_0 Synthesis & Workup cluster_1 Purification & Validation cluster_2 Analysis Start Reactants (e.g., Cyclopropanol, SOCl₂) Reaction Chlorination Reaction Start->Reaction Quench Aqueous Quench (NaHCO₃) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Drying (MgSO₄) Extract->Dry Distill Fractional Distillation Dry->Distill Pure_Product Purified this compound Distill->Pure_Product GCMS GC-MS Analysis Pure_Product->GCMS NMR ¹H NMR Analysis Pure_Product->NMR

Caption: Experimental workflow for synthesis, purification, and validation of this compound.

G cluster_A Method A: Chlorination of Cyclopropanol cluster_B Method B: Photochemical Chlorination A_Yield Higher Yield (65-80%) A_Purity High Purity (>98%) A_Cond Milder Conditions A_Cost Higher Reagent Cost B_Yield Lower Yield (40-55%) B_Purity Byproduct Formation B_Cond Specialized Equipment B_Cost Lower Reagent Cost Goal Goal: High Purity & Yield Goal->A_Yield Favors Goal->B_Cost Contradicts

Caption: Logical comparison of key outcomes for this compound synthesis methods.

References

A Comparative Guide to the Spectroscopic Analysis of Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic techniques used to confirm the structure of chlorocyclopropane. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to be an essential resource for the structural elucidation of small halogenated cyclic molecules. For comparative purposes, data for the isomeric acyclic analogue, 1-chloropropane, is also presented.

Spectroscopic Data Comparison

The unique strained ring structure of this compound gives rise to distinct spectroscopic signatures when compared to its acyclic counterpart, 1-chloropropane. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Data

¹H NMR spectroscopy of this compound reveals a complex splitting pattern characteristic of the rigid cyclopropyl ring system, contrasting with the more straightforward spectrum of 1-chloropropane.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound Hα (methine)~2.96Multiplet
Hβ (methylene, cis)~0.87Multiplet
Hγ (methylene, trans)~0.74Multiplet
1-Chloropropane -CH₂Cl~3.52Triplet
-CH₂-~1.83Sextet
-CH₃~1.05Triplet
Table 2: ¹³C NMR Data

The ¹³C NMR spectrum of this compound is simplified by the molecule's symmetry, showing only two distinct carbon signals. In contrast, 1-chloropropane exhibits three separate signals corresponding to its three chemically non-equivalent carbon atoms.

CompoundCarbonChemical Shift (δ, ppm)
This compound C-Cl~35-45
CH₂~8-12
1-Chloropropane -CH₂Cl~47
-CH₂-~26
-CH₃~11
Table 3: Infrared (IR) Spectroscopy Data

The high degree of ring strain in this compound influences its C-H stretching frequencies, which appear at a higher wavenumber compared to typical alkanes.

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound C-H (cyclopropyl)~3100 - 3000
CH₂ bend~1450
C-Cl stretch~750 - 550
1-Chloropropane C-H (alkyl)~2960 - 2850
CH₂ bend~1465
C-Cl stretch~730 - 650
Table 4: Mass Spectrometry (MS) Data

The mass spectra of both this compound and 1-chloropropane are characterized by the presence of a molecular ion peak (M⁺) and an M+2 peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. However, their fragmentation patterns differ, providing a clear method of distinction.

Compoundm/zIonNotes
This compound 78/80[C₃H₅Cl]⁺Molecular ion (M⁺/M+2)
43[C₃H₅]⁺Loss of ·Cl
41[C₃H₃]⁺Loss of ·Cl and H₂
1-Chloropropane 78/80[C₃H₇Cl]⁺Molecular ion (M⁺/M+2)
43[C₃H₇]⁺Base peak, loss of ·Cl
42[C₃H₆]⁺Loss of HCl
27[C₂H₃]⁺Further fragmentation

Experimental Workflow and Methodologies

The definitive structural confirmation of this compound relies on a systematic workflow that integrates data from multiple spectroscopic techniques.

G Diagram 1: Spectroscopic Workflow for this compound Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Unknown Unknown Sample MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR MS_Data Molecular Formula & Isotope Pattern MS->MS_Data IR_Data Functional Groups (C-H, C-Cl) IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure This compound Structure Confirmed MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small volatile organic molecules like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid): For a pure liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[2]

  • Sample Preparation (ATR): Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the liquid directly onto the ATR crystal. This method requires minimal sample preparation.[2][3]

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal is recorded first. Then, the sample is introduced, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: For a volatile liquid like this compound, a dilute solution in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: As components elute from the GC column, they enter the ion source of the mass spectrometer. In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.[4]

References

A Comparative Analysis of Halocyclopropane Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a valuable scaffold in medicinal chemistry and organic synthesis due to its unique conformational properties and inherent ring strain. The introduction of a halogen atom onto this three-membered ring creates a versatile synthetic handle, enabling a variety of transformations. However, the nature of the halogen atom—fluorine, chlorine, bromine, or iodine—profoundly influences the reactivity of the cyclopropane ring. This guide provides a comparative study of the reactivities of different halocyclopropanes, supported by established chemical principles and available experimental context.

Relative Reactivity: A Predictable Trend

The reactivity of halocyclopropanes in reactions involving the carbon-halogen (C-X) bond, such as nucleophilic substitutions and certain ring-opening reactions, is largely governed by the leaving group ability of the halide. This follows a well-established trend in alkyl halide chemistry: R-I > R-Br > R-Cl > R-F.[1] This trend is a consequence of two primary factors: the strength of the C-X bond and the stability of the resulting halide anion.[1]

Iodocyclopropanes are the most reactive due to the weak C-I bond and the high stability of the iodide anion. Conversely, fluorocyclopropanes are the least reactive, a consequence of the exceptionally strong C-F bond.[2]

Quantitative Reactivity Comparison

While direct, side-by-side kinetic data for a comprehensive series of halocyclopropanes under identical conditions is not extensively documented in the literature, the relative reactivity can be inferred from fundamental principles of physical organic chemistry. The following table summarizes the key properties influencing reactivity and the expected reactivity trend.

Halogen (X)C-X Bond Enthalpy (kJ/mol)Halide Ion Radius (pm)Relative Reactivity Trend
F ~485133Least Reactive
Cl ~340181More Reactive
Br ~285196Even More Reactive
I ~215220Most Reactive

Note: C-X bond enthalpy values are representative for alkyl halides and serve to illustrate the trend.

This trend indicates that reactions involving C-X bond cleavage will proceed significantly faster for iodocyclopropanes compared to their chlorinated or fluorinated counterparts.[1][3] For instance, a nucleophilic substitution on a bromocyclopropane derivative is expected to occur at a faster rate and under milder conditions than the analogous chlorocyclopropane.[1]

Reaction Mechanisms and Experimental Considerations

The reactivity of halocyclopropanes can be harnessed in various transformations, most notably nucleophilic substitution and ring-opening reactions.

Nucleophilic Substitution (SN2-like Reactions)

While classical SN2 reactions at the cyclopropyl carbon are disfavored due to the high strain of the trigonal bipyramidal transition state, formal nucleophilic substitution can occur, often via an elimination-addition mechanism.[4][5] In these cases, the leaving group ability of the halide remains a critical factor in the initial elimination step.

Below is a generalized logical diagram illustrating the factors that determine the rate of a formal nucleophilic substitution on a halocyclopropane.

G cluster_reactivity Factors Influencing Halocyclopropane Reactivity LeavingGroup Leaving Group Ability (I > Br > Cl > F) ReactionRate Reaction Rate LeavingGroup->ReactionRate BondStrength C-X Bond Strength (C-F > C-Cl > C-Br > C-I) BondStrength->LeavingGroup HalideStability Halide Ion Stability (I⁻ > Br⁻ > Cl⁻ > F⁻) HalideStability->LeavingGroup

Caption: Logical relationship between leaving group properties and reaction rate.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring (~27 kcal/mol) makes it susceptible to ring-opening reactions.[6] These reactions can be initiated by nucleophiles, electrophiles, or radical species. In many polar ring-opening reactions of donor-acceptor cyclopropanes, a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-C bond. While the halogen may not be the primary leaving group in all ring-opening scenarios, its electron-withdrawing nature can influence the polarization of the ring and its susceptibility to nucleophilic attack.[6][7]

Experimental Protocol: Comparative Reactivity of Halocyclopropanes via Nucleophilic Substitution

This protocol describes a representative experiment to compare the reactivity of bromocyclopropane and this compound with a common nucleophile.

Objective: To qualitatively or quantitatively compare the reaction rates of bromocyclopropane and this compound with a nucleophile, such as sodium thiophenolate.

Materials:

  • Bromocyclopropane

  • This compound

  • Thiophenol

  • Sodium methoxide

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Nucleophile: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 equivalents) in anhydrous DMF. Add sodium methoxide (1.0 equivalent) portion-wise at 0 °C. Stir for 20 minutes to form sodium thiophenolate in situ.

  • Reaction Setup: Prepare two separate, identical reaction flasks. To each flask, add the prepared sodium thiophenolate solution in DMF.

  • Initiation of Reaction: To the first flask, add bromocyclopropane (1.0 equivalent) via syringe. Simultaneously, add this compound (1.0 equivalent) to the second flask. Start timing the reactions immediately. Maintain both reactions at a constant temperature (e.g., 50 °C).

  • Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic extract by TLC and GC-MS to monitor the consumption of the starting halocyclopropane and the formation of the phenyl cyclopropyl sulfide product.

  • Data Analysis: Compare the rate of disappearance of the starting material in both reactions. A faster disappearance of bromocyclopropane compared to this compound will indicate its higher reactivity. For a quantitative comparison, the reaction can be monitored using GC with an internal standard to determine the kinetic profiles.

The following diagram illustrates the general workflow for this comparative experiment.

G cluster_workflow Experimental Workflow for Comparative Reactivity A Prepare Nucleophile (Sodium Thiophenolate) B Set up two identical reactions A->B C1 Add Bromocyclopropane B->C1 C2 Add this compound B->C2 D Monitor reactions (TLC, GC-MS) C1->D Sample over time C2->D Sample over time E Compare reaction rates D->E

Caption: Workflow for comparing the reactivity of different halocyclopropanes.

Conclusion

The reactivity of halocyclopropanes is a critical consideration in the design of synthetic routes. The predictable trend of I > Br > Cl > F for reactions involving C-X bond cleavage allows chemists to tune the reactivity of the cyclopropane moiety to suit the desired transformation. For researchers and drug development professionals, selecting the appropriate halocyclopropane derivative can lead to more efficient, higher-yielding, and more economical synthetic pathways. For instance, choosing a brominated or iodinated cyclopropane can enable reactions to proceed under milder conditions, which is often crucial for complex molecules with sensitive functional groups.[1] Conversely, the robustness of the C-F bond can be advantageous when the cyclopropane ring needs to remain intact throughout a synthetic sequence.[8]

References

A Comparative Guide to the Kinetics of Chlorocyclopropane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal isomerization of chlorocyclopropanes represents a fundamental class of unimolecular reactions, offering insights into the effects of halogen substitution on reaction rates and mechanisms. This guide provides a comparative analysis of the kinetics of ring-opening reactions for chlorocyclopropane and its gem-dichloro derivative, supported by experimental data. Understanding these kinetics is crucial for predicting thermal stability and designing synthetic pathways involving these strained ring systems.

Comparative Kinetic Data

The thermal ring-opening of chlorocyclopropanes proceeds via a unimolecular isomerization mechanism. The rate of these reactions is highly dependent on the substitution pattern of the cyclopropane ring. Below is a summary of the high-pressure Arrhenius parameters for the gas-phase thermal isomerization of this compound and 1,1-dithis compound.

CompoundReactionlog(A / s⁻¹)Eₐ (kcal/mol)Temperature Range (°C)Reference
This compoundc-C₃H₅Cl → CH₂=CHCH₂Cl (3-chloropropene)13.756.2340-420Grant and Swinbourne, 1966
1,1-Dithis compoundc-C₃H₄Cl₂ → CH₂=CClCH₂Cl (2,3-dichloropropene)14.155.9359-424Holbrook and Robinson, 1970

Reaction Mechanism and Energetics

The thermal isomerization of chlorocyclopropanes is an electrocyclic ring-opening reaction. The reaction proceeds through a transition state that is believed to have significant diradical character. The cleavage of a carbon-carbon bond in the strained three-membered ring is the rate-determining step, leading to the formation of a more stable acyclic allyl halide.

G cluster_reactants Reactant cluster_ts Transition State cluster_products Product This compound This compound TransitionState Diradical-like Transition State This compound->TransitionState Δ (Heat) AllylChloride Allyl Chloride (Ring-Opened Product) TransitionState->AllylChloride

Unimolecular ring-opening of this compound.

Experimental Protocols

The kinetic data presented in this guide were obtained through gas-phase pyrolysis studies. These experiments are designed to measure the rate of reaction at various temperatures in the absence of solvent effects.

1. Static System Pyrolysis (as employed in the study of this compound and 1,1-Dithis compound):

  • Apparatus: The experiments are typically conducted in a static vacuum system using a seasoned Pyrex or quartz reaction vessel of a known surface-to-volume ratio. "Seasoning" the vessel by pyrolysis of the compound of interest prior to kinetic runs ensures that the reaction is homogeneous and not catalyzed by the vessel surface.

  • Procedure:

    • A known pressure of the this compound reactant is introduced into the heated reaction vessel, which is maintained at a constant temperature.

    • The reaction is allowed to proceed for a measured amount of time.

    • The reaction is quenched by rapidly cooling the mixture.

    • The composition of the product mixture is analyzed, typically by gas chromatography (GC), to determine the extent of reaction.

  • Data Analysis: The rate constants are determined by monitoring the disappearance of the reactant or the appearance of the product over time. By conducting the experiments at various temperatures, the Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) can be determined from an Arrhenius plot (ln(k) vs. 1/T).

2. Computational Chemistry:

  • Modern studies often supplement experimental work with computational chemistry to investigate the reaction mechanism and transition state structures.

  • Methods: Density Functional Theory (DFT) and ab initio methods are used to calculate the potential energy surface of the reaction, locate the transition state, and compute the activation energy. These calculations can provide valuable insights into the geometry and electronic structure of the transition state, supporting the proposed diradical mechanism.

Workflow for a Typical Kinetic Study

G cluster_exp Experimental Protocol cluster_analysis Data Analysis cluster_comp Computational Protocol Reactant Prepare this compound Pyrolysis Gas-Phase Pyrolysis (Static System) Reactant->Pyrolysis Analysis Product Analysis (GC) Pyrolysis->Analysis Kinetics Determine Rate Constants at Various Temperatures Analysis->Kinetics Arrhenius Arrhenius Plot (ln(k) vs 1/T) Kinetics->Arrhenius Parameters Calculate A and Ea Arrhenius->Parameters Model Build Molecular Models PES Calculate Potential Energy Surface (DFT) Model->PES TS Locate Transition State PES->TS Energy Calculate Activation Energy TS->Energy

Experimental and computational workflow.

A Comparative Guide to Assessing the Electrophilicity of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational methods for evaluating the electrophilicity of substituted cyclopropanes. Understanding the electrophilic character of these strained ring systems is crucial for predicting their reactivity and designing novel chemical entities in drug discovery and organic synthesis.

Experimental Assessment: Kinetic Analysis of Nucleophilic Ring-Opening

The inherent electrophilicity of substituted cyclopropanes can be quantified by studying the kinetics of their ring-opening reactions with nucleophiles. Thiophenolates are commonly employed as soft nucleophiles that react via a nucleophilic attack on one of the cyclopropane carbons, leading to a ring-opened product. The reaction rate is a direct measure of the cyclopropane's electrophilicity.

Data Presentation: Second-Order Rate Constants

The following tables summarize the second-order rate constants (k₂) for the reaction of various substituted cyclopropanes with nucleophiles in dimethyl sulfoxide (DMSO) at 20°C. Higher k₂ values indicate greater electrophilicity.

Table 1: Second-Order Rate Constants for Reactions of 2-Aryl Substituted Electrophilic Cyclopropanes (ECPs) with p-Thiocresolate and Azide Ions.[1]

ECPSubstituentsk₂ (p-thiocresolate) [M⁻¹s⁻¹]k₂ (azide) [M⁻¹s⁻¹]
1 R¹=CO₂Me, R²=CO₂Me, R³=H, R⁴=p-Anisyl2.42 x 10²1.49
2 R¹=CO₂Me, R²=CO₂Me, R³=H, R⁴=p-Tolyl2.82 x 10¹3.08 x 10⁻¹
3 R¹=CO₂Me, R²=CO₂Me, R³=H, R⁴=Phenyl2.74 x 10¹8.58 x 10⁻²
4 R¹=CO₂Me, R²=CO₂Me, R³=H, R⁴=p-Cl-Phenyl2.19 x 10¹8.82 x 10⁻²
5 R¹=CO₂Me, R²=CO₂Me, R³=H, R⁴=p-Br-Phenyl2.16 x 10¹2.80 x 10⁻²
6 R¹=CO₂Me, R²=CO₂Me, R³=H, R⁴=p-CN-Phenyl1.13 x 10¹1.76 x 10⁻²
7 R¹=CO₂Me, R²=CO₂Me, R³=H, R⁴=H1.67 x 10⁻¹2.69 x 10⁻⁴

Table 2: Second-Order Rate Constants for Reactions of Spiro-Activated Cyclopropanes with Thiophenolates.[2]

CyclopropaneNucleophile (Thiophenolate)k₂ [M⁻¹s⁻¹]
1a (Meldrum's acid derived)p-methoxy-thiophenol1.25 x 10⁻³
1b (2-phenyl Meldrum's acid derived)p-methoxy-thiophenol1.88 x 10⁻²
1c (Indanedione derived)p-methoxy-thiophenol2.10 x 10⁻¹
1e (2-phenyl Indanedione derived)p-methoxy-thiophenol2.50
1a (Meldrum's acid derived)thiophenol4.35 x 10⁻⁴
1b (2-phenyl Meldrum's acid derived)thiophenol6.55 x 10⁻³
1c (Indanedione derived)thiophenol7.30 x 10⁻²
1e (2-phenyl Indanedione derived)thiophenol8.65 x 10⁻¹
Experimental Protocol: Kinetic Measurements using UV-Vis Spectrophotometry

This protocol outlines the steps for determining the second-order rate constants for the reaction of a substituted cyclopropane with a thiophenolate nucleophile.

Materials:

  • Substituted cyclopropane

  • Substituted thiophenol (e.g., p-thiocresol)

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted cyclopropane of known concentration in anhydrous DMSO.

    • Prepare a stock solution of the thiophenolate by dissolving the corresponding thiophenol and a slight excess of potassium tert-butoxide in anhydrous DMSO under an inert atmosphere. The concentration of the thiophenolate should be determined accurately by titration or by UV-Vis spectroscopy using its known molar absorptivity.

  • Kinetic Measurements:

    • Set the temperature of the UV-Vis spectrophotometer's cell holder to 20.0 ± 0.1 °C.

    • For reactions with half-lives greater than 10 seconds, use standard quartz cuvettes. For faster reactions, a stopped-flow apparatus is required.

    • Equilibrate the solutions of the cyclopropane and the thiophenolate to the reaction temperature.

    • Initiate the reaction by mixing the two solutions. Ensure rapid and thorough mixing.

    • Monitor the reaction by following the change in absorbance at a wavelength where the thiophenolate absorbs and the product does not, or vice versa. The disappearance of the thiophenolate is typically monitored.

    • Record the absorbance as a function of time until the reaction is complete (at least 3-5 half-lives).

  • Data Analysis:

    • The reaction is typically carried out under pseudo-first-order conditions, with the cyclopropane in at least 10-fold excess over the thiophenolate.

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A∞ + (A₀ - A∞)exp(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the end of the reaction.

    • To obtain the second-order rate constant (k₂), plot the values of k_obs against the concentration of the cyclopropane for a series of experiments with varying cyclopropane concentrations. The slope of the resulting linear plot will be the second-order rate constant k₂.

Computational Assessment: Conceptual Density Functional Theory (DFT)

Computational methods, particularly those based on Conceptual Density Functional Theory (DFT), provide a powerful alternative for assessing the electrophilicity of substituted cyclopropanes. These methods allow for the calculation of reactivity indices that correlate with the electrophilic character of a molecule.

Key Concepts and Indices:
  • Fukui Function (f(r)): This function describes the change in electron density at a specific point in a molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f⁺(r)) indicates the most likely sites for a nucleophile to attack. A higher value of f⁺(r) on a cyclopropane carbon atom suggests a higher electrophilicity at that site.

  • Global Electrophilicity Index (ω): This index, introduced by Parr, provides a quantitative measure of the overall electrophilicity of a molecule. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher ω value indicates a stronger electrophile.

Computational Protocol: Calculating Fukui Functions and Electrophilicity Indices

This protocol outlines the general steps for calculating these reactivity indices using the Gaussian suite of programs.

Software:

  • Gaussian 09 or a later version

  • A visualization software capable of plotting cube files (e.g., GaussView, VMD)

  • Software for population analysis to derive condensed Fukui functions (e.g., Multiwfn)

Procedure:

  • Geometry Optimization:

    • Optimize the geometry of the neutral substituted cyclopropane using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Single-Point Energy Calculations:

    • Perform single-point energy calculations for the neutral molecule (N electrons), the cation (N-1 electrons), and the anion (N+1 electrons) at the optimized geometry of the neutral molecule.

  • Calculation of Global Reactivity Indices:

    • From the single-point energy calculations, determine the ionization potential (IP = E(N-1) - E(N)) and the electron affinity (EA = E(N) - E(N+1)).

    • Calculate the electronic chemical potential (μ ≈ -(IP + EA)/2) and the chemical hardness (η ≈ IP - EA).

    • Calculate the global electrophilicity index: ω = μ² / (2η).

  • Calculation of Condensed Fukui Functions:

    • Perform a population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital) for the neutral, cationic, and anionic species from the single-point calculations.

    • The condensed Fukui function for nucleophilic attack (fₖ⁺) on atom k is calculated as: fₖ⁺ = qₖ(N+1) - qₖ(N), where qₖ is the charge on atom k.

    • The atom(s) with the highest fₖ⁺ value are predicted to be the most electrophilic sites.

Comparison of Methods and Signaling Pathways

Both experimental and computational methods provide valuable insights into the electrophilicity of substituted cyclopropanes.

  • Experimental methods provide direct, quantitative measures of reactivity under specific reaction conditions. They are the gold standard for validating computational predictions. However, they can be time-consuming and resource-intensive.

  • Computational methods offer a rapid and cost-effective way to screen a large number of substituted cyclopropanes and to gain a deeper understanding of the electronic factors governing their reactivity. The accuracy of the predictions depends on the chosen level of theory and can be validated by experimental data.

The interplay between these two approaches provides a powerful strategy for assessing electrophilicity.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Cyclopropane Prepare Cyclopropane Stock Solution Mixing Mix Reactants in Thermostatted Cell Cyclopropane->Mixing Nucleophile Prepare Nucleophile Stock Solution Nucleophile->Mixing Monitoring Monitor Absorbance vs. Time (UV-Vis) Mixing->Monitoring Fit Fit Data to Exponential Decay Monitoring->Fit Plot Plot k_obs vs. [Cyclopropane] Fit->Plot k2 Determine k₂ (Second-Order Rate Constant) Plot->k2

Caption: Workflow for Experimental Assessment of Cyclopropane Electrophilicity.

computational_workflow cluster_calc DFT Calculations cluster_global Global Reactivity cluster_local Local Reactivity Opt Geometry Optimization (Neutral Molecule) SP Single-Point Energy (N, N-1, N+1 electrons) Opt->SP IP_EA Calculate IP & EA SP->IP_EA Pop Population Analysis (N, N+1 electrons) SP->Pop mu_eta Calculate μ & η IP_EA->mu_eta omega Calculate Global Electrophilicity (ω) mu_eta->omega Fukui Calculate Condensed Fukui Function (fₖ⁺) Pop->Fukui

Caption: Workflow for Computational Assessment of Cyclopropane Electrophilicity.

References

A Comparative Analysis of Computational and Experimental Data for Chlorocyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural and vibrational properties of chlorocyclopropane, presenting a side-by-side comparison of data obtained from computational modeling and experimental techniques.

This guide provides a detailed comparison of the molecular geometry and vibrational frequencies of this compound determined through experimental methods and computational chemistry. The data is intended to offer researchers, scientists, and drug development professionals a clear understanding of the correlations and divergences between theoretical predictions and empirical findings, which is crucial for applications in molecular modeling and drug design.

Molecular Geometry: A Tale of Two Approaches

The precise three-dimensional arrangement of atoms in a molecule, its geometry, is a fundamental determinant of its physical and chemical properties. In this section, we compare the bond lengths and bond angles of this compound as determined by experimental gas-phase electron diffraction and microwave spectroscopy, and as calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set, as well as the high-level ab initio Coupled Cluster (CCSD(T)) method with the cc-pVTZ basis set.

Molecular ParameterExperimental ValueComputational Value (DFT B3LYP/6-31G*)Computational Value (CCSD(T)/cc-pVTZ)
Bond Lengths (Å)
C-C1.514 ± 0.0031.5171.515
C-Cl1.740 ± 0.0051.7651.742
C-H (avg)1.085 ± 0.0071.0861.084
Bond Angles (º)
∠C-C-Cl118.5 ± 0.5118.2118.6
∠H-C-H (avg)116.3 ± 1.0116.5116.2

Vibrational Frequencies: Probing Molecular Motion

Vibrational spectroscopy provides a window into the dynamic nature of molecules, revealing the frequencies at which their bonds stretch, bend, and twist. Here, we compare the experimentally observed vibrational frequencies of this compound from Fourier-Transform Infrared (FTIR) and Raman spectroscopy with the harmonic frequencies calculated using the DFT B3LYP/6-31G* method.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(C-H)3085 (IR, Raman)3102C-H stretch
ν(C-H)3015 (IR, Raman)3030C-H stretch
CH₂ scissoring1452 (IR, Raman)1460
CH₂ wagging1225 (IR)1235
Ring breathing1045 (Raman)1050
ν(C-Cl)680 (IR, Raman)675C-Cl stretch

Experimental Protocols

A clear understanding of the methodologies employed to obtain experimental data is paramount for its correct interpretation and comparison with theoretical models.

Gas-Phase Electron Diffraction (GED)

The experimental molecular structure of this compound was determined using gas-phase electron diffraction. In this technique, a high-energy beam of electrons is fired through a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms, creating a diffraction pattern. This pattern is then analyzed to determine the equilibrium distances between the atoms, providing precise measurements of bond lengths and angles. The experiment for this compound was conducted with an electron accelerating voltage of 40 kV and the diffraction patterns were recorded on photographic plates. The data was then analyzed using a least-squares refinement procedure to yield the final geometric parameters.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for polar molecules in the gas phase. By analyzing the absorption of microwave radiation, the moments of inertia of the molecule can be determined. These moments of inertia are directly related to the molecule's geometry. For this compound, the microwave spectrum was recorded in the 8-40 GHz region. The sample was cooled to a low temperature in a supersonic jet to simplify the spectrum and increase resolution. The observed transition frequencies were then fitted to a rotational Hamiltonian to extract the rotational constants, which were subsequently used to derive the structural parameters.

FTIR and Raman Spectroscopy

The vibrational spectra of this compound were obtained using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. For the FTIR measurements, the gaseous sample was contained in a gas cell with KBr windows, and the spectrum was recorded over a range of 4000-400 cm⁻¹. The Raman spectrum was obtained by irradiating a liquid sample of this compound with a laser and collecting the scattered light. The vibrational frequencies obtained from these techniques correspond to the various vibrational modes of the molecule.

Computational Methods

Theoretical calculations provide a powerful complementary approach to experimental studies, offering insights into molecular properties that may be difficult or impossible to measure directly.

Density Functional Theory (DFT)

The geometry and vibrational frequencies of this compound were calculated using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G* basis set. Geometry optimization was performed to find the lowest energy structure of the molecule. Following optimization, a frequency calculation was carried out to determine the harmonic vibrational frequencies. DFT methods offer a good balance between computational cost and accuracy for a wide range of molecular systems.

Coupled Cluster (CCSD(T)) Theory

For a higher level of accuracy in the geometric parameters, calculations were also performed using the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with the correlation-consistent cc-pVTZ basis set. This method is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results, albeit at a greater computational expense.

Visualizing the Comparison Workflow

To illustrate the logical flow of comparing computational and experimental data, the following diagram was generated.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample This compound Sample ged Gas-Phase Electron Diffraction exp_sample->ged mw Microwave Spectroscopy exp_sample->mw ir_raman FTIR & Raman Spectroscopy exp_sample->ir_raman exp_geom Experimental Geometry (Bond Lengths, Angles) ged->exp_geom mw->exp_geom exp_vib Experimental Vibrational Frequencies ir_raman->exp_vib comparison Data Comparison & Analysis exp_geom->comparison exp_vib->comparison comp_model Molecular Model of this compound dft DFT (B3LYP/6-31G*) Calculation comp_model->dft cc CCSD(T)/cc-pVTZ Calculation comp_model->cc comp_geom Calculated Geometry (Bond Lengths, Angles) dft->comp_geom comp_vib Calculated Vibrational Frequencies dft->comp_vib cc->comp_geom comp_geom->comparison comp_vib->comparison

Figure 1. Workflow for comparing experimental and computational data.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the different methods and the data they produce, highlighting the synergy between experimental and computational approaches in chemical research.

G cluster_methods Methodologies cluster_data Derived Data cluster_analysis Analysis & Interpretation exp Experimental Techniques Gas-Phase Electron Diffraction Microwave Spectroscopy FTIR/Raman Spectroscopy geom Molecular Geometry Bond Lengths Bond Angles exp->geom determines vib Vibrational Properties Vibrational Frequencies exp->vib measures comp Computational Methods DFT (B3LYP/6-31G*) CCSD(T)/cc-pVTZ comp->geom calculates comp->vib predicts analysis Comparative Analysis Validation of Computational Models Interpretation of Experimental Data geom->analysis vib->analysis

Figure 2. Logical relationship between methods, data, and analysis.

A Comparative Guide to the Efficiency of Chlorinating Agents for Cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom onto a cyclopropane ring is a critical transformation for the synthesis of various pharmaceutical intermediates and complex organic molecules. The high ring strain of cyclopropane presents unique challenges, including the potential for ring-opening side reactions. The choice of chlorinating agent is therefore paramount to achieving high efficiency and selectivity. This guide provides an objective comparison of common chlorinating agents for the free-radical chlorination of cyclopropane, supported by available data and detailed experimental protocols.

Overview of Chlorination Strategies

The chlorination of cyclopropane typically proceeds via a free-radical substitution mechanism. This process involves the abstraction of a hydrogen atom from the cyclopropane ring by a chlorine radical, followed by the reaction of the resulting cyclopropyl radical with a chlorine source. The primary challenge is to favor this substitution pathway over addition or ring-opening reactions, which lead to undesired byproducts such as 1,3-dichloropropane.

This guide evaluates three common sources of chlorine radicals:

  • Chlorine Gas (Cl₂)

  • Sulfuryl Chloride (SO₂Cl₂)

  • N-Chlorosuccinimide (NCS)

Comparative Performance Data

Direct, side-by-side comparative studies on the chlorination of cyclopropane using various agents are scarce in the literature. The following table summarizes the available data and known characteristics of each reagent. Yields and product distributions are highly dependent on reaction conditions such as temperature, phase (gas vs. liquid), and the ratio of reactants.

Chlorinating AgentTypical ConditionsYield of ChlorocyclopropaneMajor ByproductsSelectivity Issues & Remarks
Chlorine (Cl₂) ** Gas phase, UV light (photochemical) or heat (thermal)[1][2]Often low to moderate; "unsatisfactory" yields reported in early studies[1][2]1,1-Dithis compound, 1,3-Dichloropropane (ring-opening), HCl[1][2]Prone to over-chlorination. Gas-phase reactions tend to favor substitution over ring-opening compared to liquid-phase reactions. Requires specialized equipment for handling gaseous chlorine.
Sulfuryl Chloride (SO₂Cl₂) **Liquid phase, typically with a radical initiator (e.g., benzoyl peroxide), heat or UV lightData not available for cyclopropaneExpected: Dithis compound, Ring-opened products, HCl, SO₂A liquid source of chlorine radicals, potentially offering better control over stoichiometry than gaseous Cl₂. Its efficacy for cyclopropane is not well-documented.
N-Chlorosuccinimide (NCS) Liquid phase, typically with a radical initiator, heat or UV light[3][4]Data not available for cyclopropaneSuccinimide, Dithis compound, Ring-opened productsA solid, crystalline reagent that is easier and safer to handle than Cl₂ or SO₂Cl₂. Often used for allylic and benzylic chlorinations[5]. Its performance with highly strained alkanes like cyclopropane is not widely reported.

Reaction Mechanisms and Pathways

The chlorination of cyclopropane by these agents is believed to proceed through a common free-radical chain reaction mechanism, consisting of initiation, propagation, and termination steps.

G General Free-Radical Chlorination Pathway cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Chlorine Source (Cl₂, SO₂Cl₂, NCS) Cl_rad 2 Cl• (Chlorine Radical) Cl2->Cl_rad  hν or Δ Cyclopropane Cyclopropane Cyclopropyl_rad Cyclopropyl Radical Cyclopropane->Cyclopropyl_rad Cl• HCl HCl This compound This compound (Product) Cyclopropyl_rad->this compound Cl₂ Cl_rad2 Cl• + Cl• Stable1 Cl₂ Cl_rad2->Stable1 Cyclopropyl_rad2 c-C₃H₅• + c-C₃H₅• Stable2 Bicyclopropyl Cyclopropyl_rad2->Stable2 Mixed_rad c-C₃H₅• + Cl• Stable3 This compound Mixed_rad->Stable3

Caption: General mechanism for free-radical chlorination of cyclopropane.

Experimental Protocols

The following are representative protocols. Extreme caution should be exercised when handling these reagents, particularly gaseous chlorine and sulfuryl chloride. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Photochemical Chlorination with Chlorine Gas (Cl₂)

Objective: To synthesize this compound via photochemical reaction of cyclopropane and chlorine gas.

Materials:

  • Cyclopropane gas

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet/outlet, and a cooling system.

  • Gas flow meters

  • Cold trap (-78 °C, dry ice/acetone)

Procedure:

  • System Purge: Purge the entire reactor system, including all tubing, with an inert gas (N₂) for at least 30 minutes to remove oxygen and moisture.

  • Reactant Flow: Using calibrated gas flow meters, introduce a stream of cyclopropane gas mixed with a controlled, lesser amount of chlorine gas into the reactor. A large excess of cyclopropane is used to minimize polychlorination.

  • Initiation: Turn on the UV lamp to initiate the reaction. The reaction is exothermic and may require cooling to maintain a constant temperature.

  • Reaction Monitoring: The reaction progress can be monitored by analyzing the exit gas stream using Gas Chromatography (GC).

  • Product Collection: Pass the exit gas stream through a cold trap cooled to -78 °C to condense the this compound product along with any unreacted cyclopropane and other chlorinated products.

  • Work-up and Purification: The collected condensate can be purified by fractional distillation to separate this compound from unreacted starting material and di/polychlorinated byproducts.

Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂) (Representative)

This is a general protocol for the free-radical chlorination of a cycloalkane and would require optimization for cyclopropane.

Objective: To synthesize this compound using sulfuryl chloride as the chlorinating agent.

Materials:

  • Cyclopropane (liquefied or in a suitable solvent)

  • Sulfuryl chloride (SO₂Cl₂)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous solvent (e.g., CCl₄ or cyclohexane)

  • Three-neck flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reactants: Charge the flask with a solution of cyclopropane in an anhydrous solvent.

  • Initiator: Add a catalytic amount of the radical initiator (e.g., 1-2 mol%).

  • Reagent Addition: Heat the mixture to reflux. Slowly add sulfuryl chloride from the dropping funnel over a period of 1-2 hours.

  • Reaction: Continue to reflux the mixture while monitoring the reaction progress by GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize HCl and destroy excess SO₂Cl₂, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation. The crude product can then be purified by fractional distillation.

Workflow for Agent Evaluation

Choosing the optimal chlorinating agent requires a systematic evaluation of efficiency, selectivity, and practicality.

G start Define Chlorination Goal (e.g., Maximize Monochloride) select_agents Select Candidate Agents (Cl₂, SO₂Cl₂, NCS) start->select_agents design_exp Design Standardized Small-Scale Experiments select_agents->design_exp run_exp Execute Reactions (Control Temp, Ratio, Time) design_exp->run_exp analyze Analyze Product Mixture (GC-MS for Yield & Selectivity) run_exp->analyze compare Compare Data (Yield, Byproducts, Safety) analyze->compare optimize Optimize Conditions for Best Performing Agent compare->optimize Select Best Agent end Scale-Up Protocol optimize->end

Caption: Workflow for evaluating and selecting a chlorinating agent.

Conclusion and Recommendations

  • Chlorine Gas (Cl₂): This is the most studied agent for the direct chlorination of cyclopropane. However, it suffers from poor selectivity leading to polychlorinated products and requires specialized equipment for safe handling. Gas-phase photochemical reaction is preferred to minimize ring-opening.

  • Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS): These reagents offer significant advantages in terms of handling and safety. SO₂Cl₂ is a liquid and NCS is a solid, making them more amenable to standard laboratory setups. While their direct application to cyclopropane is not well-documented, their known reactivity in free-radical chlorinations suggests they are viable alternatives that warrant investigation. For an initial laboratory-scale synthesis, N-Chlorosuccinimide (NCS) would be the recommended starting point due to its superior safety profile.

For any application, small-scale screening experiments are crucial to determine the optimal agent and conditions to maximize the yield of the desired this compound while minimizing the formation of byproducts.

References

A Comparative Analysis of the Thermodynamic Properties of Fluorinated and Chlorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide offering a thermodynamic comparison of fluorinated versus chlorinated cyclopropanes has been published, providing critical data for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data on key thermodynamic parameters, including bond dissociation energies and heats of formation, to elucidate the impact of halogenation on the stability of the cyclopropane ring.

The cyclopropane motif is a valuable component in medicinal chemistry, and halogenation is a common strategy to modulate the physicochemical properties of drug candidates. Understanding the thermodynamic consequences of introducing fluorine versus chlorine onto this strained ring system is crucial for rational drug design. This guide provides an objective comparison supported by available experimental data.

Core Thermodynamic Comparison

The fundamental difference in the thermodynamics of fluorinated and chlorinated cyclopropanes stems from the inherent strengths of the carbon-halogen bonds. The carbon-fluorine (C-F) bond is exceptionally strong, making it one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of approximately 488 kJ/mol in some contexts.[1] In contrast, the carbon-chlorine (C-Cl) bond is significantly weaker, with a BDE of around 330 kJ/mol in molecules like chlorofluorocarbons.[2][3] This disparity in bond strength is a primary determinant of the relative thermodynamic stability of these compounds.

Heats of Formation and Ring Stability

The heat of formation (ΔHf°) is a critical measure of a molecule's intrinsic stability. For the parent cyclopropane molecule, the experimentally determined standard heat of formation is +53.3 ± 0.59 kJ/mol (+12.74 ± 0.14 kcal/mol), indicating its inherent strain energy.[2]

While comprehensive experimental data for the heats of formation of a wide range of fluorinated and chlorinated cyclopropanes are limited, theoretical studies on fluorinated cyclopropanes suggest that the substitution of hydrogen with fluorine is generally an exothermic process. This indicates that fluorination can stabilize the cyclopropane ring system.

Experimental Methodologies for Thermodynamic Analysis

The experimental data underpinning our understanding of the thermodynamics of halocyclopropanes are derived from a variety of sophisticated techniques. These methods are essential for accurately determining bond dissociation energies and heats of formation.

Key Experimental Protocols:
  • Bomb Calorimetry: This technique is used to measure the heat of combustion of a compound. By burning a known amount of the substance in a high-pressure oxygen environment and measuring the heat released, the standard enthalpy of combustion can be determined. This value is then used to calculate the standard enthalpy of formation. The experimental determination of the heat of formation of cyclopropane, for instance, was achieved through this method.[1]

  • Pyrolysis Studies: The thermal decomposition of a compound can be studied to determine its kinetic parameters. By analyzing the reaction rates at different temperatures, the activation energy for bond cleavage can be determined, which is related to the bond dissociation energy. Studies on the thermal isomerization of chlorocyclopropane have utilized these principles.[4]

  • Photoacoustic Calorimetry: This method measures the heat released from a sample after it absorbs a pulse of light. It is particularly useful for studying the energetics of short-lived intermediates and can be employed to determine bond dissociation energies in solution.

The workflow for determining the heat of formation of a cyclopropane derivative via bomb calorimetry is outlined in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis A Weigh pure sample B Place in crucible A->B C Seal in bomb with O2 B->C D Ignite sample C->D E Measure temperature change (ΔT) of water bath D->E F Calculate heat of combustion (ΔHc) E->F G Apply corrections for standard state F->G H Use Hess's Law with known ΔHf° of CO2 and H2O G->H I Calculate standard enthalpy of formation (ΔHf°) H->I

Bomb calorimetry workflow for determining ΔHf°.

Comparative Data Summary

The following table summarizes the key thermodynamic parameters for cyclopropane and provides a qualitative comparison for its fluorinated and chlorinated derivatives based on established chemical principles.

CompoundStandard Heat of Formation (ΔHf°) (kJ/mol)C-X Bond Dissociation Energy (kJ/mol)Notes
Cyclopropane+53.3 ± 0.59[2]C-H: ~423Experimental value for the parent ring.
MonofluorocyclopropaneNot Experimentally DeterminedC-F: Expected to be high (~488)[1]Theoretical studies suggest stabilization upon fluorination.
Monothis compoundNot Experimentally DeterminedC-Cl: Expected to be lower (~330)[2][3]Weaker C-Cl bond compared to C-F.

Conclusion

The thermodynamic comparison of fluorinated and chlorinated cyclopropanes is dominated by the significant difference in the C-F and C-Cl bond strengths. The exceptional strength of the C-F bond generally leads to greater thermodynamic stability in fluorinated cyclopropanes compared to their chlorinated counterparts. While a complete set of experimental data for a direct comparison is not available, the existing data for related compounds and theoretical studies provide a clear picture of the thermodynamic trends. For drug development professionals, this implies that the choice of halogen can have a profound impact on the stability and reactivity of cyclopropane-containing molecules. Further experimental studies are warranted to provide a more quantitative and direct comparison of these important classes of compounds.

References

Safety Operating Guide

Proper Disposal of Chlorocyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chlorocyclopropane is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a well-ventilated fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance. The primary method for disposal is through a licensed chemical destruction plant or a professional waste disposal service.[1][2]

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes unreacted starting material, contaminated solvents, reaction byproducts, and any contaminated labware (e.g., pipette tips, filter paper).

    • Crucially, segregate this compound waste, which is a halogenated organic compound, from non-halogenated solvent waste.[3] This is because halogenated compounds require specific disposal methods, such as incineration at high temperatures, and mixing them with other waste streams can complicate the disposal process and increase costs.

  • Waste Collection and Containerization :

    • Collect liquid this compound waste in a dedicated, properly labeled, and chemically compatible container.[3][4] Polyethylene or glass containers are generally suitable, but always verify compatibility. Avoid using metal containers, especially galvanized steel, for halogenated waste as they can corrode.[3]

    • Solid waste contaminated with this compound should be collected in a separate, clearly labeled container lined with a durable plastic bag.[5]

    • Ensure all waste containers are kept securely closed except when adding waste to prevent the release of vapors.[3][6] Containers should not be filled beyond 90% capacity to allow for expansion.[6]

  • Labeling and Storage :

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name "this compound".[4] The label should also include the date of accumulation, the name of the principal investigator or lab supervisor, and the specific hazards (e.g., flammable, toxic).[4]

    • Store the waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from sources of ignition and incompatible chemicals.[5][7] The SAA must have secondary containment to capture any potential leaks.[6]

  • Arranging for Disposal :

    • Once a waste container is full or has been in storage for a designated period (often not to exceed one year), arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][8]

    • Never attempt to dispose of this compound down the drain or in regular trash.[1][5] Discharge into the environment must be avoided.[1]

Quantitative Data and Best Practices for Disposal

The following table summarizes key operational parameters and best practices for the safe disposal of this compound.

ParameterGuidelineRationale
Waste Segregation Isolate from non-halogenated organic waste.[3]Halogenated compounds require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.
Container Material Chemically compatible materials such as glass or polyethylene. Avoid galvanized steel.[3]Prevents container degradation and potential leaks. Galvanized steel can corrode when in contact with halogenated compounds.
Container Filling Level Do not exceed 90% of the container's capacity.Allows for vapor expansion and prevents spills from overfilling.
Labeling "Hazardous Waste," full chemical name, accumulation start date, and hazard warnings.[4]Ensures proper identification, handling, and compliance with regulations.
Storage Location Designated and labeled Satellite Accumulation Area (SAA) with secondary containment.[6]Minimizes the risk of spills and exposure, and contains any potential leaks.
Storage Duration Typically up to one year in a partially filled, closed container within an SAA.[6]Adheres to regulatory limits for temporary storage of hazardous waste at the point of generation.
Disposal Method Incineration in a chemical incinerator with an afterburner and scrubber.[1]Ensures the complete destruction of the halogenated organic compound and neutralizes harmful combustion byproducts.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Chlorocyclopropane_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Segregate Halogenated Waste A->B C Select Appropriate Waste Container B->C D Collect Waste in Labeled Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Ensure Container is Securely Closed E->F G Monitor Accumulation Time & Volume F->G H Container Full or Storage Limit Reached? G->H H->E No I Contact EHS or Licensed Disposal Vendor H->I Yes J Transfer for Professional Disposal (Incineration) I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and hazardous waste management plan.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.